Product packaging for DLin-KC2-DMA(Cat. No.:)

DLin-KC2-DMA

Cat. No.: B607144
M. Wt: 642.1 g/mol
InChI Key: LRFJOIPOPUJUMI-KWXKLSQISA-N
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Description

DLin-KC2-DMA is an ionizable amino lipid (apparent pKa = 6.7) that has been used in combination with other lipids in the formation of lipid nanoparticles. Administration of Factor VII siRNA in this compound-containing lipid nanoparticles reduces serum Factor VII protein levels in mice. Lipid nanoparticles containing this compound and androgen receptor siRNA decrease serum prostate-specific antigen (PSA) and tumor androgen receptor protein levels in an LNCaP mouse xenograft model.>This compound is useful cationic lipid for siRNA delivery. This compound was formulated and characterized in SNALP and demonstrated to have in vivo activity at siRNA doses as low as 0.01 mg/kg in rodents and 0.1 mg/kg in nonhuman primates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H79NO2 B607144 DLin-KC2-DMA

Properties

IUPAC Name

2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-43(45-41-42(46-43)37-40-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFJOIPOPUJUMI-KWXKLSQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCN(C)C)CCCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H79NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DLin-KC2-DMA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-KC2-DMA is a potent, ionizable cationic lipid that has become a cornerstone in the development of nucleic acid therapeutics, particularly for small interfering RNA (siRNA) delivery. Its rational design led to a significant improvement in in vivo gene silencing activity compared to its predecessors, such as DLinDMA. This technical guide provides a comprehensive overview of this compound, including its synthesis, formulation into lipid nanoparticles (LNPs), and key experimental findings.

This compound's efficacy stems from its optimized pKa (approximately 6.7), which allows for efficient encapsulation of nucleic acids at a low pH and facilitates endosomal escape into the cytoplasm of target cells.[1][2] Formulated into LNPs, this compound has demonstrated remarkable in vivo activity, achieving gene silencing at doses as low as 0.01 mg/kg in rodents and 0.1 mg/kg in non-human primates.[3][4]

Physicochemical Properties and In Vivo Efficacy

The following tables summarize the key physicochemical properties of this compound-containing lipid nanoparticles and their in vivo efficacy in gene silencing studies.

PropertyValueReference
pKa ~6.7[1]
Chemical Formula C43H79NO2
Molecular Weight 642.1 g/mol
Animal ModelTarget GeneED50Reference
RodentsFactor VII~0.01 mg/kg
Non-human primatesTransthyretin (TTR)~0.1 mg/kg
RodentsAndrogen ReceptorNot specified

Experimental Protocols

Synthesis of this compound

A novel and efficient synthesis of this compound has been described that avoids problematic reactions and proceeds in a higher overall yield compared to earlier methods. The key step involves the double alkylation of p-toluenesulfonylmethyl isocyanide (TosMIC) with linoleyl tosylate. This improved synthesis is three steps shorter than previous literature methods. While the full detailed protocol is proprietary, the general scheme is outlined in the referenced literature.

Lipid Nanoparticle (LNP) Formulation

The formulation of this compound into LNPs for nucleic acid delivery is a critical step that determines the efficacy and safety of the therapeutic. A widely used method is microfluidic mixing, which allows for rapid and reproducible production of LNPs with controlled size and high encapsulation efficiency.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • siRNA or other nucleic acid in a low pH buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of this compound, DSPC, Cholesterol, and PEG-DMG in ethanol. A common molar ratio for these components is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-DMG).

  • Aqueous Phase Preparation: Dissolve the siRNA in a citrate buffer (e.g., 25 mM, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the ethanolic lipid solution with the aqueous siRNA solution. The flow rate ratio of the aqueous to organic phase is typically 3:1.

  • Dialysis: The resulting LNP solution is then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH. This step is crucial for the final particle stability and biocompatibility.

  • Concentration and Sterilization: The dialyzed LNP solution can be concentrated using centrifugal filtration devices and sterilized by filtration through a 0.22 µm filter.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Typically measured using a fluorescent dye exclusion assay (e.g., RiboGreen assay).

  • Zeta Potential: Measured to determine the surface charge of the LNPs.

Visualizations

Chemical Structure of this compound

G DLin_KC2_DMA Image of this compound Chemical Structure

Caption: Chemical structure of this compound.

LNP Formulation Workflow

G cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (pH 4.0) This compound This compound Lipid Mix Lipid Mix This compound->Lipid Mix DSPC DSPC DSPC->Lipid Mix Cholesterol Cholesterol Cholesterol->Lipid Mix PEG-DMG PEG-DMG PEG-DMG->Lipid Mix Microfluidic Mixing Microfluidic Mixing Lipid Mix->Microfluidic Mixing siRNA siRNA siRNA->Microfluidic Mixing LNPs in Ethanol/Buffer LNPs in Ethanol/Buffer Microfluidic Mixing->LNPs in Ethanol/Buffer Dialysis (PBS, pH 7.4) Dialysis (PBS, pH 7.4) LNPs in Ethanol/Buffer->Dialysis (PBS, pH 7.4) Final LNPs Final LNPs Dialysis (PBS, pH 7.4)->Final LNPs

Caption: Workflow for LNP formulation using microfluidics.

Mechanism of siRNA Delivery by this compound LNPs

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular LNP LNP (Neutral Charge) Endosome Endosome (Low pH) LNP->Endosome Endocytosis LNP_protonated LNP (Positively Charged) This compound Protonated Cytoplasm Cytoplasm RISC RISC Cytoplasm->RISC siRNA loading mRNA Target mRNA RISC->mRNA Cleavage mRNA Cleavage mRNA->Cleavage Targeting siRNA_release siRNA Release LNP_protonated->siRNA_release siRNA_release->Cytoplasm

Caption: Intracellular delivery pathway of siRNA via this compound LNPs.

References

A Technical Guide to the Mechanism of Action of DLin-KC2-DMA in siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanism of action of DLin-KC2-DMA, a pivotal ionizable cationic lipid in the development of small interfering RNA (siRNA) therapeutics. We will dissect its role within lipid nanoparticle (LNP) systems, from formulation and systemic circulation to the critical step of endosomal escape and subsequent gene silencing.

The Core Mechanism: A Multi-Stage Journey

This compound is an integral component of lipid nanoparticles designed to overcome the significant barriers to intracellular siRNA delivery. Its mechanism is a finely tuned, pH-sensitive process that ensures the siRNA payload is protected in circulation and released effectively into the cytoplasm of target cells. The overall process can be broken down into five key stages: LNP formulation, systemic circulation, cellular uptake, endosomal escape, and cytosolic release of siRNA.

The journey begins with the encapsulation of siRNA at a low pH, followed by systemic administration where the particle remains neutral. Upon cellular uptake into an endosome, the acidic environment triggers the protonation of this compound, leading to membrane disruption and the release of siRNA into the cytoplasm to enact gene silencing.

G Overall Mechanism of this compound in siRNA Delivery cluster_formulation 1. LNP Formulation cluster_circulation 2. Systemic Circulation cluster_uptake 3. Cellular Uptake cluster_escape 4. Endosomal Escape cluster_action 5. Gene Silencing formulation Self-Assembly of LNP (pH ~4.0) circulation Neutral Surface Charge (pH 7.4) formulation->circulation formulation_desc This compound is protonated (+) and electrostatically binds negatively charged siRNA. uptake ApoE-Mediated Endocytosis circulation->uptake circulation_desc This compound is deprotonated (neutral), reducing opsonization and increasing circulation time. escape Membrane Destabilization (pH 5.5 - 6.5) uptake->escape uptake_desc Apolipoprotein E (ApoE) binds to the LNP, facilitating uptake via LDL receptors, primarily in hepatocytes. action RISC-Mediated Cleavage escape->action escape_desc Acidic endosome protonates this compound (+). Interaction with anionic endosomal lipids causes HII phase transition, releasing siRNA. action_desc siRNA engages with the RISC complex in the cytoplasm to cleave target mRNA.

Caption: The pH-dependent journey of a this compound LNP from formulation to gene silencing.

Physicochemical Properties and LNP Composition

The efficacy of this compound is rooted in its unique chemical structure, which imparts specific physicochemical properties to the LNP. The most critical of these is its apparent acid dissociation constant (pKa), which dictates the pH-sensitive charge behavior essential for its mechanism of action. An optimal pKa ensures that the LNP remains neutral in the bloodstream but becomes positively charged within the acidic environment of the endosome.[1][2]

The following table summarizes key quantitative parameters for LNP systems formulated with this compound and its highly optimized successor, DLin-MC3-DMA.

ParameterThis compoundDLin-MC3-DMAReference(s)
Apparent pKa 6.76.44[3][4][5]
Optimal pKa Range for Activity -6.2 - 6.5
In Vivo Efficacy (ED₅₀, Factor VII Silencing in Mice) ~0.02 mg/kg~0.005 mg/kg
In Vivo Efficacy (ED₅₀, in Non-Human Primates) 0.1 mg/kg0.03 mg/kg
Typical LNP Diameter < 100 nm< 100 nm
siRNA Encapsulation Efficiency ~100%~100%
Standard Molar Ratio in LNP 50% (Ionizable Lipid)50% (Ionizable Lipid)
10% (DSPC)10% (DSPC)
38.5% (Cholesterol)38.5% (Cholesterol)
1.5% (PEG-Lipid)1.5% (PEG-Lipid)

Detailed Breakdown of the Delivery Pathway

The process begins by mixing a solution of lipids (this compound, DSPC, cholesterol, and a PEG-lipid) dissolved in ethanol with an aqueous solution of siRNA at an acidic pH of approximately 4.0. At this pH, which is well below the pKa of this compound, its tertiary amine headgroup is protonated, conferring a positive charge. This positive charge facilitates strong electrostatic interactions with the negatively charged phosphate backbone of the siRNA, driving the encapsulation and self-assembly of the components into a stable lipid nanoparticle. Recent studies suggest the resulting LNP has a hydrophobic core containing reverse micelles of this compound complexed with siRNA.

Once formulated and introduced into the bloodstream at a physiological pH of 7.4, the surface of the LNP becomes nearly neutral as the this compound deprotonates. This is a critical design feature that minimizes the nonspecific adsorption of serum proteins, thereby avoiding rapid clearance by the reticuloendothelial system and prolonging circulation time. The primary targets for these LNPs are hepatocytes in the liver. This targeting is largely achieved through the adsorption of endogenous Apolipoprotein E (ApoE) onto the LNP surface, which is then recognized by the low-density lipoprotein receptor (LDLR) on hepatocytes, triggering receptor-mediated endocytosis.

Following endocytosis, the LNP is trafficked into the endosomal pathway, where the internal environment becomes progressively more acidic (pH dropping from ~6.5 to ~5.5). This acidification is the key that unlocks the LNP's payload. As the pH within the endosome drops below the pKa of this compound, its amine headgroups again become protonated, imparting a strong positive charge to the LNP.

This newly acquired positive charge is hypothesized to mediate electrostatic interactions with negatively charged (anionic) lipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane. This interaction disrupts the stable bilayer structure of the membrane, inducing a phase transition to a non-bilayer, inverted hexagonal (HII) phase. This structural rearrangement destabilizes the endosomal membrane, creating pores or causing fusion, which allows the encapsulated siRNA to escape into the cytoplasm where it can engage the cellular machinery for gene silencing.

G The Endosomal Escape Mechanism cluster_endosome Inside the Endosome start LNP enters endosome (pH ~6.5) protonation Endosomal acidification (H+ influx) start->protonation charge_change This compound becomes protonated (+) protonation->charge_change pH < pKa interaction Interaction with anionic endosomal lipids (-) charge_change->interaction Electrostatic attraction phase_transition Induction of non-bilayer HII phase interaction->phase_transition release Endosomal membrane destabilized phase_transition->release cytoplasm siRNA released into Cytoplasm release->cytoplasm

Caption: Logical flow of events leading to siRNA release from the endosome.

Key Experimental Protocols

The development and characterization of this compound-based LNPs rely on a set of standardized experimental procedures.

This method allows for rapid, reproducible, and scalable production of LNPs with high encapsulation efficiency.

  • Preparation of Solutions:

    • Lipid Phase: Prepare a solution of this compound, DSPC, Cholesterol, and PEG-DMG in the desired molar ratio (e.g., 50:10:38.5:1.5) in absolute ethanol.

    • Aqueous Phase: Prepare a solution of the desired siRNA in a low pH buffer (e.g., 25 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes connected to a microfluidic mixing device.

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the solvent and anti-solvent induces the self-assembly and encapsulation process.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is immediately dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) for 18-24 hours to remove the ethanol and raise the pH. This step is crucial for creating the final, neutrally charged LNPs.

G Experimental Workflow for LNP Formulation lipids Lipid Mixture (this compound, DSPC, Chol, PEG-Lipid) in Ethanol mixer Microfluidic Mixer lipids->mixer sirna siRNA in Aqueous Buffer (pH 4.0) sirna->mixer dialysis Dialysis vs. PBS (pH 7.4) mixer->dialysis Self-Assembly final_lnp Final LNP Formulation dialysis->final_lnp Ethanol removal & pH neutralization

Caption: Workflow for LNP synthesis using a microfluidic mixing device.

The TNS (2-(p-toluidinyl)naphthalene-6-sulfonate) assay is a fluorescence-based method used to measure the apparent pKa of the ionizable lipid within the fully formed LNP.

  • Prepare a series of buffers spanning a wide pH range (e.g., pH 2.5 to 11.0).

  • Add a fixed amount of the LNP formulation to each buffer.

  • Add TNS solution to each sample. TNS is a fluorescent probe that exhibits increased fluorescence in hydrophobic environments.

  • As the pH drops below the LNP's pKa, the lipid becomes protonated, creating charged sites on the LNP surface. TNS binds to these sites.

  • Measure the fluorescence intensity at each pH.

  • Plot fluorescence intensity against pH. The data is fitted to a sigmoidal curve, and the pH at which fluorescence is half-maximal is determined to be the apparent pKa.

The standard model for assessing the hepatic gene silencing potency of LNPs involves targeting the mRNA for coagulation Factor VII (FVII) in mice.

  • Administer the LNP-siRNA formulation intravenously (i.v.) to mice at various doses (e.g., 0.001 to 1.0 mg siRNA/kg). A control group receives a saline or non-targeting siRNA LNP.

  • After a predetermined time (typically 24 or 48 hours), collect blood samples via cardiac puncture.

  • Process the blood to obtain serum.

  • Measure the concentration of FVII protein in the serum using a chromogenic assay or ELISA.

  • Calculate the percentage of remaining FVII relative to the control group. The dose required to achieve 50% reduction in FVII levels is reported as the ED₅₀.

Confocal microscopy is used to visualize the internalization and fate of LNPs within cells.

  • Labeling: Formulate LNPs using a fluorescently labeled lipid and/or fluorescently labeled siRNA (e.g., Cy5-siRNA).

  • Cell Culture: Plate target cells (e.g., primary hepatocytes or a macrophage cell line like Raw 264.7) on glass-bottom dishes.

  • Incubation: Treat the cells with the fluorescent LNPs for a specific duration (e.g., 2-4 hours).

  • Staining: Wash the cells and stain for specific subcellular compartments. For example, use antibodies against EEA1 to mark early endosomes or LAMP1 for late endosomes/lysosomes. Cell nuclei can be stained with DAPI.

  • Imaging: Acquire z-stack images using a confocal microscope.

  • Analysis: Analyze the images for co-localization between the siRNA/LNP signal and the endosomal markers. A diffuse cytoplasmic siRNA signal, separate from punctate endosomal signals, is indicative of successful endosomal escape.

References

The Pivotal Role of pKa in DLin-KC2-DMA Mediated Endosomal Escape: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The effective delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), is critically dependent on overcoming the endosomal barrier. DLin-KC2-DMA, a key ionizable cationic lipid, has been instrumental in the development of potent lipid nanoparticle (LNP) formulations for gene silencing. A central tenet to its success lies in the precise tuning of its acid dissociation constant (pKa). This technical guide provides an in-depth exploration of the role of pKa in facilitating the endosomal escape of this compound-containing LNPs, a crucial step for the cytosolic delivery of their therapeutic cargo. We will delve into the underlying mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize the intricate processes involved.

Introduction: The Endosomal Escape Challenge

The cellular uptake of lipid nanoparticles predominantly occurs through endocytosis, sequestering the therapeutic payload within endosomes. For the nucleic acid cargo to exert its biological effect in the cytoplasm, it must first escape this vesicular confinement. Failure to do so results in trafficking to lysosomes for degradation, rendering the therapeutic inert. Ionizable cationic lipids, such as this compound, are ingeniously designed to overcome this hurdle. Their ability to remain relatively neutral at physiological pH (around 7.4) minimizes toxicity and non-specific interactions in the bloodstream. However, upon internalization into the acidic environment of the endosome (pH 5.5-6.5), these lipids become protonated, triggering a series of events that culminate in endosomal membrane disruption and cargo release.[1][][3] The efficiency of this process is intrinsically linked to the pKa of the ionizable lipid.

The Significance of pKa in Endosomal Escape

The apparent pKa of an ionizable lipid within an LNP formulation is the pH at which 50% of the lipid molecules are ionized.[4][5] This parameter is a critical determinant of the nanoparticle's biological activity. For effective siRNA delivery, an optimal pKa range of 6.2-6.7 has been identified, with this compound exhibiting a pKa of approximately 6.7.

The importance of this specific pKa range can be understood through a two-stage model:

  • Systemic Circulation (pH ~7.4): At a pH significantly above the pKa, the majority of this compound molecules are in a neutral state. This near-neutral surface charge reduces interactions with blood components, preventing rapid clearance and minimizing toxicity.

  • Endosomal Maturation (pH 5.5-6.5): As the endosome acidifies, the environmental pH drops below the pKa of this compound. This leads to the protonation of the tertiary amine headgroup of the lipid, resulting in a net positive charge on the LNP surface. This charge reversal is the linchpin for endosomal escape.

Mechanisms of pKa-Dependent Endosomal Escape

The protonation of this compound within the endosome is thought to trigger membrane disruption through one or a combination of the following mechanisms:

  • Electrostatic Interactions and Membrane Fusion: The positively charged LNP can interact with negatively charged anionic lipids present in the endosomal membrane, such as phosphatidylserine. This interaction is believed to promote the fusion of the LNP with the endosomal membrane, leading to the formation of non-bilayer lipid structures (e.g., inverted hexagonal HII phase) that destabilize the endosomal membrane and allow the release of the nucleic acid cargo into the cytoplasm.

  • Proton Sponge Effect: The tertiary amine group of this compound can act as a proton sponge. As protons are pumped into the endosome, they are sequestered by the lipid, leading to an influx of counter-ions (e.g., chloride) and water to maintain charge and osmotic balance. This influx causes the endosome to swell and eventually rupture, releasing its contents into the cytosol.

Quantitative Data and Experimental Protocols

Key Quantitative Data

The following table summarizes key quantitative parameters related to this compound and its performance in LNP formulations.

ParameterValueSignificanceReference(s)
Apparent pKa of this compound LNPs ~6.7Optimal for balancing systemic stability and endosomal escape.
In vivo ED50 for Factor VII silencing ~0.1 mg/kgDemonstrates high potency in vivo.
Experimental Protocols

The apparent pKa of LNPs is a critical quality attribute and is typically measured using a 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) fluorescence assay.

Protocol: TNS Fluorescence Assay

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 10.

  • LNP Dilution: Dilute the blank LNP formulation (without nucleic acid) in the prepared buffers.

  • TNS Addition: Add a stock solution of TNS to each diluted LNP sample. TNS is a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample at an excitation wavelength of ~320 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Plot the fluorescence intensity as a function of pH. The data is then fitted to a sigmoidal curve. The pH at which the fluorescence is half-maximal corresponds to the apparent pKa of the LNP.

Several methods can be employed to quantify the efficiency of endosomal escape. Fluorescence microscopy is a widely used technique.

Protocol: Galectin-8 Reporter Assay for Endosomal Rupture

This assay directly visualizes endosomal membrane damage. Galectin-8 is a cytosolic protein that binds to glycans exposed on the luminal side of endosomes upon membrane rupture.

  • Cell Culture: Culture cells stably expressing a fluorescently tagged Galectin-8 (e.g., Gal8-GFP).

  • LNP Treatment: Treat the cells with LNPs containing a fluorescently labeled nucleic acid (e.g., Cy5-siRNA).

  • Live-Cell Imaging: Perform live-cell imaging using a confocal microscope to monitor the colocalization of Gal8-GFP puncta with the fluorescently labeled siRNA.

  • Image Analysis: Quantify the number and intensity of Gal8-GFP puncta that colocalize with the siRNA signal. An increase in colocalization indicates endosomal escape events.

Visualizing the Process

Logical Relationship of pKa to Biological Activity

pKa_Role cluster_circulation Systemic Circulation (pH ~7.4) cluster_endosome Endosome (pH 5.5-6.5) High_pH Physiological pH > pKa Neutral_LNP Neutral LNP Surface High_pH->Neutral_LNP leads to Reduced_Toxicity Reduced Toxicity & Clearance Neutral_LNP->Reduced_Toxicity results in Low_pH Endosomal pH < pKa Protonation This compound Protonation Low_pH->Protonation causes Positive_LNP Positively Charged LNP Protonation->Positive_LNP leads to Membrane_Interaction Interaction with Endosomal Membrane Positive_LNP->Membrane_Interaction enables Endosomal_Escape Endosomal Escape Membrane_Interaction->Endosomal_Escape triggers

Caption: The influence of pH on the ionization state of this compound and its subsequent biological fate.

Experimental Workflow for pKa Determination

TNS_Assay_Workflow Start Start: Prepare LNP Formulation Prepare_Buffers Prepare Buffers (pH 3-10) Start->Prepare_Buffers Dilute_LNP Dilute LNPs in Buffers Prepare_Buffers->Dilute_LNP Add_TNS Add TNS Fluorescent Probe Dilute_LNP->Add_TNS Measure_Fluorescence Measure Fluorescence Intensity Add_TNS->Measure_Fluorescence Plot_Data Plot Fluorescence vs. pH Measure_Fluorescence->Plot_Data Determine_pKa Determine pKa (Half-Maximal Fluorescence) Plot_Data->Determine_pKa End End: Apparent pKa Value Determine_pKa->End

Caption: Workflow for determining the apparent pKa of lipid nanoparticles using the TNS fluorescence assay.

Signaling Pathway of Endosomal Escape

Endosomal_Escape_Pathway cluster_cell Host Cell cluster_escape pKa-Mediated Escape Endocytosis LNP Internalization (Endocytosis) Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome maturation Protonation This compound Protonation (pH < pKa) Early_Endosome->Protonation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome fusion Late_Endosome->Protonation Cytoplasm Cytoplasm (Cargo Release) Membrane_Disruption Endosomal Membrane Disruption Protonation->Membrane_Disruption Membrane_Disruption->Cytoplasm release

Caption: The intracellular trafficking pathway of LNPs and the critical juncture of pKa-mediated endosomal escape.

Conclusion

The apparent pKa of ionizable lipids is a cornerstone of modern lipid nanoparticle design for nucleic acid delivery. For this compound, a pKa of approximately 6.7 represents a finely tuned balance that ensures stability in circulation while enabling potent endosomal escape and subsequent gene silencing. Understanding the intricate relationship between pKa, the endosomal environment, and the mechanisms of membrane disruption is paramount for the rational design of next-generation delivery vehicles. The experimental protocols and visualization tools provided in this guide offer a framework for researchers and drug developers to characterize and optimize their LNP formulations, ultimately advancing the therapeutic potential of nucleic acid-based medicines.

References

DLin-KC2-DMA: An In-Depth Technical Guide to a Seminal Ionizable Cationic Lipid for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-KC2-DMA (2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1][]-dioxolane) is a pioneering ionizable cationic lipid that has played a pivotal role in the advancement of nucleic acid therapeutics, particularly for small interfering RNA (siRNA) delivery. Its innovative design, featuring a pH-sensitive amino head group and biodegradable lipid tails, has enabled the development of potent lipid nanoparticle (LNP) formulations capable of efficient in vivo gene silencing. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and key logical and experimental workflows.

Core Concepts: The Power of Ionizability

Ionizable lipids are a critical class of synthetic lipids engineered to exhibit a pH-dependent charge.[3] At physiological pH (around 7.4), this compound is nearly neutral, which minimizes non-specific interactions with biological components and reduces toxicity.[] However, upon endocytosis into the acidic environment of the endosome (pH 5.5-6.5), the tertiary amine head group of this compound becomes protonated, acquiring a positive charge.[] This charge switch is fundamental to its function, facilitating the release of the nucleic acid payload into the cytoplasm.

Mechanism of Action: Endosomal Escape

The precise mechanism of endosomal escape mediated by this compound-containing LNPs is a multi-step process:

  • Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.

  • Endosomal Acidification: As the endosome matures, its internal pH decreases.

  • Protonation of this compound: The tertiary amine of this compound becomes protonated in the acidic endosomal lumen.

  • Interaction with Endosomal Lipids: The now positively charged this compound interacts with negatively charged (anionic) lipids present in the endosomal membrane.

  • Membrane Destabilization: This interaction disrupts the integrity of the endosomal membrane. It is hypothesized that this disruption involves a phase transition of the lipid mixture from a bilayer to a non-bilayer hexagonal II (HII) phase, which is fusogenic and promotes the release of the LNP's contents.

  • Cytosolic Release: The encapsulated nucleic acid (e.g., siRNA) is released into the cytoplasm, where it can engage with the cellular machinery to exert its therapeutic effect.

Quantitative Data Summary

The performance of this compound in LNP formulations is characterized by several key quantitative parameters. The following tables summarize representative data from various studies.

Physicochemical Properties of this compound
Parameter Value
Molecular Formula C43H79NO2
Molecular Weight 642.1 g/mol
pKa (apparent in LNP) ~6.7
Characteristics of this compound-based LNPs for siRNA Delivery
Parameter Typical Value/Range
Molar Ratio (this compound:DSPC:Cholesterol:PEG-Lipid) 50:10:38.5:1.5
Particle Size (Diameter) < 100 nm
Encapsulation Efficiency >90%
Zeta Potential (at physiological pH) Near-neutral
In Vivo Efficacy of this compound LNPs for Factor VII siRNA Delivery
Animal Model Metric
Mice ED50 ~0.01 - 0.1 mg/kg
Non-human Primates Effective silencing at doses as low as 0.1 mg/kg

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary to its developers, the general synthesis of this compound and similar lipids involves the reaction of a suitable amine-containing headgroup with lipid tails. Improved synthetic routes have been developed to increase overall yield and reduce the number of steps compared to initial methods.

Formulation of this compound-based LNPs for siRNA Delivery

This protocol describes a common microfluidic mixing method for preparing siRNA-loaded LNPs.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG 2000)

  • siRNA (e.g., targeting Factor VII)

  • Ethanol (RNase-free)

  • Sodium Acetate Buffer (25 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of the lipids (this compound, DSPC, Cholesterol, and PEG-DMG 2000) in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration can be, for example, 12.5 mM.

  • siRNA Solution Preparation: Dissolve the siRNA in the sodium acetate buffer (pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic mixing system. The lipid solution in ethanol is mixed with the aqueous siRNA solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous). The rapid mixing in the microfluidic channels leads to the self-assembly of the LNPs with the siRNA encapsulated.

  • Dialysis: To remove the ethanol and raise the pH, dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.

  • Sterilization: Filter the final LNP formulation through a 0.2 µm sterile filter.

  • Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.

pKa Determination of this compound-containing LNPs

The apparent pKa of the ionizable lipid within the LNP is a critical quality attribute. The 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) fluorescence assay is a widely used method for its determination.

Materials:

  • Blank LNPs (formulated as above but without siRNA)

  • TNS stock solution (e.g., 0.6 mM in water)

  • A series of buffers with varying pH (e.g., citrate, phosphate, and Tris buffers covering a range from pH 3 to 10)

  • Fluorometer

Procedure:

  • Sample Preparation: In a 96-well plate, add a small volume of the blank LNP suspension to each well containing the different pH buffers.

  • TNS Addition: Add the TNS stock solution to each well. TNS is a fluorescent probe that exhibits increased fluorescence upon binding to the hydrophobic regions of the LNPs, which is modulated by the surface charge.

  • Fluorescence Measurement: Measure the fluorescence intensity at each pH value using a fluorometer.

  • Data Analysis: Plot the fluorescence intensity as a function of pH. The data is then fitted to a sigmoidal curve, and the pKa is determined as the pH at which the fluorescence is halfway between the minimum and maximum values.

In Vivo Factor VII Silencing Assay

This protocol outlines a typical in vivo study to assess the efficacy of this compound LNPs in silencing a hepatic gene.

Materials:

  • This compound LNPs encapsulating Factor VII siRNA

  • Control LNPs (e.g., encapsulating a non-targeting control siRNA)

  • C57BL/6 mice (or other suitable strain)

  • Saline or PBS for injection

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

  • Factor VII activity assay kit

Procedure:

  • Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer the LNP-siRNA formulations intravenously (i.v.) via the tail vein. Doses can range from 0.01 to 1 mg siRNA/kg body weight. A control group should receive PBS or control LNPs.

  • Blood Collection: At a predetermined time point post-injection (e.g., 48 or 72 hours), collect blood samples from the mice.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Factor VII Activity Measurement: Determine the Factor VII protein levels in the plasma using a commercially available chromogenic assay kit.

  • Data Analysis: Calculate the percentage of remaining Factor VII activity in the treated groups relative to the control group to determine the extent of gene silencing.

Mandatory Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP LNP with this compound (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) This compound becomes protonated Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Early_Endosome->Cytoplasm Endosomal Escape (Membrane Destabilization) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion RISC siRNA binds to RISC Cytoplasm->RISC mRNA_Cleavage Target mRNA Cleavage (Gene Silencing) RISC->mRNA_Cleavage LNP_Formulation_Workflow Lipid_Mix Lipid Mixture in Ethanol (this compound, DSPC, Chol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing siRNA_Sol siRNA in Aqueous Buffer (pH 4.0) siRNA_Sol->Microfluidic_Mixing LNP_Formation LNP Self-Assembly Microfluidic_Mixing->LNP_Formation Dialysis Dialysis vs. PBS (pH 7.4) LNP_Formation->Dialysis Sterile_Filtration Sterile Filtration (0.2 µm) Dialysis->Sterile_Filtration Final_LNP Final LNP Formulation Sterile_Filtration->Final_LNP Characterization Characterization (Size, PDI, Zeta, Encapsulation) Final_LNP->Characterization InVivo_Efficacy_Assay LNP_Dosing IV Injection of LNP-siRNA into Mice Time_Point Wait for 48-72 hours LNP_Dosing->Time_Point Blood_Collection Blood Sample Collection Time_Point->Blood_Collection Plasma_Isolation Plasma Isolation Blood_Collection->Plasma_Isolation FVII_Assay Factor VII Activity Assay Plasma_Isolation->FVII_Assay Data_Analysis Data Analysis: % Gene Silencing FVII_Assay->Data_Analysis

References

The Evolving Landscape of Ionizable Lipids: A Technical Guide to DLin-KC2-DMA and its Contemporaries in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA-based therapeutics, exemplified by the rapid development and deployment of mRNA vaccines, has underscored the critical role of sophisticated delivery systems. At the heart of these systems are ionizable lipids, a class of synthetic molecules engineered to efficiently encapsulate and deliver nucleic acid payloads into target cells. This technical guide provides an in-depth exploration of DLin-KC2-DMA, a seminal ionizable lipid, and situates it within the broader context of other key players in the field. We will delve into their core physicochemical properties, the experimental methodologies used for their characterization, and the biological pathways they navigate to achieve therapeutic effect.

The Core Principle: pH-Dependent Ionization for Efficient Delivery

Ionizable lipids are amphiphilic molecules characterized by a tertiary amine headgroup and one or more hydrophobic tails. Their key feature is a pKa value typically in the range of 6.0-7.0. This property allows them to be positively charged at the acidic pH of formulation (typically pH 4), facilitating the encapsulation of negatively charged nucleic acids like siRNA and mRNA. Upon entering the neutral pH environment of the bloodstream (pH 7.4), these lipids become largely neutral, which is crucial for minimizing toxicity and non-specific interactions with serum components. Once endocytosed by target cells, the lipid nanoparticles (LNPs) are trafficked into endosomes, where the pH progressively drops. This acidic environment protonates the ionizable lipids again, promoting the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm, a critical step known as endosomal escape.

A Comparative Look at Key Ionizable Lipids

The field of ionizable lipids has seen a rapid evolution, with each generation of lipids aiming to improve upon the efficacy and safety of its predecessors. This compound was a significant step forward, demonstrating high in vivo potency for siRNA delivery. It was subsequently surpassed by lipids like DLin-MC3-DMA, which is a key component of the first FDA-approved siRNA therapeutic, Onpattro®. The development of mRNA vaccines brought lipids like ALC-0315 (used in the Pfizer-BioNTech vaccine) and SM-102 (used in the Moderna vaccine) to the forefront. The following tables summarize key quantitative data for these and other notable ionizable lipids.

Table 1: Physicochemical and In Vivo Efficacy Data of Selected Ionizable Lipids

Ionizable LipidApparent pKaIn Vivo Potency (ED50)Nucleic Acid CargoAnimal ModelReference
This compound 6.7~0.01 mg/kgsiRNA (Factor VII)Rodents[1]
~0.1 mg/kgsiRNA (Factor VII)Non-human primates[1]
DLin-MC3-DMA 6.44~0.005 mg/kgsiRNA (Factor VII)Mice[2]
~0.03 mg/kgsiRNA (TTR)Non-human primates[2]
ALC-0315 6.09Not directly reported in terms of ED50 for siRNAmRNA-[3]
SM-102 6.68Not directly reported in terms of ED50 for siRNAmRNA-
C12-200 6.96~0.01 mg/kgsiRNAMice
~0.03 mg/kgsiRNANon-human primates

Note: ED50 values can vary depending on the specific LNP formulation, the target gene, and the animal model used.

Table 2: Structural Information of Key Ionizable Lipids

Ionizable LipidChemical NameMolecular Formula
This compound 2,2-dilinoleyl-4-(2-dimethylaminoethyl)--dioxolaneC43H79NO2
DLin-MC3-DMA (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoateC43H79NO2
ALC-0315 ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)C48H95NO5
SM-102 Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoateC44H87NO5
C12-200 A branched-chain ionizable lipidoid with five hydroxyl groupsC70H145N5O5

Experimental Protocols: From Synthesis to In Vivo Evaluation

The development and characterization of ionizable lipid-based LNPs involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of Ionizable Lipids (General Overview)

The synthesis of ionizable lipids like this compound and DLin-MC3-DMA involves multi-step organic chemistry reactions. A common strategy for synthesizing D-Lin-MC3-DMA involves the esterification of a custom-synthesized branched alcohol with 4-(dimethylamino)butyric acid. An improved synthesis for both this compound and D-Lin-MC3-DMA has been described involving the double alkylation of TosMIC with linoleyl tosylate, which offers a higher overall yield and fewer steps for this compound.

Formulation of Lipid Nanoparticles by Microfluidics

Microfluidic mixing is a highly reproducible method for producing uniform LNPs.

Materials:

  • Ionizable lipid (e.g., this compound)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Nucleic acid (siRNA or mRNA)

  • Ethanol (200 proof, anhydrous)

  • Acidic buffer (e.g., 25 mM sodium acetate, pH 4.0)

  • Neutral buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

  • Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5 for ionizable:helper:cholesterol:PEG) to create a lipid mixture.

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid in the acidic buffer.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes. Set the flow rates on the microfluidic device, typically at a 3:1 aqueous to organic phase ratio. The rapid mixing of the two streams leads to the self-assembly of LNPs.

  • Dialysis: Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. This is a critical step for preparing the LNPs for in vitro or in vivo use.

Characterization of Lipid Nanoparticles

3.3.1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and Electrophoretic Light Scattering (ELS) for zeta potential.

  • Protocol: Dilute the LNP sample in an appropriate buffer (e.g., PBS). Measure the hydrodynamic diameter, PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

3.3.2. Encapsulation Efficiency:

  • Method: RiboGreen assay.

  • Protocol:

    • Prepare a standard curve of the nucleic acid.

    • In a 96-well plate, add the LNP sample to two sets of wells.

    • To one set of wells, add a detergent (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid (total RNA).

    • To the other set of wells, add buffer without detergent to measure the amount of unencapsulated (free) RNA.

    • Add the RiboGreen reagent to all wells and measure fluorescence.

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100.

3.3.3. pKa Determination:

  • Method: TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay.

  • Protocol:

    • Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10).

    • Add the LNP sample and TNS solution to each buffer in a 96-well plate.

    • Measure the fluorescence intensity. TNS fluorescence increases as it binds to the positively charged (protonated) ionizable lipid at lower pH.

    • Plot fluorescence intensity against pH. The pKa is the pH at which 50% of the maximum fluorescence is observed.

In Vivo Efficacy Studies

Animal Model: Typically mice (e.g., C57BL/6) or non-human primates.

Protocol:

  • Administer the LNP-formulated nucleic acid (e.g., siRNA targeting Factor VII) intravenously via the tail vein.

  • At specified time points (e.g., 24, 48, 72 hours) post-injection, collect blood samples.

  • Measure the level of the target protein (e.g., Factor VII) in the serum using an appropriate assay (e.g., ELISA or a chromogenic assay).

  • Determine the ED50, which is the dose required to achieve 50% reduction in the target protein level compared to a control group.

Visualizing the Mechanisms: Pathways and Workflows

To better understand the processes involved in LNP-mediated nucleic acid delivery, we can visualize the key pathways and workflows using Graphviz.

LNP Formulation and Characterization Workflow

LNP_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization Lipid_Prep Prepare Lipid Stock Solutions (in Ethanol) Microfluidics Microfluidic Mixing Lipid_Prep->Microfluidics NA_Prep Prepare Nucleic Acid Solution (in Acidic Buffer) NA_Prep->Microfluidics Dialysis Dialysis against Neutral Buffer (PBS) Microfluidics->Dialysis DLS Size & PDI (DLS) Dialysis->DLS Zeta Zeta Potential (ELS) Dialysis->Zeta RiboGreen Encapsulation Efficiency (RiboGreen Assay) Dialysis->RiboGreen TNS pKa (TNS Assay) Dialysis->TNS

Caption: Workflow for LNP formulation and characterization.

Cellular Uptake and Endosomal Escape Pathway

Cellular_Uptake cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular LNP_neutral LNP with Neutral Ionizable Lipid Endocytosis Endocytosis LNP_neutral->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion NA_release Nucleic Acid Release Late_Endosome->NA_release Endosomal Escape (Protonation of Ionizable Lipid) Cytoplasm Cytoplasm NA_release->Cytoplasm

Caption: Cellular uptake and endosomal escape of LNPs.

Conclusion: The Future of Ionizable Lipids

The journey from this compound to the lipids used in today's groundbreaking RNA therapies highlights a remarkable trajectory of rational design and empirical screening. The optimization of pKa, biodegradability, and overall lipid structure has led to significant improvements in both the potency and safety of LNP-based delivery systems. As the field continues to advance, the focus will likely shift towards developing lipids that can target specific tissues beyond the liver, further expanding the therapeutic potential of nucleic acid medicines. The principles and methodologies outlined in this guide provide a foundational understanding for researchers and developers poised to contribute to this exciting and rapidly evolving field.

References

Understanding Lipid Nanoparticles with DLin-KC2-DMA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid DLin-KC2-DMA. It covers the core principles of this compound, its role in nucleic acid delivery, formulation methodologies, and key experimental data.

Introduction to this compound in Lipid Nanoparticles

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA), messenger RNA (mRNA), and plasmid DNA (pDNA).[1][2] A critical component of modern LNP systems is the ionizable cationic lipid, which is designed to be near-neutral at physiological pH and become positively charged in the acidic environment of the endosome. This property is crucial for both encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm.

This compound (2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1][2]-dioxolane) is a potent, ionizable cationic lipid that has been instrumental in advancing the field of in vivo gene delivery.[1] Its rational design, featuring a specific pKa and lipid structure, has led to significant improvements in transfection efficiency and gene silencing potency compared to earlier generations of lipids like DLin-DMA.

Key Properties of this compound:

  • Chemical Structure: Comprises two linoleyl tails, a central dioxolane ring (ketal linker), and a dimethylamino headgroup.

  • Ionizability: It has an apparent pKa in the range of 6.4 to 6.7. This allows for efficient nucleic acid encapsulation at a low pH and a relatively neutral surface charge in circulation at physiological pH (~7.4), which reduces toxicity.

  • Mechanism of Action: Upon endocytosis, the endosome acidifies, leading to the protonation of the this compound headgroup. The resulting positive charge facilitates interaction with anionic lipids in the endosomal membrane, disrupting the membrane and releasing the nucleic acid payload into the cytoplasm.

Quantitative Data and Performance Metrics

The performance of this compound-based LNPs is evaluated based on several key biophysical and in vivo parameters.

Table 1: Biophysical Properties of this compound LNPs
ParameterValueDescriptionSource
Apparent pKa6.4 - 6.7The pH at which the lipid is 50% ionized. Crucial for endosomal escape.
Particle Size (Diameter)~70 - 100 nmMeasured by Dynamic Light Scattering (DLS). Optimal size for avoiding rapid clearance and enabling cellular uptake.
Polydispersity Index (PDI)< 0.2A measure of the homogeneity of the particle size distribution.
Encapsulation Efficiency> 90%The percentage of nucleic acid successfully encapsulated within the LNP.
Table 2: In Vivo Gene Silencing Efficacy (Factor VII Model)
LipidED₅₀ (mg/kg)PayloadSpeciesNotesSource
This compound~0.02 - 0.1siRNARodentRepresents a ~10-fold improvement over DLinDMA.
DLinDMA~1.0siRNARodentBenchmark lipid for comparison.

Experimental Protocols and Methodologies

This section details the standard protocols for formulating and characterizing this compound LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs with a typical molar ratio of 50% this compound, 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-DMG .

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Polyethylene glycol-dimyristoylglycerol (PEG-DMG)

  • Ethanol (anhydrous)

  • Nucleic acid (siRNA or mRNA)

  • 25 mM Sodium Acetate buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Dissolve this compound, DSPC, Cholesterol, and PEG-DMG in anhydrous ethanol to prepare a concentrated lipid stock solution. The molar ratio should be maintained at 50:10:38.5:1.5.

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo in 25 mM sodium acetate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to organic phase typically at 3:1.

    • Pump the two solutions through the microfluidic device, where rapid mixing occurs, leading to the self-assembly of LNPs. The low pH ensures this compound is charged for efficient encapsulation.

  • Dialysis/Purification:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 18-24 hours to remove ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

    • Alternatively, use tangential flow filtration for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C.

LNP_Formulation_Workflow cluster_assembly LNP Assembly cluster_purification Purification & Finalization A 1. Dissolve Lipids (this compound, DSPC, Chol, PEG) in Ethanol C 3. Microfluidic Mixing (Aqueous:Organic = 3:1) A->C B 2. Dissolve Nucleic Acid (siRNA/mRNA) in Acetate Buffer (pH 4.0) B->C D 4. Dialysis / TFF (vs. PBS, pH 7.4) C->D E 5. Sterile Filtration (0.22 µm filter) D->E F Particle Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency (RiboGreen Assay) E->H

LNP Characterization Protocols

Technique: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute the final LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS analysis.

  • Equilibrate the sample to 25°C in the DLS instrument.

  • Perform the measurement to obtain the intensity-weighted size distribution.

  • Report the Z-average diameter as the particle size and the Polydispersity Index (PDI) to indicate the width of the distribution.

Technique: Quant-iT RiboGreen Assay (or similar nucleic acid quantification assay)

Procedure:

  • Prepare two sets of samples from the LNP formulation.

  • In the first set, measure the total amount of nucleic acid. Lyse the LNPs by adding a detergent (e.g., 0.5% Triton X-100) to release all encapsulated cargo.

  • In the second set, measure the amount of free (unencapsulated) nucleic acid in the intact LNP suspension.

  • Use the RiboGreen reagent, which fluoresces upon binding to nucleic acids, to quantify the amount in both sets using a fluorescence plate reader.

  • Calculate the Encapsulation Efficiency (EE%) using the formula: EE% = (Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid * 100

Mechanism of Cellular Delivery and Endosomal Escape

The success of this compound lies in its ability to overcome the primary barrier to intracellular delivery: the endosomal membrane.

  • Cellular Uptake: LNPs typically enter target cells, such as hepatocytes, via endocytosis.

  • Endosomal Acidification: The internal pH of the endosome drops from ~7.4 to ~5.5-6.5.

  • Protonation: The dimethylamino headgroup of this compound (pKa ~6.4-6.7) becomes protonated (positively charged) in this acidic environment.

  • Membrane Disruption: The now cationic this compound forms ion pairs with anionic phospholipids (e.g., phosphatidylserine) present in the endosomal membrane. This interaction disrupts the lipid bilayer, possibly forming a non-bilayer hexagonal HII phase, leading to membrane destabilization.

  • Cargo Release: The destabilized endosomal membrane allows the encapsulated nucleic acid cargo to escape into the cytoplasm, where it can engage with the cellular machinery (e.g., the RISC complex for siRNA).

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) LNP LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis Acidification Acidification Endocytosis->Acidification Protonation Protonation Acidification->Protonation Disruption Disruption Protonation->Disruption Cytoplasm Cytoplasm Disruption->Cytoplasm

Conclusion

This compound represents a significant milestone in the rational design of ionizable lipids for nucleic acid delivery. Its optimized pKa and chemical structure enable the formulation of potent and well-tolerated lipid nanoparticles capable of efficient in vivo gene silencing. The methodologies and data presented in this guide provide a foundational understanding for researchers and developers working to harness the therapeutic potential of LNP-based delivery systems. The principles underlying the success of this compound continue to inform the development of next-generation lipids for a wide array of genetic medicines.

References

An In-depth Technical Guide to DLin-KC2-DMA for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

DLin-KC2-DMA is a potent, ionizable cationic amino lipid that has become a cornerstone in the non-viral delivery of nucleic acids. Its rational design, characterized by an optimal acid dissociation constant (pKa) and specific structural motifs, enables the formulation of highly efficient lipid nanoparticles (LNPs) capable of systemic administration and effective intracellular delivery. These LNPs are particularly adept at delivering small interfering RNA (siRNA), messenger RNA (mRNA), and plasmid DNA (pDNA) to target cells, primarily hepatocytes and antigen-presenting cells (APCs). The key to this compound's efficacy lies in its ability to remain relatively neutral in the bloodstream, minimizing non-specific interactions and toxicity, while becoming protonated within the acidic environment of the endosome. This pH-triggered charge reversal facilitates the disruption of the endosomal membrane, allowing the nucleic acid payload to escape into the cytoplasm and exert its biological function. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed mechanism of action, formulation strategies, quantitative efficacy data, and standardized experimental protocols for its application.

Core Concepts and Chemical Properties

This compound (2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1][2]-dioxolane) was developed through a rational design approach to optimize the balance between in vivo stability and potent endosomal escape for siRNA delivery.[3] Its structure features two linoleyl tails, which are critical for forming the lipid bilayer of the nanoparticle and influencing its fusogenicity.[3] The defining feature is its tertiary amine head group connected via a dioxolane linker, which is ionizable. This ionizable nature is paramount to its function. At physiological pH (~7.4), the amine is largely deprotonated and neutral, but in the acidic milieu of a late endosome (pH 5.0-6.0), it becomes protonated (positively charged).[4] This "pH-switch" is the central tenet of its mechanism.

The table below summarizes the key physicochemical properties of this compound and LNPs formulated with it.

ParameterValue / DescriptionReference(s)
Chemical Identity
IUPAC Name2-(2,2-di((9Z,12Z)-octadeca-9,12-dien-1-yl)-1,3-dioxolan-4-yl)-N,N-dimethylethan-1-amine
SynonymsKC2
Molecular FormulaC₄₃H₇₉NO₂
Molecular Weight642.1 g/mol
CAS Number1190197-97-7
Physicochemical Properties
Apparent pKa~6.4 - 6.7
SolubilitySoluble in Ethanol, DMSO
Typical LNP Properties
LNP Diameter70 - 150 nm (formulation dependent)
Polydispersity Index (PDI)< 0.2 (indicates monodisperse population)
Encapsulation Efficiency>95% (with microfluidic mixing)

Mechanism of Intracellular Delivery

The delivery of nucleic acids to the cytoplasm is a multi-step process that relies on the specific biophysical properties of the this compound-containing LNP. The process is initiated by cellular uptake and culminates in the release of the cargo from endosomes.

  • Circulation and Cellular Uptake: Following intravenous administration, the LNP, which is sterically stabilized by a PEG-lipid, circulates in the bloodstream. The near-neutral surface charge at physiological pH minimizes aggregation and reduces clearance by the reticuloendothelial system. LNPs are primarily taken up by cells, especially hepatocytes, through apolipoprotein E (ApoE)-dependent endocytosis.

  • Endosomal Trafficking and Acidification: Once inside the cell, the LNP is trafficked through the endosomal pathway. As the endosome matures, proton pumps on its membrane actively lower the internal pH from ~6.5 to ~5.0.

  • Protonation and Endosomal Escape: This drop in pH is the critical trigger. The tertiary amine of this compound (with a pKa of ~6.7) becomes protonated, giving the LNP a strong positive charge. This charged LNP then interacts with negatively charged anionic lipids (e.g., phosphatidylserine) on the inner leaflet of the endosomal membrane. This interaction is hypothesized to promote a transition of the lipid mixture from a lamellar (bilayer) phase to a non-bilayer, inverted hexagonal (HII) phase, which destabilizes and disrupts the endosomal membrane, allowing the encapsulated nucleic acid to escape into the cytoplasm.

G cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cell cluster_endo Endosome (pH 5.0-6.0) LNP_blood LNP with Neutral This compound LNP_endo LNP with Protonated This compound (+) LNP_blood->LNP_endo Endocytosis AnionicLipid Anionic Endosomal Lipids (-) LNP_endo->AnionicLipid Ionic Interaction MembraneDisruption Membrane Disruption (Hexagonal Phase) AnionicLipid->MembraneDisruption Release Nucleic Acid Release MembraneDisruption->Release Cargo Escape Cytoplasm Cytoplasm Release->Cytoplasm

Caption: Intracellular delivery pathway of this compound LNPs.

Quantitative Efficacy Data

This compound has demonstrated high efficacy in both in vitro and in vivo models, often outperforming earlier generations of ionizable lipids.

Table 2: In Vitro Gene Silencing Efficacy
Cell TypeTarget GeneLNP siRNA Dose% Gene SilencingReference(s)
Bone Marrow MacrophagesGAPDH1 µg/mL>60%
Bone Marrow MacrophagesGAPDH5 µg/mL~80%
Bone Marrow Dendritic CellsGAPDH5 µg/mL~83%
HeLa Cells (pDNA delivery)Luciferase1.5 µg/mL~12-fold higher expression than DLin-MC3-DMA
Primary Avian Mesenchyme (pDNA)eGFP40 µg/mL~90% transfection efficiency
Table 3: In Vivo Gene Silencing Efficacy
Animal ModelTarget GeneAdministrationEffective Dose (siRNA)% Gene SilencingReference(s)
RodentsFactor VIIIntravenous (IV)ED₅₀ ≈ 0.02 mg/kg50%
C57BL/6 MiceGAPDH (in APCs)Intravenous (IV)5 mg/kgSignificant reduction
MiceFactor VIIIntravenous (IV)1 mg/kg~85%

Experimental Protocols

The following protocols provide a standardized framework for the formulation and application of this compound LNPs for nucleic acid delivery.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid, reproducible mixing and the formation of monodisperse nanoparticles.

G start Start prep_lipid Prepare Lipid Phase: - this compound, DSPC, Cholesterol, PEG-Lipid - Dissolve in 100% Ethanol start->prep_lipid prep_aq Prepare Aqueous Phase: - Nucleic Acid (siRNA, mRNA) - Dissolve in low pH buffer (e.g., 25 mM Acetate, pH 4.0) start->prep_aq load_syringes Load Syringes: - Lipid Phase (e.g., 1 mL) - Aqueous Phase (e.g., 3 mL) prep_lipid->load_syringes prep_aq->load_syringes setup_mixer Setup Microfluidic System: - Connect syringes to mixer chip - Set flow rates (e.g., Total: 12 mL/min) load_syringes->setup_mixer mix Initiate Mixing: - Pump phases through chip - Collect mixed LNP solution setup_mixer->mix dialyze Dialysis: - Dialyze against PBS (pH 7.4) - Removes ethanol and raises pH mix->dialyze concentrate Concentrate & Sterilize: - Use centrifugal filters - Filter through 0.2 µm syringe filter dialyze->concentrate characterize Characterize LNPs: - Size & PDI (DLS) - Encapsulation Efficiency (RiboGreen Assay) concentrate->characterize end Store at 4°C characterize->end

References

DLin-KC2-DMA: A Technical Guide to its History, Development, and Application in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DLin-KC2-DMA is a pivotal ionizable cationic lipid that has significantly advanced the field of nucleic acid delivery. Its rational design and development have led to highly potent lipid nanoparticle (LNP) formulations for the systemic delivery of small interfering RNAs (siRNAs), plasmid DNA (pDNA), and messenger RNA (mRNA). This technical guide provides an in-depth overview of the history, synthesis, formulation, and in vivo evaluation of this compound, presenting key data in structured tables, detailed experimental protocols, and visualizations of critical processes to aid researchers in the development of next-generation nucleic acid therapeutics.

History and Development

The development of this compound emerged from a rational design approach aimed at improving upon earlier generations of ionizable lipids for siRNA delivery, such as DLinDMA.[1][2][3] The key innovation in the design of this compound was the incorporation of a ketal linker, which was found to significantly enhance in vivo activity compared to lipids with ester-containing linkers that are more susceptible to hydrolysis.[1] Structure-activity relationship studies revealed that the pKa of the ionizable headgroup is a critical parameter for efficacy. A pKa around 6.7 allows for efficient encapsulation of nucleic acids at acidic pH during formulation and a near-neutral surface charge at physiological pH, which reduces clearance from circulation.[4] Upon endocytosis into the acidic environment of the endosome, the tertiary amine of this compound becomes protonated, facilitating the release of the nucleic acid cargo into the cytoplasm. This mechanism-guided design resulted in a lipid that demonstrated potent, dose-dependent gene silencing in both rodent and non-human primate models.

Physicochemical Properties and In Vivo Efficacy

The efficacy of this compound is intrinsically linked to its physicochemical properties and the characteristics of the resulting LNP formulations. Key parameters such as pKa, particle size, and encapsulation efficiency are critical determinants of in vivo performance.

PropertyValue/RangeSignificance in LNP Performance
pKa ~6.7Enables efficient nucleic acid encapsulation at low pH and maintains a near-neutral surface charge at physiological pH, prolonging circulation time.
Optimal N/P Ratio 6Represents the molar ratio of the ionizable lipid's nitrogen to the nucleic acid's phosphate, crucial for optimal encapsulation and transfection potency.
Typical Particle Size 70 - 100 nmInfluences biodistribution and cellular uptake. Smaller particles generally exhibit longer circulation times.
Encapsulation Efficiency >90%High encapsulation efficiency is essential for protecting the nucleic acid cargo from degradation and ensuring effective delivery to target cells.
In Vivo Efficacy (siRNA) ED₅₀ ~0.01 mg/kg (mice)Demonstrates high potency for gene silencing in hepatocytes.
In Vivo Efficacy (pDNA) High transfectionShows significant potential for gene delivery applications, outperforming other ionizable lipids like DLin-MC3-DMA in certain contexts.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. An improved synthetic route involves the double alkylation of p-toluenesulfonylmethyl isocyanide (TosMIC) with linoleyl tosylate, which offers a higher overall yield compared to earlier methods.

Materials:

  • Linoleyl alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • (2-(dimethylamino)ethyl)magnesium chloride

  • Cerium(III) chloride (CeCl₃)

  • Solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Synthesis of Linoleyl Tosylate:

    • Dissolve linoleyl alcohol in pyridine.

    • Cool the solution to 0 °C and slowly add p-toluenesulfonyl chloride.

    • Stir the reaction at 0 °C for several hours until completion (monitor by TLC).

    • Perform an aqueous workup and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography to obtain linoleyl tosylate.

  • Double Alkylation of TosMIC:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in a mixture of DMSO and THF.

    • Add a solution of TosMIC in THF dropwise at room temperature.

    • Stir the mixture for 30 minutes.

    • Add a solution of linoleyl tosylate in THF dropwise and stir for several hours.

    • Quench the reaction with water and extract the product.

    • Purify the resulting ketone intermediate by column chromatography.

  • Formation of the Dioxolane Ring and Amine Addition:

    • Prepare a Grignard reagent from (2-(dimethylamino)ethyl) chloride and magnesium.

    • In a separate flask, suspend anhydrous cerium(III) chloride in THF and cool to -78 °C.

    • Add the Grignard reagent to the CeCl₃ suspension and stir.

    • Add a solution of the ketone intermediate in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with an ammonium chloride solution and extract the product.

    • Purify the final product, this compound, by column chromatography.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Formulation of this compound Lipid Nanoparticles (LNPs)

Microfluidic mixing is a reproducible method for formulating LNPs with controlled size and high encapsulation efficiency.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • siRNA, pDNA, or mRNA

  • Ethanol (200 proof)

  • Citrate buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration can be in the range of 10-25 mM.

    • Ensure all lipids are fully dissolved, which may require gentle heating.

  • Preparation of Nucleic Acid Solution:

    • Dissolve the nucleic acid (siRNA, pDNA, or mRNA) in 25 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1).

    • Set the total flow rate (e.g., 2-12 mL/min). The optimal flow rate may need to be determined empirically to achieve the desired particle size.

    • Initiate the mixing process and collect the resulting LNP suspension.

  • Purification and Buffer Exchange:

    • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4 °C using a 10 kDa MWCO dialysis membrane to remove ethanol and unencapsulated nucleic acids.

    • Alternatively, use tangential flow filtration for larger volumes.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine using a RiboGreen assay or a similar fluorescent dye-based method. This involves measuring the fluorescence of the encapsulated nucleic acid before and after lysing the LNPs with a detergent like Triton X-100.

    • Zeta Potential: Measure to determine the surface charge of the LNPs.

In Vivo Evaluation of LNP-Mediated Gene Silencing

Animal Model:

  • C57BL/6 mice (6-8 weeks old) are a commonly used strain.

Materials:

  • LNP-siRNA formulation

  • Saline or PBS for control injections

  • Restraining device for tail vein injections

  • Materials for tissue collection and processing (e.g., syringes, tubes, RNase-free reagents)

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR) or for protein extraction and Western blotting.

Procedure:

  • Administration:

    • Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration.

    • Administer a single intravenous (i.v.) injection via the tail vein. A typical dose for potent gene silencing is in the range of 0.01 to 1 mg siRNA per kg of body weight. The injection volume is typically around 100-200 µL.

  • Tissue Collection:

    • At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the mice according to approved animal welfare protocols.

    • Perfuse the animals with saline to remove blood from the organs.

    • Harvest the target organ (typically the liver for systemic delivery) and immediately snap-freeze it in liquid nitrogen or place it in an RNA stabilization solution.

  • Quantification of Gene Silencing:

    • RNA Analysis (qPCR):

      • Extract total RNA from the harvested tissue using a suitable kit.

      • Perform reverse transcription to synthesize cDNA.

      • Conduct qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.

      • Calculate the relative gene expression to determine the percentage of knockdown compared to the control group.

    • Protein Analysis (Western Blot):

      • Homogenize the tissue and extract total protein.

      • Determine protein concentration using a BCA or Bradford assay.

      • Separate proteins by SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., β-actin).

      • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.

      • Quantify the band intensities to determine the reduction in protein levels.

Visualizing Key Processes

To further elucidate the critical steps in the application of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the synthesis pathway and the experimental workflow for LNP formulation and in vivo testing.

DLin_KC2_DMA_Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product Linoleyl alcohol Linoleyl alcohol Linoleyl tosylate Linoleyl tosylate Linoleyl alcohol->Linoleyl tosylate TsCl, Pyridine TosMIC TosMIC Dilinoleyl ketone Dilinoleyl ketone Linoleyl tosylate->Dilinoleyl ketone TosMIC, NaH This compound This compound Dilinoleyl ketone->this compound Grignard Reaction

Synthesis Pathway of this compound

LNP_Workflow cluster_formulation LNP Formulation cluster_purification Purification & Characterization cluster_invivo In Vivo Evaluation Lipid-Ethanol Solution Lipid-Ethanol Solution Microfluidic Mixing Microfluidic Mixing Lipid-Ethanol Solution->Microfluidic Mixing Nucleic Acid-Aqueous Buffer Nucleic Acid-Aqueous Buffer Nucleic Acid-Aqueous Buffer->Microfluidic Mixing LNP Suspension LNP Suspension Microfluidic Mixing->LNP Suspension Dialysis/TFF Dialysis/TFF LNP Suspension->Dialysis/TFF Characterization (DLS, RiboGreen) Characterization (DLS, RiboGreen) Dialysis/TFF->Characterization (DLS, RiboGreen) IV Injection (Mice) IV Injection (Mice) Dialysis/TFF->IV Injection (Mice) Tissue Harvest Tissue Harvest IV Injection (Mice)->Tissue Harvest Analysis (qPCR/Western Blot) Analysis (qPCR/Western Blot) Tissue Harvest->Analysis (qPCR/Western Blot)

LNP Formulation and In Vivo Testing Workflow

Conclusion

This compound remains a significant and highly relevant ionizable lipid in the ongoing development of nucleic acid-based therapies. Its rational design has provided a robust framework for the creation of subsequent generations of delivery lipids. The detailed protocols and compiled data within this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies and to build upon its successes in creating even more potent and specific delivery systems for a new era of genetic medicine.

References

Methodological & Application

DLin-KC2-DMA Lipid Nanoparticle Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-KC2-DMA is a potent, ionizable cationic lipid that has been instrumental in the advancement of nucleic acid therapeutics, particularly for small interfering RNA (siRNA) and messenger RNA (mRNA) delivery.[1][2][3] Its chemical structure, 2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1][4]-dioxolane, features a tertiary amine head group with an apparent pKa of approximately 6.7. This property is critical for its function; the lipid remains relatively neutral at physiological pH, minimizing non-specific interactions and toxicity in circulation, but becomes protonated and positively charged within the acidic environment of the endosome. This charge switch is believed to facilitate the disruption of the endosomal membrane and release of the nucleic acid payload into the cytoplasm, a crucial step for therapeutic efficacy.

These application notes provide a comprehensive overview and detailed protocols for the formulation of this compound-based lipid nanoparticles (LNPs) for the encapsulation of siRNA and mRNA. The methodologies described are based on established microfluidic mixing techniques, which offer precise control over particle size and high encapsulation efficiency.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name 2,2-dilinoleyl-4-(2-dimethylaminoethyl)--dioxolane
Molecular Formula C43H79NO2
Molecular Weight 642.1 g/mol
Apparent pKa 6.7
Table 2: Typical Lipid Composition for this compound LNP Formulation
Lipid ComponentMolar Ratio (%)Purpose
This compound 50Ionizable cationic lipid for nucleic acid complexation and endosomal escape.
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) 10Helper lipid providing structural integrity to the nanoparticle.
Cholesterol 38.5Stabilizes the lipid bilayer and can aid in membrane fusion.
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) 1.5Polyethylene glycol (PEG)-lipid conjugate that forms a protective hydrophilic layer, increasing stability and circulation time.
Table 3: Representative Formulation Parameters and LNP Characteristics
ParameterValueReference
Lipid Solvent Ethanol
Aqueous Buffer 25-50 mM Sodium Acetate or Citrate, pH 4.0
Flow Rate Ratio (Aqueous:Ethanol) 3:1
Total Flow Rate (Microfluidics) 12 mL/min
N:P Ratio (Lipid Amine to Nucleic Acid Phosphate) ~5-6
Resulting Particle Size (Diameter) < 100 nm
Polydispersity Index (PDI) < 0.2
Encapsulation Efficiency >80-96%

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solution in Ethanol

Objective: To prepare a homogenous mixture of lipids in ethanol for LNP formulation.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Absolute Ethanol (200 proof, molecular biology grade)

  • Sterile, RNase-free microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or heating block set to 60-65°C

Procedure:

  • Bring all lipids to room temperature before use.

  • Prepare individual stock solutions of each lipid in absolute ethanol if not already in solution. DSPC and cholesterol may require heating to 60-65°C for complete dissolution.

  • In a sterile, RNase-free tube, combine the appropriate volumes of the individual lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for this compound:DSPC:Cholesterol:PEG-DMG).

  • Vortex the combined lipid solution thoroughly to ensure a homogenous mixture.

  • If any precipitation is observed, gently warm the solution at 60°C until it becomes clear.

  • Store the final lipid stock solution at -80°C for long-term storage or at -20°C for short-term use.

Protocol 2: Preparation of Nucleic Acid Solution

Objective: To prepare the siRNA or mRNA solution in an appropriate aqueous buffer for LNP formulation.

Materials:

  • siRNA or mRNA of interest

  • Sodium Acetate or Sodium Citrate buffer (25-50 mM, pH 4.0), sterile and RNase-free

  • Nuclease-free water

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Thaw the siRNA or mRNA stock solution on ice.

  • Dilute the nucleic acid to the desired concentration in the pre-chilled sodium acetate or citrate buffer (pH 4.0). The final concentration will depend on the desired nucleic acid-to-lipid ratio.

  • Mix gently by pipetting. Avoid vigorous vortexing to prevent shearing of the nucleic acid.

  • Keep the nucleic acid solution on ice until ready for formulation.

Protocol 3: LNP Formulation using Microfluidics

Objective: To form this compound LNPs encapsulating nucleic acids using a microfluidic mixing system.

Materials:

  • Prepared lipid stock solution in ethanol (from Protocol 1)

  • Prepared nucleic acid solution (from Protocol 2)

  • Microfluidic mixing device (e.g., NanoAssemblr™) and associated cartridges

  • Syringe pumps

  • Sterile syringes and tubing

Procedure:

  • Equilibrate the lipid stock solution and the nucleic acid solution to room temperature.

  • Load the lipid stock solution into one syringe and the nucleic acid solution into another.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Set the flow rate ratio of the pumps to 3:1 (aqueous phase:ethanolic phase).

  • Set the total flow rate to a value that ensures rapid and uniform mixing (e.g., 12 mL/min).

  • Initiate the flow from both syringes simultaneously to mix the two streams within the microfluidic cartridge. The rapid mixing of the ethanol and aqueous phases causes a change in solvent polarity, leading to the self-assembly of the lipids into nanoparticles encapsulating the nucleic acid.

  • Collect the resulting LNP dispersion from the outlet of the microfluidic device into a sterile collection tube.

Protocol 4: Downstream Processing and Purification

Objective: To remove residual ethanol and unencapsulated nucleic acid, and to buffer exchange the LNPs into a physiologically compatible buffer.

Materials:

  • LNP dispersion from Protocol 3

  • Phosphate-buffered saline (PBS), pH 7.4, sterile and RNase-free

  • Dialysis cassette (e.g., 10 kDa MWCO) or centrifugal filter units (e.g., 100 kDa MWCO)

  • Sterile beaker or container for dialysis

  • Stir plate

Procedure (Dialysis Method):

  • Transfer the LNP dispersion into a pre-wetted dialysis cassette.

  • Place the cassette in a beaker containing a large volume of sterile PBS (pH 7.4) at 4°C.

  • Stir the PBS gently on a stir plate.

  • Perform dialysis for at least 2 hours, with at least two changes of the PBS buffer to ensure complete removal of ethanol and buffer exchange.

  • After dialysis, carefully recover the purified LNP solution from the cassette.

Procedure (Centrifugal Filtration Method):

  • Add the LNP dispersion to a centrifugal filter unit.

  • Add an excess of sterile PBS (pH 7.4) to the unit.

  • Centrifuge according to the manufacturer's instructions to concentrate the LNPs and remove the filtrate containing ethanol and buffer salts.

  • Repeat the washing step with PBS two more times.

  • Resuspend the final LNP pellet in the desired volume of sterile PBS.

Protocol 5: LNP Characterization

Objective: To determine the key physicochemical properties of the formulated LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the purified LNP solution in PBS.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Acceptable LNPs typically have a diameter of less than 100 nm and a PDI below 0.2.

2. Encapsulation Efficiency Determination:

  • Method: RiboGreen Assay (or similar nucleic acid quantification assay)

  • Procedure:

    • Prepare two aliquots of the LNP solution.

    • To one aliquot, add a lysis buffer (e.g., 0.2% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. This will measure the total nucleic acid amount.

    • The second aliquot is left untreated to measure the amount of free (unencapsulated) nucleic acid.

    • Quantify the nucleic acid in both samples using the RiboGreen assay according to the manufacturer's protocol.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_processing Downstream Processing cluster_characterization Characterization Lipid_Stock Lipid Stock (this compound, DSPC, Cholesterol, PEG-DMG) in Ethanol Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics NA_Solution Nucleic Acid (siRNA or mRNA) in Aqueous Buffer (pH 4.0) NA_Solution->Microfluidics Purification Purification (Dialysis or Filtration) Microfluidics->Purification Sterile_Filtration Sterile Filtration (0.22 µm filter) Purification->Sterile_Filtration DLS Size & PDI (DLS) Sterile_Filtration->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Sterile_Filtration->RiboGreen Final_LNP Final LNP Product DLS->Final_LNP RiboGreen->Final_LNP LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Uptake and Trafficking cluster_cytoplasm Cytoplasm LNP_Circulation LNP in Circulation (Neutral this compound) Endocytosis Endocytosis LNP_Circulation->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Endosomal Maturation NA_Release Nucleic Acid Release Late_Endosome->NA_Release Endosomal Escape (Protonated this compound disrupts membrane) Therapeutic_Effect Therapeutic Effect (e.g., Gene Silencing) NA_Release->Therapeutic_Effect

References

Step-by-Step Guide for DLin-KC2-DMA LNP Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the preparation of Lipid Nanoparticles (LNPs) using the ionizable cationic lipid DLin-KC2-DMA. It is intended for researchers, scientists, and drug development professionals working on the delivery of nucleic acid-based therapeutics, such as siRNA and plasmid DNA (pDNA).

Introduction

This compound is an ionizable cationic lipid that has been instrumental in the development of potent LNP formulations for nucleic acid delivery.[1] With an apparent pKa of 6.7, this compound is designed to be near-neutral at physiological pH and becomes positively charged in the acidic environment of endosomes, facilitating the release of its nucleic acid cargo into the cytoplasm. This characteristic is crucial for effective gene silencing or protein expression. These LNPs are typically composed of four key components: the ionizable lipid (this compound), a helper phospholipid (like DSPC), cholesterol, and a PEGylated lipid to control particle size and increase circulation time.[1]

Materials and Reagents

Lipids:
  • Ionizable Cationic Lipid: this compound

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Structural Lipid: Cholesterol

  • PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG 2000)

Solvents and Buffers:
  • Ethanol (anhydrous, molecular biology grade)

  • Citrate buffer (e.g., 25 mM sodium acetate, pH 4.0) for nucleic acid dilution

  • Phosphate-buffered saline (PBS), pH 7.4 for dialysis or buffer exchange

Nucleic Acid Cargo:
  • siRNA or pDNA of interest

Equipment:
  • Microfluidic mixing system (e.g., NanoAssemblr™) or a vortex mixer

  • Syringe pumps for microfluidic mixing

  • Dialysis device (e.g., cassettes with a molecular weight cutoff of 10 kDa) or tangential flow filtration (TFF) system

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • Fluorometer and Quant-iT RiboGreen RNA assay kit (or equivalent) for encapsulation efficiency determination

Experimental Protocols

A common molar ratio for formulating this compound based LNPs is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-DMG 2000) .[2][3][4]

Preparation of Stock Solutions
  • Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and PEG-DMG 2000 in anhydrous ethanol. Gentle heating (e.g., 60-65°C) may be required to fully dissolve some lipids.

    • Combine the individual lipid stock solutions to achieve the desired molar ratio (50:10:38.5:1.5). The final total lipid concentration in the ethanolic solution will depend on the specific microfluidic system and desired final LNP concentration. A typical starting point is a total lipid concentration in the range of 10-25 mM.

    • Ensure the final lipid mixture is a clear, homogenous solution.

  • Aqueous Nucleic Acid Solution:

    • Dissolve the siRNA or pDNA in an acidic buffer (e.g., 25 mM sodium acetate, pH 4.0). The acidic pH ensures that the this compound will be protonated and can efficiently complex with the negatively charged nucleic acid.

    • The concentration of the nucleic acid solution should be determined based on the desired final nucleic acid-to-lipid ratio.

LNP Formulation using Microfluidics

Microfluidic mixing is a highly reproducible method for producing uniform LNPs. The rapid and controlled mixing of the ethanolic lipid solution with the aqueous nucleic acid solution leads to the self-assembly of LNPs.

  • System Setup:

    • Set up the microfluidic mixing system with two syringe pumps.

    • Load one syringe with the ethanolic lipid stock solution and the other with the aqueous nucleic acid solution.

  • Mixing Parameters:

    • A common flow rate ratio (FRR) of the aqueous phase to the ethanolic phase is 3:1 .

    • The total flow rate (TFR) will influence the mixing time and resulting LNP size. Higher TFRs generally lead to smaller LNPs. A typical starting TFR is in the range of 10-20 mL/min, but this should be optimized for the specific microfluidic device being used.

  • LNP Formation:

    • Initiate the flow of both solutions through the microfluidic cartridge. The rapid mixing at the fluidic interface will induce nanoprecipitation and the formation of LNPs.

    • Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge. The solution will appear milky or opalescent.

Post-Formulation Processing
  • Buffer Exchange and Ethanol Removal:

    • The collected LNP dispersion contains ethanol and is at an acidic pH. It is crucial to remove the ethanol and raise the pH to a physiological level (e.g., pH 7.4).

    • This is typically achieved through dialysis against PBS (pH 7.4) for at least 6 hours, with at least one buffer change. Alternatively, a tangential flow filtration (TFF) system can be used for more rapid buffer exchange and concentration.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

  • Storage:

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Characterization of this compound LNPs

  • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS). For in vivo applications, a size of less than 100 nm and a PDI of less than 0.2 are generally desired.

  • Encapsulation Efficiency: Determine the percentage of nucleic acid encapsulated within the LNPs. The RiboGreen assay is a common method for this, where the fluorescence of the dye is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100).

Quantitative Data Summary

The following table summarizes typical characteristics of this compound LNPs prepared using the microfluidic method with a 50:10:38.5:1.5 molar ratio. Note that the exact values can vary depending on the specific nucleic acid cargo, N/P ratio, and precise formulation parameters.

ParameterTypical Value RangeReference
Molar Ratio (this compound:DSPC:Cholesterol:PEG-DMG) 50:10:38.5:1.5
Particle Size (Diameter) 50 - 100 nm
Polydispersity Index (PDI) < 0.2
Encapsulation Efficiency > 90%
Apparent pKa ~6.4 - 6.7

Visualizing the Workflow and LNP Structure

Experimental Workflow Diagram

LNP_Preparation_Workflow This compound LNP Preparation Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_post Post-Formulation Processing cluster_char Characterization Lipid_Stock Lipid Stock Solution (this compound, DSPC, Cholesterol, PEG-DMG in Ethanol) Microfluidic_Mixing Microfluidic Mixing (Aqueous:Ethanol FRR = 3:1) Lipid_Stock->Microfluidic_Mixing NA_Solution Nucleic Acid Solution (siRNA/pDNA in pH 4.0 Buffer) NA_Solution->Microfluidic_Mixing Dialysis Dialysis / Buffer Exchange (vs. PBS, pH 7.4) Microfluidic_Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Final_Product Final this compound LNP Formulation Sterilization->Final_Product Size_PDI Size & PDI (DLS) Encapsulation Encapsulation Efficiency Zeta_Potential Zeta Potential Final_Product->Size_PDI Final_Product->Encapsulation Final_Product->Zeta_Potential

Caption: Workflow for this compound LNP Preparation.

Conceptual LNP Structure Diagram

LNP_Structure Conceptual Structure of a this compound LNP cluster_core LNP Core cluster_shell Lipid Shell NA Nucleic Acid (siRNA/pDNA) NA->DLinKC2DMA_core DLinKC2DMA_core->Cholesterol_core DSPC DSPC DLinKC2DMA_core->DSPC interacts with Cholesterol_core->DSPC integrates with PEG_DMG PEG-DMG DSPC->PEG_DMG stabilized by

References

DLin-KC2-DMA for In Vivo siRNA Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for utilizing DLin-KC2-DMA in the formulation of siRNA-LNP systems for in vivo gene silencing studies.

Mechanism of Action

The efficacy of this compound-containing LNPs in siRNA delivery is attributed to a multi-step process that ensures the siRNA reaches the RNA-induced silencing complex (RISC) in the cytoplasm.

  • Encapsulation: At a low pH (e.g., in an acetate or citrate buffer at pH 4), the tertiary amine of this compound becomes protonated, rendering it positively charged. This allows for electrostatic interactions with the negatively charged phosphate backbone of siRNA, leading to efficient encapsulation within the LNP core.

  • Systemic Circulation: Following intravenous administration, the LNPs are in the bloodstream where the physiological pH is approximately 7.4. At this pH, this compound is largely deprotonated and nearly neutral, which reduces interactions with serum proteins and minimizes clearance by the mononuclear phagocyte system, thereby prolonging circulation time.

  • Cellular Uptake: LNPs are primarily taken up by cells, particularly hepatocytes in the liver, through endocytosis.

  • Endosomal Escape: Once inside the endosome, the internal environment becomes increasingly acidic. This drop in pH leads to the protonation of this compound, giving it a positive charge. This positive charge is thought to facilitate the disruption of the endosomal membrane through interactions with anionic lipids in the endosomal membrane, leading to the release of the siRNA into the cytoplasm.

  • Gene Silencing: In the cytoplasm, the siRNA is loaded into the RISC. The guide strand of the siRNA then directs the RISC to bind to and cleave the complementary messenger RNA (mRNA) of the target gene, leading to post-transcriptional gene silencing.

This compound LNP Mechanism of Action cluster_0 LNP Formulation (Acidic pH) cluster_1 Systemic Circulation (Physiological pH) cluster_2 Intracellular Trafficking cluster_3 Gene Silencing formulation This compound (Protonated) + siRNA (Negative Charge) lnp_formation Self-assembles into LNP with encapsulated siRNA formulation->lnp_formation circulation LNP with near-neutral surface charge lnp_formation->circulation uptake Cellular Uptake (Endocytosis) circulation->uptake endosome LNP within Endosome (Acidification) uptake->endosome escape Endosomal Escape (Membrane Destabilization) endosome->escape sirna_release siRNA released into Cytoplasm escape->sirna_release risc siRNA loading into RISC sirna_release->risc silencing Target mRNA Cleavage risc->silencing

Mechanism of this compound LNP-mediated siRNA delivery.

Data Presentation

In Vitro Gene Silencing Efficacy
Cell LineTarget GeneThis compound LNP Concentration (µg/mL)Incubation Time (h)Gene Silencing (%)Reference
MacrophagesGAPDH172>60[1]
MacrophagesGAPDH57280 - 83[1]
Dendritic CellsGAPDH172Significant[1]
Dendritic CellsGAPDH572Significant[1]
In Vivo Gene Silencing Efficacy
Animal ModelTarget GeneRoute of AdministrationThis compound LNP siRNA Dose (mg/kg)Gene Silencing OutcomeReference
Naive C57BL/6 miceGAPDHIntravenous3Significant reduction in peritoneal and spleen APCs[1]
Naive C57BL/6 miceGAPDHIntravenous5Significant reduction in peritoneal and spleen APCs
RodentsNot SpecifiedNot Specified0.01Effective gene silencing
Non-human primatesApoBIntravenous0.1Effective gene silencing

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for siRNA Delivery using Microfluidic Mixing

This protocol describes the formulation of this compound-containing LNPs encapsulating siRNA using a microfluidic device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Poly(ethylene glycol)-dimyristoyl glycerol (PEG-DMG)

  • siRNA targeting the gene of interest

  • Ethanol (200 proof, molecular biology grade)

  • Acetate buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., from Precision NanoSystems or similar)

  • Syringe pumps

  • Dialysis cassettes (e.g., 10K MWCO)

  • Sterile, RNase-free microcentrifuge tubes and syringes

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and PEG-DMG in absolute ethanol.

    • Combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-DMG).

    • The final total lipid concentration in the ethanol phase should be approximately 12.5 mM.

  • Preparation of siRNA Solution (Aqueous Phase):

    • Dissolve the siRNA in 25 mM acetate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.

    • Set a total flow rate of 12 mL/min.

    • Initiate the flow from both syringes to mix the solutions within the microfluidic chip. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Dialysis:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette (10K MWCO) for at least 3 hours at 4°C, with at least two buffer changes.

  • Sterilization and Storage:

    • After dialysis, recover the LNP-siRNA formulation.

    • Sterilize the formulation by passing it through a 0.22 µm syringe filter.

    • Store the final LNP-siRNA formulation at 4°C. For long-term storage, aliquots can be stored at -80°C.

LNP Formulation Workflow cluster_0 Microfluidic Mixing prep_lipids Prepare Lipid Stock (this compound, DSPC, Chol, PEG-DMG) in Ethanol mixing Rapid mixing of lipid and siRNA solutions prep_lipids->mixing prep_sirna Prepare siRNA Solution in Acetate Buffer (pH 4) prep_sirna->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis sterilization Sterile Filtration (0.22 µm) dialysis->sterilization storage Store at 4°C or -80°C sterilization->storage

Workflow for LNP-siRNA formulation.

Protocol 2: Characterization of this compound LNP-siRNA Formulations

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the LNP-siRNA formulation in PBS (pH 7.4).

    • Transfer the diluted sample to a cuvette.

    • Measure the hydrodynamic diameter (size) and PDI according to the instrument's protocol.

    • Aim for a particle size of less than 100 nm and a PDI of less than 0.2 for in vivo applications.

2. Zeta Potential Measurement:

  • Instrument: DLS instrument with zeta potential measurement capability.

  • Procedure:

    • Dilute the LNP-siRNA formulation in an appropriate buffer (e.g., 10 mM NaCl).

    • Load the sample into a zeta potential cell.

    • Measure the zeta potential. A near-neutral zeta potential at physiological pH is desirable.

3. siRNA Encapsulation Efficiency:

  • Assay: Quant-iT RiboGreen RNA assay.

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated siRNA can be determined.

  • Procedure:

    • Prepare a standard curve of the free siRNA in PBS.

    • In a 96-well plate, add the LNP-siRNA formulation to two sets of wells.

    • To one set of wells, add Triton X-100 (to a final concentration of 0.5-1%) to lyse the LNPs and release the encapsulated siRNA.

    • Add the RiboGreen reagent to all wells (including the standard curve).

    • Measure the fluorescence using a plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Fluorescence with Triton X-100) - (Fluorescence without Triton X-100)] / (Fluorescence with Triton X-100) x 100

Protocol 3: In Vivo siRNA Delivery and Gene Silencing Assessment in Mice

Animal Model:

  • Typically, 6-8 week old female C57BL/6 mice are used. All animal procedures should be performed in accordance with institutional guidelines and approved protocols.

Administration:

  • Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration for injection.

  • Administer the formulation to the mice via tail vein injection. The injection volume is typically 100-200 µL.

  • Include a control group of mice injected with PBS or LNPs containing a non-targeting control siRNA.

Sample Collection and Analysis:

  • Time Points: Tissues are typically harvested 24 to 72 hours post-injection.

  • Tissue Harvest: Euthanize the mice and collect the target tissues (e.g., liver, spleen).

  • RNA Extraction: Extract total RNA from the harvested tissues using a suitable RNA extraction kit.

  • Gene Expression Analysis (qRT-PCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, Actin) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown compared to the control group.

  • Protein Analysis (Western Blot or ELISA):

    • Homogenize the tissue samples and extract total protein.

    • Quantify the protein concentration using a BCA assay.

    • Analyze the expression of the target protein by Western blot or ELISA and normalize to a loading control (e.g., β-actin).

Toxicity Assessment:

  • Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • At the time of sacrifice, collect blood for serum chemistry analysis to assess liver and kidney function (e.g., ALT, AST, creatinine levels).

  • Collect major organs for histological analysis to look for any signs of tissue damage or inflammation.

InVivo_Workflow cluster_0 Sample Collection (24-72h post-injection) cluster_1 Analysis formulation Prepare LNP-siRNA Formulation administration Intravenous (Tail Vein) Injection in Mice formulation->administration monitoring Monitor Animal Health and Behavior administration->monitoring tissue_harvest Harvest Target Tissues (e.g., Liver) monitoring->tissue_harvest blood_collection Collect Blood for Serum Analysis monitoring->blood_collection q_pcr qRT-PCR for mRNA Knockdown tissue_harvest->q_pcr western_elisa Western Blot/ELISA for Protein Knockdown tissue_harvest->western_elisa histology Histological Analysis of Organs tissue_harvest->histology serum_chem Serum Chemistry (Toxicity) blood_collection->serum_chem

In vivo experimental workflow.

Conclusion

This compound is a highly effective ionizable lipid for the in vivo delivery of siRNA. The protocols outlined in this document provide a framework for the formulation, characterization, and in vivo testing of this compound-based LNP-siRNA systems. Careful optimization of the formulation and experimental parameters is crucial for achieving potent and safe gene silencing. Researchers are encouraged to adapt these protocols to their specific research needs and to always adhere to institutional guidelines for animal care and use.

References

Application Notes and Protocols for DLin-KC2-DMA-Mediated mRNA Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-KC2-DMA is a potent, ionizable amino lipid that has been instrumental in the advancement of in vivo delivery of RNA therapeutics, including messenger RNA (mRNA). Its pH-dependent positive charge is a key feature, allowing for efficient encapsulation of negatively charged mRNA at a low pH and facilitating endosomal escape into the cytoplasm at physiological pH, a critical step for successful protein translation. These characteristics have made this compound a valuable tool for researchers developing mRNA-based therapies and vaccines.

These application notes provide a comprehensive guide for utilizing this compound for mRNA delivery in animal models. This document outlines detailed protocols for the formulation of this compound-containing lipid nanoparticles (LNPs), characterization methods, and in vivo administration and analysis. Furthermore, it presents a summary of reported in vivo efficacy, biodistribution, and safety data to inform experimental design and data interpretation.

Data Presentation

Physicochemical Characteristics of this compound LNPs

The following table summarizes the typical physicochemical properties of LNPs formulated with this compound for mRNA delivery. These parameters are critical for ensuring batch-to-batch consistency and predicting in vivo performance.

ParameterTypical ValueMethod of Analysis
Size (Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at physiological pHElectrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency > 90%RiboGreen Assay
In Vivo Efficacy of this compound LNPs for mRNA Delivery

The efficacy of this compound LNPs is typically assessed by measuring the expression of a reporter protein encoded by the delivered mRNA, such as Firefly Luciferase (FLuc). The following table presents representative in vivo efficacy data in mice.

Animal ModelmRNA CargoDoseAdministration RouteTime PointLuciferase Expression (Total Flux, photons/second)Reference
C57BL/6 MiceFLuc mRNA5 µgIntramuscular (IM)4 hours~1 x 10⁸[1]
C57BL/6 MiceFLuc mRNA5 µgIntravenous (IV)4 hours~5 x 10⁷[1]
PC-3M-luc xenograft miceLUC siRNA7 mg/kgIntravenous (IV)Day 8Significant decrease vs. control[2]
Biodistribution of this compound LNPs

Understanding the organ-specific delivery of LNPs is crucial for therapeutic applications. The following table summarizes the biodistribution of this compound LNPs following systemic administration in mice.

Animal ModelAdministration RoutePrimary Target Organ(s)Other Organs with Notable ExpressionReference
C57BL/6 MiceIntravenous (IV)Liver, Spleen-[3][4]
C57BL/6 MiceIntramuscular (IM)Muscle (injection site), Liver-
Safety Profile of this compound LNPs

Preclinical safety evaluation is a critical component of drug development. The following table provides an overview of the safety profile of this compound LNPs in animal models.

Animal ModelDoseKey Safety EndpointsObservationsReference
C57B6/J Mice0.1 mg/kg (Cre mRNA)Serum ALT and AST levelsNo significant difference compared to DPBS control.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for mRNA Delivery

This protocol describes the preparation of this compound-containing LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • This compound (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)

  • mRNA (in a low pH buffer, e.g., 10 mM citrate buffer, pH 4.0)

  • Ethanol, molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol at appropriate concentrations.

  • Preparation of Lipid Mixture:

    • Combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

  • Preparation of mRNA Solution:

    • Dilute the mRNA stock in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0) to the desired concentration.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

    • Set the flow rate ratio of the aqueous to ethanolic phase to 3:1.

    • Initiate the mixing process to allow for the self-assembly of LNPs.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.

    • If necessary, concentrate the LNPs using a centrifugal filter device.

  • Sterile Filtration:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage:

    • Store the sterile LNP-mRNA formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. Zeta Potential Measurement:

  • Dilute the LNP formulation in a low ionic strength buffer (e.g., 1 mM KCl).

  • Measure the zeta potential using an Electrophoretic Light Scattering (ELS) instrument.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye-based assay such as the RiboGreen assay.

  • Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., Triton X-100) to lyse the nanoparticles.

  • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%.

Protocol 3: In Vivo Administration and Efficacy Assessment in Mice

Animal Model:

  • Female C57BL/6 mice (6-8 weeks old) are a commonly used strain.

Administration:

  • Intramuscular (IM) Injection: Inject up to 30 µL of the LNP-mRNA formulation into the tibialis anterior muscle of anesthetized mice.

  • Intravenous (IV) Injection: Inject up to 100 µL of the LNP-mRNA formulation into the tail vein of restrained or anesthetized mice.

Efficacy Assessment (using Luciferase Reporter):

  • Substrate Administration: At the desired time point post-injection (e.g., 4, 24, 48 hours), administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal (IP) injection.

  • Bioluminescence Imaging: After a short incubation period (e.g., 10-15 minutes), image the anesthetized mice using an in vivo imaging system (IVIS).

  • Data Analysis: Quantify the bioluminescent signal (total flux in photons/second) in the region of interest (e.g., injection site, liver) using the accompanying software.

Protocol 4: Biodistribution Analysis
  • At the desired time point post-injection, euthanize the mice.

  • Perfuse the circulatory system with PBS to remove blood from the organs.

  • Harvest organs of interest (e.g., liver, spleen, lungs, kidney, heart, muscle at the injection site).

  • Homogenize the tissues and measure the reporter gene expression (e.g., luciferase activity, qPCR for mRNA levels).

  • Express the data as a percentage of the total recovered signal or as signal per gram of tissue.

Protocol 5: Safety and Toxicology Assessment
  • Administer the LNP-mRNA formulation to mice at various doses.

  • Monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior).

  • At selected time points, collect blood samples for analysis of serum chemistry parameters, including liver enzymes (Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST).

  • Perform histopathological analysis of major organs to assess for any tissue damage.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP LNP (Neutral Charge) Protonated_LNP LNP Protonation (Positive Charge) LNP->Protonated_LNP Endocytosis Membrane_Disruption Membrane Disruption Protonated_LNP->Membrane_Disruption Electrostatic Interaction Endosomal_Membrane Endosomal Membrane (Negatively Charged) Endosomal_Membrane->Membrane_Disruption mRNA_Release mRNA Release Membrane_Disruption->mRNA_Release Endosomal Escape Cytoplasm Cytoplasm Translation Translation (Ribosome) Cytoplasm->Translation mRNA_Release->Cytoplasm Protein Therapeutic Protein Translation->Protein

Caption: Mechanism of this compound LNP-mediated mRNA delivery and endosomal escape.

Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invivo In Vivo Animal Studies Formulation 1. LNP Formulation (Microfluidics) Characterization 2. Physicochemical Characterization (DLS, ELS) Formulation->Characterization Administration 4. Administration to Mice (IM or IV) Formulation->Administration Encapsulation 3. Encapsulation Efficiency (RiboGreen Assay) Characterization->Encapsulation Efficacy 5. Efficacy Assessment (Bioluminescence Imaging) Administration->Efficacy Biodistribution 6. Biodistribution Analysis (Organ Harvest & Analysis) Administration->Biodistribution Safety 7. Safety/Toxicology (Blood Analysis, Histology) Administration->Safety

Caption: Experimental workflow for this compound LNP-mediated mRNA delivery in animal models.

References

DLin-KC2-DMA Mediated Plasmid DNA Transfection of Primary Cells: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The effective delivery of plasmid DNA (pDNA) into primary cells is a cornerstone of advanced biological research and the development of novel therapeutics. Unlike immortalized cell lines, primary cells are notoriously difficult to transfect using traditional methods, often exhibiting high toxicity and low efficiency. This application note provides a detailed protocol for the transfection of primary cells using lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid DLin-KC2-DMA. This compound has demonstrated significant promise in delivering nucleic acid payloads, offering a potent and relatively non-toxic solution for transient gene expression in these sensitive cellular models.[1] This document outlines the principles of this compound-mediated transfection, a step-by-step experimental protocol, and key optimization strategies to maximize transfection efficiency and cell viability.

Introduction to this compound and Lipid Nanoparticle Technology

This compound is an ionizable cationic lipid that is a critical component of LNPs for nucleic acid delivery.[1][2] Its structure features a tertiary amine head group with a pKa of approximately 6.7.[2][3] This property is central to its function: at physiological pH, this compound is largely neutral, minimizing non-specific interactions with serum proteins and reducing cytotoxicity. Upon endocytosis into the cell, the LNP is exposed to the acidic environment of the endosome. Here, the this compound becomes protonated, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane and the release of the encapsulated plasmid DNA into the cytoplasm, a crucial step for successful transfection.

Lipid nanoparticles are multi-component systems, typically comprising:

  • Ionizable Cationic Lipid (e.g., this compound): For nucleic acid encapsulation and endosomal escape.

  • Helper Lipid (e.g., DOPE or DSPC): To aid in the formation of the lipid bilayer and facilitate membrane fusion.

  • Cholesterol: To provide stability to the LNP structure.

  • PEG-Lipid: To prevent aggregation and opsonization, thereby increasing circulation time in vivo, and to control particle size.

The precise ratio of these components is critical for optimal transfection efficiency and must be empirically determined for different primary cell types.

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound LNPs containing plasmid DNA and their subsequent use for the transfection of primary cells.

Materials and Reagents
  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG 2000)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), sterile

  • High-purity plasmid DNA (endotoxin-free, with a concentration of 1 µg/µL in nuclease-free water)

  • Primary cells of interest

  • Appropriate cell culture medium (serum-free for complex formation)

  • Reporter plasmid (e.g., expressing GFP or luciferase) for optimization

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr)

Preparation of this compound/pDNA Lipid Nanoparticles

This protocol is based on a microfluidic mixing approach, which ensures the rapid and reproducible formation of homogenous LNPs.

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, DSPC (or DOPE), Cholesterol, and PEG-DMG 2000 in ethanol.

    • Combine the lipid stocks in an ethanol solution to achieve a desired molar ratio. A commonly used starting ratio is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-DMG 2000).

  • Nucleic Acid Preparation:

    • Dilute the endotoxin-free plasmid DNA in the 50 mM citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.2 mg/mL).

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the pDNA-citrate buffer solution into another.

    • Set the flow rate ratio to 3:1 (aqueous:ethanolic).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs with the pDNA encapsulated.

  • Dialysis and Sterilization:

    • Collect the LNP suspension.

    • Dialyze the LNP suspension against sterile PBS for at least 2 hours using a dialysis cassette (10 kDa MWCO) to remove the ethanol and raise the pH to neutral.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization of LNPs (Optional but Recommended):

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the plasmid DNA using a fluorescent dye-based assay (e.g., Quant-iT PicoGreen).

Primary Cell Transfection Protocol
  • Cell Seeding:

    • Approximately 18-24 hours prior to transfection, seed the primary cells in a suitable culture vessel (e.g., 12-well plate).

    • The optimal cell density should be determined empirically, but a confluence of 70-90% at the time of transfection is generally recommended. Ensure the cells are in a logarithmic growth phase.

  • Preparation of Transfection Complexes:

    • Dilute the prepared this compound/pDNA LNPs in a serum-free culture medium. The optimal concentration of LNPs will vary depending on the primary cell type and should be determined through a dose-response experiment.

  • Transfection:

    • Gently aspirate the culture medium from the cells.

    • Add the LNP-containing medium to the cells drop-wise.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator. The incubation time may require optimization.

  • Post-Transfection Care:

    • After the incubation period, replace the transfection medium with fresh, complete (serum-containing) growth medium.

    • Continue to incubate the cells for 24-72 hours to allow for gene expression.

  • Assessment of Transfection Efficiency and Viability:

    • Transfection Efficiency: If using a reporter plasmid, assess the percentage of transfected cells and the intensity of expression using fluorescence microscopy or flow cytometry (for GFP) or a luminometer (for luciferase).

    • Cell Viability: Evaluate the cytotoxicity of the treatment using methods such as Trypan Blue exclusion, MTT, or a live/dead cell staining assay.

Data Presentation and Optimization

Quantitative Data Summary

The following tables provide a template for organizing and presenting quantitative data from optimization experiments.

Table 1: LNP Formulation and Physicochemical Properties

Formulation IDThis compound (mol%)Helper Lipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)N:P RatioParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LNP-0015010 (DSPC)38.51.53:1DataDataDataData
LNP-0024015 (DSPC)43.51.53:1DataDataDataData
LNP-0035010 (DOPE)38.51.53:1DataDataDataData
LNP-0045010 (DSPC)38.51.56:1DataDataDataData

Table 2: Transfection Efficiency and Cell Viability in Primary Human T-Cells (Example)

Formulation IDpDNA Dose (µ g/well )Transfection Efficiency (%)Mean Fluorescence IntensityCell Viability (%)
LNP-0010.5DataDataData
LNP-0011.0DataDataData
LNP-0012.0DataDataData
LNP-0021.0DataDataData
LNP-0031.0DataDataData
LNP-0041.0DataDataData
Control0DataData100
Key Optimization Parameters
  • Lipid Ratios: The molar ratio of the four lipid components significantly impacts transfection efficiency. A systematic variation of these ratios is recommended.

  • N:P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the plasmid DNA (N:P ratio) affects both encapsulation efficiency and the overall charge of the LNP.

  • pDNA Dose: The concentration of plasmid DNA should be titrated to find the optimal balance between expression levels and cytotoxicity.

  • Cell Type: Different primary cell types will have varying susceptibilities to transfection. The protocol should be optimized for each cell type.

  • Cell Density and Health: Ensure cells are healthy, actively dividing, and at an optimal confluence.

Visualizing the Workflow and Mechanism

This compound LNP Transfection Workflow

Transfection_Workflow cluster_prep LNP Formulation cluster_transfection Cell Transfection pDNA Plasmid DNA in Citrate Buffer (pH 4.0) Mixer Microfluidic Mixing pDNA->Mixer Lipids This compound & other lipids in Ethanol Lipids->Mixer Dialysis Dialysis vs. PBS Mixer->Dialysis LNP pDNA-LNP Dialysis->LNP Incubation Incubation (4-6 hours) LNP->Incubation Add to cells PrimaryCells Primary Cells (70-90% confluent) PrimaryCells->Incubation MediumChange Medium Change (Fresh complete medium) Incubation->MediumChange Expression Gene Expression (24-72 hours) MediumChange->Expression

Caption: Workflow for pDNA-LNP formulation and primary cell transfection.

Mechanism of this compound Mediated Endosomal Escape

Endosomal_Escape cluster_cell Primary Cell cluster_endosome LNP_outside pDNA-LNP (Neutral Charge, pH 7.4) Endocytosis Endocytosis LNP_outside->Endocytosis Endosome Endosome (pH ~6.5) Endocytosis->Endosome LNP_inside Protonated LNP (Positive Charge) MembraneDisruption Endosomal Membrane Disruption LNP_inside->MembraneDisruption pDNA_release pDNA Release MembraneDisruption->pDNA_release Cytoplasm Cytoplasm pDNA_release->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription Translation Translation Transcription->Translation mRNA Protein Protein Expression Translation->Protein

Caption: pH-dependent endosomal escape of pDNA from this compound LNPs.

Conclusion

The use of this compound formulated lipid nanoparticles represents a significant advancement in the transfection of challenging primary cells. The protocol provided herein offers a robust starting point for researchers. However, due to the inherent variability of primary cells, careful optimization of LNP composition and transfection conditions is paramount to achieving high efficiency and maintaining cell health. This technology opens new avenues for genetic manipulation in more biologically relevant models, accelerating research and the development of next-generation cellular therapies.

References

Application Notes and Protocols for Formulating Stable DLin-KC2-DMA Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-KC2-DMA is a potent, ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and plasmid DNA (pDNA).[1][2] Its apparent pKa of 6.7 allows for effective encapsulation of nucleic acids at acidic pH and facilitates endosomal escape and cytoplasmic delivery of the cargo at physiological pH.[1] This document provides detailed protocols for the formulation, characterization, and stability assessment of this compound-containing LNPs, enabling researchers to develop stable and effective nanomedicines.

Materials and Equipment

Lipids and Nucleic Acids
  • Ionizable Cationic Lipid: this compound

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Sterol: Cholesterol

  • PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Nucleic Acid Cargo: siRNA, pDNA, or mRNA

  • Ethanol (200 proof, RNase-free)

  • Aqueous Buffer: Sodium Acetate or Sodium Citrate (25-50 mM, pH 4.0-5.0)[3]

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS, pH 7.4)

Equipment
  • Microfluidic mixing device (e.g., NanoAssemblr)[3]

  • Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • Spectrofluorometer for encapsulation efficiency assay

  • High-Performance Liquid Chromatography (HPLC) system for lipid concentration analysis

  • Cryo-transmission electron microscope (Cryo-TEM) for morphology analysis

  • Dialysis cassettes (e.g., Slide-A-Lyzer, 10 kDa MWCO)

  • Sterile, RNase-free microcentrifuge tubes and pipettes

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs using a microfluidic mixing system, a reproducible method for generating uniformly sized nanoparticles.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration in the ethanolic solution should be between 10-25 mM.

    • Ensure all lipids are fully dissolved. Gentle heating (up to 65°C) may be required for complete solubilization of some lipids.

  • Preparation of Nucleic Acid Solution:

    • Dissolve the nucleic acid cargo (e.g., siRNA) in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0) at a desired concentration.

    • Ensure the working environment and all solutions are RNase-free to prevent nucleic acid degradation.

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous to ethanolic phase to 3:1.

    • Load the lipid stock solution and the nucleic acid solution into separate syringes and place them on the syringe pumps of the microfluidic device.

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove residual ethanol and exchange the buffer to a neutral pH for storage and in vivo use, dialyze the LNP formulation against PBS (pH 7.4) for at least 18 hours at 4°C using a dialysis cassette.

    • Change the dialysis buffer at least twice during this period.

  • Sterilization and Storage:

    • Filter the purified LNP solution through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage. For cryopreservation, the addition of a cryoprotectant like sucrose may enhance stability.

Protocol 2: Characterization of this compound LNPs
  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using a DLS instrument at 25°C.

  • Acceptable LNPs for in vivo applications typically have a particle size between 70-150 nm and a PDI below 0.2.

  • Dilute the LNP formulation in a low ionic strength buffer.

  • Measure the surface charge of the LNPs using a zeta potential analyzer.

  • At neutral pH, stable LNPs should have a near-neutral or slightly negative zeta potential.

  • Prepare two sets of LNP samples.

  • To the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

  • Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.

  • The encapsulation efficiency is calculated using the following formula:

    • Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs * 100

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs

ParameterTypical Value
Particle Size (nm) 80 - 120
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV at pH 7.4) -5 to +5
Encapsulation Efficiency (%) > 90%

Table 2: Stability of this compound LNPs under Different Storage Conditions

Storage ConditionDurationParticle Size Change (%)Encapsulation Efficiency Change (%)
4°C 1 week< 5%< 5%
-20°C (with cryoprotectant) 1 month< 10%< 10%
-80°C (with cryoprotectant) 6 months< 5%< 5%

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage Lipids Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixing Lipids->Microfluidics NucleicAcid Nucleic Acid (siRNA/pDNA) in Acidic Buffer NucleicAcid->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis LNP Formation Sterilization Sterile Filtration Dialysis->Sterilization Purified LNPs Storage Storage (4°C or -80°C) Sterilization->Storage

Caption: Experimental workflow for this compound LNP formulation.

siRNA_Signaling_Pathway LNP This compound LNP (encapsulating siRNA) Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (pH-mediated) RISC RISC Loading Cytoplasm->RISC siRNA Release mRNA Target mRNA RISC->mRNA Cleavage mRNA Cleavage mRNA->Cleavage Target Recognition Silencing Gene Silencing Cleavage->Silencing

Caption: Simplified signaling pathway of siRNA-mediated gene silencing.

References

Targeting Antigen-Presenting Cells with DLin-KC2-DMA LNPs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, owing to their high encapsulation efficiency, biocompatibility, and ability to facilitate cellular uptake and endosomal escape. Among the various ionizable cationic lipids developed for LNP formulations, DLin-KC2-DMA has demonstrated significant potential for effectively targeting antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. This characteristic makes this compound LNPs a compelling vehicle for the development of vaccines and immunotherapies that aim to elicit a robust and specific immune response.

These application notes provide a comprehensive overview of the use of this compound LNPs for targeting APCs. We present key quantitative data, detailed experimental protocols for LNP formulation and evaluation, and diagrams of the critical signaling pathways involved in LNP-mediated APC activation.

Data Presentation

The following tables summarize the key quantitative parameters of this compound LNPs from comparative studies.

Table 1: Physicochemical Properties of this compound LNPs

ParameterValueReference
Ionizable LipidThis compound[1]
Molar Ratio (this compound:DSPC:Cholesterol:PEG-DMG)50:10:38.5:1.5[2]
pKa~6.7[1]
Size (Diameter)80 - 120 nm[3]
Polydispersity Index (PDI)< 0.2[4]
Encapsulation Efficiency (siRNA/mRNA)> 90%

Table 2: In Vitro Performance of this compound LNPs in Antigen-Presenting Cells

ParameterCell TypeThis compound LNPControl LNP (e.g., DLinDMA)Reference
GAPDH Gene Silencing Bone Marrow-Derived Macrophages (BMDM)High (~80% reduction)Moderate
Bone Marrow-Derived Dendritic Cells (BMDC)High (~85% reduction)Moderate
Cellular Uptake (siRNA) BMDMHighModerate
BMDCHighModerate
Toxicity BMDMLowHigher
BMDCLowHigher

Table 3: In Vivo Performance of this compound LNPs

ParameterAnimal ModelKey FindingReference
APC Targeting MouseEfficient silencing of GAPDH in spleen and peritoneal APCs.
Gene Expression (pDNA) MouseHigher protein production in the spleen compared to the liver.
Immune Response GeneralLNPs can act as adjuvants, activating innate immune pathways.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

This protocol describes the formulation of this compound LNPs encapsulating mRNA or siRNA using a microfluidic mixing device.

Materials:

  • This compound (ionizable cationic lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol (helper lipid)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG) (PEGylated lipid)

  • mRNA or siRNA encoding the gene of interest

  • Ethanol (200 proof, anhydrous)

  • Citrate buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Syringe pumps

  • Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration in the ethanol phase should be between 10-20 mg/mL.

  • Prepare Nucleic Acid Solution:

    • Dissolve the mRNA or siRNA in 25 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1-0.5 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Set the total flow rate to 12 mL/min.

    • Initiate the mixing process to form the LNPs.

  • Dialysis:

    • Collect the LNP solution.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated nucleic acids.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential of the LNPs.

    • Quantify the encapsulation efficiency using a RiboGreen assay.

  • Storage:

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Antigen-Presenting Cells

This protocol outlines the procedure for transfecting bone marrow-derived macrophages (BMDMs) or dendritic cells (BMDCs) with this compound LNPs.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or dendritic cells (BMDCs)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin/streptomycin)

  • This compound LNPs encapsulating the nucleic acid of interest

  • Control LNPs (e.g., encapsulating a scrambled siRNA or empty)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Reagents for downstream analysis (e.g., cell lysis buffer, qPCR reagents, flow cytometry antibodies)

Procedure:

  • Cell Seeding:

    • Seed BMDMs or BMDCs in a multi-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • LNP Treatment:

    • Dilute the this compound LNPs and control LNPs to the desired concentration in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation:

    • Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Downstream Analysis:

    • For gene silencing (siRNA): Lyse the cells and perform qPCR or Western blot to quantify the target gene/protein expression.

    • For protein expression (mRNA): Analyze protein expression using flow cytometry, ELISA, or Western blot.

    • For cell viability: Perform an MTT or similar viability assay.

    • For APC activation: Analyze the expression of activation markers (e.g., CD80, CD86, MHC-II) by flow cytometry and measure cytokine production (e.g., IL-6, TNF-α, IL-12) in the supernatant by ELISA.

Visualization of Key Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow, the proposed mechanism of LNP uptake and endosomal escape, and the signaling pathways activated in APCs.

G cluster_formulation LNP Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lipid_Ethanol Lipids in Ethanol (this compound, DSPC, Chol, PEG-DMG) Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing NA_Buffer Nucleic Acid in Citrate Buffer (pH 4.0) NA_Buffer->Microfluidic_Mixing Dialysis Dialysis (PBS, pH 7.4) Microfluidic_Mixing->Dialysis Characterization Characterization (Size, PDI, Zeta, Encapsulation) Dialysis->Characterization LNP_Treatment LNP Treatment Characterization->LNP_Treatment Systemic_Admin Systemic Administration Characterization->Systemic_Admin APCs Antigen-Presenting Cells (Macrophages, Dendritic Cells) APCs->LNP_Treatment Downstream_Analysis Downstream Analysis (Gene Silencing, Protein Expression, APC Activation, Viability) LNP_Treatment->Downstream_Analysis Animal_Model Animal Model (Mouse) Animal_Model->Systemic_Admin Biodistribution Biodistribution & APC Targeting (Spleen, Peritoneal Cavity) Systemic_Admin->Biodistribution

Caption: Experimental workflow for this compound LNP formulation and evaluation.

G cluster_uptake Cellular Uptake and Endosomal Escape LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Protonation Protonation of This compound Late_Endosome->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization NA_Release Nucleic Acid Release (siRNA/mRNA) Membrane_Destabilization->NA_Release Cytoplasm Cytoplasm NA_Release->Cytoplasm G cluster_pathway APC Activation Signaling Pathways cluster_tlr LNP-Mediated Activation cluster_rlr RNA-Mediated Activation LNP_component LNP (this compound) TLR4 TLR4 LNP_component->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_activation NF-κB Activation MyD88->NFkB_activation IRF_activation_tlr IRF Activation MyD88->IRF_activation_tlr Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_activation->Proinflammatory_Cytokines TypeI_IFN Type I Interferons (IFN-α, IFN-β) IRF_activation_tlr->TypeI_IFN mRNA Cytosolic mRNA RIGI_MDA5 RIG-I / MDA5 mRNA->RIGI_MDA5 MAVS MAVS RIGI_MDA5->MAVS TBK1 TBK1 MAVS->TBK1 IRF_activation_rlr IRF3/7 Activation TBK1->IRF_activation_rlr IRF_activation_rlr->TypeI_IFN APC_Maturation APC Maturation (↑ CD80, CD86, MHC-II) Proinflammatory_Cytokines->APC_Maturation TypeI_IFN->APC_Maturation

References

Application Notes and Protocols for DLin-KC2-DMA in Cancer Gene Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the ionizable cationic lipid DLin-KC2-DMA in the formulation of lipid nanoparticles (LNPs) for gene therapy applications in cancer research. Detailed protocols for LNP formulation, in vitro transfection of cancer cell lines, and in vivo studies in preclinical cancer models are provided to facilitate the application of this technology.

Introduction to this compound

This compound (2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1][2]-dioxolane) is a key component in the formulation of potent lipid nanoparticles for the delivery of nucleic acids, such as small interfering RNA (siRNA) and plasmid DNA (pDNA).[2][3] Its ionizable nature, with a pKa of approximately 6.7, allows for efficient encapsulation of nucleic acids at acidic pH and a relatively neutral surface charge at physiological pH, which reduces toxicity and prolongs circulation time.[4] Upon endocytosis into target cells, the acidic environment of the endosome leads to the protonation of this compound, facilitating endosomal escape and the release of the nucleic acid cargo into the cytoplasm.

Applications in Cancer Research

This compound-based LNPs have been successfully utilized to deliver gene therapies targeting various cancers. A notable application is the delivery of siRNA to silence oncogenes that drive tumor growth and survival. For instance, LNPs formulated with this compound have been shown to effectively silence the Androgen Receptor (AR) in prostate cancer models, leading to tumor growth inhibition. Furthermore, the delivery of siRNA targeting the anti-apoptotic protein Bcl-2 has been demonstrated to induce apoptosis and autophagy in breast cancer cells, highlighting the potential of this delivery system to modulate key cancer-related signaling pathways.

Data Presentation: Physicochemical Properties and In Vivo Efficacy

The following tables summarize the key quantitative data regarding this compound LNPs from various studies.

Table 1: Physicochemical Properties of this compound LNPs

Formulation (molar ratio)Nucleic AcidN/P RatioMean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
This compound:DSPC:Chol:PEG-DMG (50:10:38.5:1.5)FLuc mRNA2-865-85<0.2>95%
This compound:DOPE:Chol:C16 PEG2000 Ceramide (30:20:49:1)pDNA/siRNA-~100<0.2>90%
This compound:DSPC:Chol:PEG-c-DMA (40:11.5:47.5:1)siRNA-28-54>0.1>95%
This compound:SOPCpDNA675--

Table 2: In Vivo Gene Silencing Efficacy of this compound LNPs

Cancer ModelTarget GeneLNP FormulationDoseRoute of AdministrationGene SilencingReference
Prostate Cancer (LNCaP xenograft)Androgen Receptor (AR)This compound based10 mg/kg siRNAIntravenousSignificant AR knockdown and decreased serum PSA
Rodent ModelFactor VIIThis compound based SNALP~0.02 mg/kg siRNA (ED50)-Potent gene silencing
Non-human Primate ModelFactor VIIThis compound based SNALP--Promising silencing effect

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol describes the formulation of this compound-based LNPs encapsulating siRNA using a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Polyethylene glycol-dimyristoylglycerol (PEG-DMG)

  • siRNA (resuspended in RNase-free water)

  • Ethanol (anhydrous)

  • Sodium Acetate Buffer (25 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringe pumps

  • Dialysis cassette (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of the lipids (this compound, DSPC, Cholesterol, and PEG-DMG) in ethanol at a molar ratio of 50:10:38.5:1.5. The final total lipid concentration in the ethanol phase should be between 10-20 mM.

  • siRNA Solution Preparation: Dilute the siRNA stock solution in 25 mM Sodium Acetate Buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Pump the two solutions through the microfluidic cartridge for rapid mixing and nanoparticle self-assembly.

  • Dialysis:

    • Collect the resulting nanoparticle suspension.

    • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and exchange the buffer.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the siRNA encapsulation efficiency using a Quant-iT™ RiboGreen™ assay or a similar fluorescence-based method.

    • Store the formulated LNPs at 4°C.

Protocol 2: In Vitro Transfection of Breast Cancer Cells

This protocol outlines the procedure for transfecting breast cancer cell lines (e.g., MCF-7, MDA-MB-231) with this compound LNPs carrying siRNA.

Materials:

  • Breast cancer cell lines (MCF-7 or MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound LNPs encapsulating target siRNA

  • Control LNPs (encapsulating a non-targeting siRNA)

  • 96-well cell culture plates

  • Reagents for downstream analysis (e.g., qRT-PCR for gene expression, Western blot for protein levels, cell viability assay)

Procedure:

  • Cell Seeding: Seed the breast cancer cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Treatment:

    • On the day of transfection, remove the old medium and add fresh complete medium to the cells.

    • Add the this compound LNPs (both target and control) to the wells at the desired final siRNA concentrations (e.g., 10-100 nM).

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Downstream Analysis:

    • Gene Knockdown: After the incubation period, lyse the cells and extract RNA for qRT-PCR analysis to determine the level of target gene knockdown.

    • Protein Reduction: Extract protein for Western blot analysis to confirm the reduction in the target protein levels.

    • Phenotypic Assays: Perform cell viability assays (e.g., MTT, CellTiter-Glo®), apoptosis assays (e.g., Caspase-Glo®), or migration/invasion assays to assess the functional consequences of gene silencing.

Protocol 3: In Vivo Gene Silencing in a Prostate Cancer Xenograft Model

This protocol details the systemic administration of this compound LNPs for silencing the Androgen Receptor (AR) in a prostate cancer xenograft mouse model.

Materials:

  • Male immunodeficient mice (e.g., NOD/SCID)

  • Prostate cancer cells (e.g., LNCaP)

  • Matrigel

  • This compound LNPs encapsulating AR siRNA

  • Control LNPs (encapsulating a non-targeting siRNA)

  • Sterile PBS

  • Equipment for intravenous injections (tail vein)

  • Calipers for tumor measurement

  • Equipment for blood collection and processing for PSA analysis

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant LNCaP cells mixed with Matrigel into the flanks of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the this compound LNPs (AR siRNA or control siRNA) via intravenous tail vein injection at a dose of 10 mg/kg siRNA.

    • Repeat the injections as per the study design (e.g., every other day for a total of 3-5 injections).

  • Monitoring:

    • Monitor the tumor growth by measuring the tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Collect blood samples periodically to measure serum Prostate-Specific Antigen (PSA) levels.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze the tumor tissue for AR gene and protein expression levels to confirm target knockdown.

    • Perform histological analysis of major organs to assess any potential toxicity.

Visualizations

Signaling Pathway: Bcl-2 Silencing Induced Apoptosis

The following diagram illustrates the signaling pathway initiated by the delivery of Bcl-2 siRNA using this compound LNPs, leading to the induction of apoptosis in cancer cells.

Bcl2_Silencing_Apoptosis cluster_LNP This compound LNP cluster_cell Cancer Cell LNP This compound LNP (Bcl-2 siRNA) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape siRNA_Release Bcl-2 siRNA Release Endosomal_Escape->siRNA_Release RISC RISC Loading siRNA_Release->RISC Bcl2_mRNA_Cleavage Bcl-2 mRNA Cleavage RISC->Bcl2_mRNA_Cleavage Bcl2_Protein_Reduction Reduced Bcl-2 Protein Bcl2_mRNA_Cleavage->Bcl2_Protein_Reduction Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Bcl2_Protein_Reduction->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Bcl-2 siRNA delivery via this compound LNPs induces apoptosis.

Experimental Workflow: In Vivo Prostate Cancer Study

The following diagram illustrates the workflow for the in vivo study of AR silencing in a prostate cancer xenograft model.

InVivo_Workflow Start Start Tumor_Implantation Prostate Cancer Cell (LNCaP) Implantation in Mice Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment_Group Treatment Group (this compound LNP - AR siRNA) Randomization->Treatment_Group Control_Group Control Group (this compound LNP - Control siRNA) Randomization->Control_Group IV_Injection Intravenous Injection Treatment_Group->IV_Injection Control_Group->IV_Injection Monitoring Tumor Volume & Body Weight Measurement, PSA Analysis IV_Injection->Monitoring Endpoint Endpoint Analysis: Tumor Excision, Gene/Protein Analysis, Toxicity Assessment Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for in vivo this compound LNP efficacy testing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DLin-KC2-DMA LNP Formulation for Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DLin-KC2-DMA lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stability of their LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of instability in this compound LNP formulations?

A1: Instability in this compound LNP formulations can manifest in several ways. The most common indicators include an increase in particle size and polydispersity index (PDI) over time, which suggests particle aggregation or fusion.[1] Another sign is a decrease in mRNA or siRNA encapsulation efficiency, indicating leakage of the nucleic acid payload.[1][2] Chemical degradation of the lipid components, particularly the ionizable lipid this compound, can also occur, which may impact the formulation's potency and safety profile.[3][4]

Q2: What are the optimal storage temperatures for this compound LNP formulations?

A2: For long-term stability, it is generally recommended to store this compound LNP formulations at low temperatures. Storage at -20°C or -80°C is common to minimize both physical and chemical instability. Some studies have shown that storage at 4°C can be suitable for shorter durations, but there may be a higher risk of particle aggregation and payload leakage compared to frozen storage. Room temperature storage is generally not recommended as it can lead to rapid degradation of the formulation. Lyophilization (freeze-drying) can also be an effective strategy to enhance long-term stability at more manageable temperatures like 4°C or even room temperature.

Q3: How does the choice of buffer and the inclusion of cryoprotectants affect stability during freeze-thaw cycles?

A3: The buffer composition plays a critical role in maintaining LNP stability, especially during freeze-thaw cycles. Buffers like Tris and HEPES have been shown to offer better cryoprotection compared to phosphate-buffered saline (PBS). The addition of cryoprotectants, such as sucrose, is a common strategy to prevent particle aggregation and maintain encapsulation efficiency during freezing and thawing. A 10% (w/v) sucrose concentration has been shown to be effective in preserving the stability of LNP-RNA vaccines.

Q4: Can lyophilization improve the stability of this compound LNPs?

A4: Yes, lyophilization, or freeze-drying, is a promising strategy to significantly enhance the long-term stability of LNP formulations. By removing water, lyophilization can mitigate hydrolysis of both the lipids and the encapsulated nucleic acid, and can prevent aggregation. Successful lyophilization requires the optimization of the formulation with cryoprotectants and careful control of the freeze-drying process. Lyophilized LNPs have demonstrated stability for extended periods at 4°C and even room temperature.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Increased Particle Size and/or PDI Particle aggregation or fusion.- Optimize Storage Conditions: Store at lower temperatures (-20°C or -80°C). - Add Cryoprotectants: Include sucrose or other cryoprotectants in the formulation buffer, especially for frozen storage. - Optimize PEG-Lipid Content: Ensure an adequate concentration of PEG-lipid in the formulation to provide a steric barrier against aggregation. - Evaluate Buffer Composition: Consider using Tris or HEPES buffers instead of PBS for better stability.
Decreased Encapsulation Efficiency Leakage of nucleic acid payload.- Optimize Lipid Composition: The molar ratio of the lipid components (this compound, DSPC, Cholesterol, PEG-lipid) is crucial for stable encapsulation. - Incorporate Cholesterol: Cholesterol is known to enhance membrane integrity and reduce leakage. - Control Storage Temperature: Lower storage temperatures can reduce the mobility of lipid molecules and prevent payload leakage.
Loss of In Vitro / In Vivo Activity Degradation of mRNA/siRNA or lipids.- Protect from RNases: Ensure all materials and equipment are RNase-free during formulation. - Optimize pH: The pH of the formulation buffer can influence the chemical stability of the lipids. - Store under Inert Gas: this compound should be stored under an inert gas like nitrogen to prevent oxidation. - Analyze Lipid Integrity: Use analytical techniques like LC-MS to assess for lipid degradation products.
Inconsistent Formulation Batches Variability in the mixing process or raw materials.- Standardize Mixing Procedure: Utilize a controlled and reproducible mixing method, such as microfluidic mixing, to ensure consistent LNP formation. - Characterize Raw Materials: Ensure the quality and purity of all lipid components and the nucleic acid payload. - Monitor Formulation Parameters: Consistently monitor and control parameters such as flow rates and temperature during production.

Experimental Protocols

Protocol 1: Stability Assessment of this compound LNPs

This protocol outlines a typical workflow for assessing the stability of this compound LNP formulations under different storage conditions.

  • LNP Formulation:

    • Prepare a lipid stock solution in ethanol containing this compound, DSPC, Cholesterol, and a PEG-lipid at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Prepare the nucleic acid (mRNA or siRNA) in an acidic aqueous buffer (e.g., 25-50 mM sodium citrate, pH 4).

    • Mix the lipid and aqueous solutions using a microfluidic device to form the LNPs.

    • Dialyze the LNP formulation against a storage buffer (e.g., PBS or Tris-buffered saline, pH 7.4) to remove ethanol and raise the pH.

  • Initial Characterization (Timepoint 0):

    • Particle Size and PDI: Measure the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the LNPs.

    • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using an assay like the RiboGreen assay.

    • Lipid Concentration and Integrity: (Optional) Use UHPLC-CAD or LC-MS to determine the concentration of each lipid component and check for degradation products.

  • Stability Study Setup:

    • Aliquot the LNP formulation into separate sterile, RNase-free tubes.

    • Store the aliquots at different temperatures (e.g., 25°C, 4°C, -20°C, -80°C).

    • For formulations with cryoprotectants, add the desired concentration (e.g., 10% w/v sucrose) before storage.

  • Timepoint Analysis:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), remove one aliquot from each storage condition.

    • Thaw frozen samples at room temperature.

    • Repeat the characterization assays performed at Timepoint 0 (DLS, Zeta Potential, Encapsulation Efficiency).

    • (Optional) Assess the in vitro transfection efficiency to determine the functional stability of the formulation.

Protocol 2: Lyophilization of this compound LNPs

  • Pre-Lyophilization Formulation:

    • Prepare the this compound LNP formulation as described in Protocol 1.

    • Add a cryoprotectant (e.g., sucrose) to the LNP suspension. The optimal concentration should be determined experimentally, but a common starting point is 10% (w/v).

  • Freezing:

    • Dispense the LNP-cryoprotectant mixture into lyophilization vials.

    • Freeze the samples in a controlled manner using a freeze-dryer. This typically involves cooling the samples to a temperature below their glass transition temperature (e.g., -40°C or lower).

  • Primary Drying (Sublimation):

    • Under vacuum, gently heat the shelves to allow the frozen solvent (water) to sublimate directly from a solid to a vapor. The temperature should be kept below the collapse temperature of the formulation.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature to remove residual unfrozen water molecules.

  • Reconstitution and Characterization:

    • Reconstitute the lyophilized cake with nuclease-free water to the original volume.

    • Gently mix to ensure complete dissolution.

    • Characterize the reconstituted LNPs for particle size, PDI, encapsulation efficiency, and functional activity as described in Protocol 1.

    • Assess the long-term stability of the lyophilized product by storing it at various temperatures and testing at different time points.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization & Storage Lipid_Stock Lipid Stock (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing Lipid_Stock->Mixing NA_Solution Nucleic Acid (mRNA/siRNA) in Acidic Buffer (pH 4) NA_Solution->Mixing Dialysis Dialysis (pH 7.4) Ethanol Removal Mixing->Dialysis Characterization Initial Characterization (Size, PDI, EE%) Dialysis->Characterization Storage Storage (Different Temperatures) Characterization->Storage

Caption: LNP Formulation and Initial Characterization Workflow.

Troubleshooting_LNP_Stability Start Instability Observed (e.g., Increased Size/PDI) Check_Storage Review Storage Conditions? Start->Check_Storage Check_Formulation Review Formulation Composition? Check_Storage->Check_Formulation No Temp_Issue Suboptimal Temperature or Freeze-Thaw? Check_Storage->Temp_Issue Yes Check_Process Review Formulation Process? Check_Formulation->Check_Process No Comp_Issue Lipid Ratios or Buffer Incorrect? Check_Formulation->Comp_Issue Yes Proc_Issue Inconsistent Mixing? Check_Process->Proc_Issue Yes Solve_Temp Optimize Temperature (e.g., -80°C) Add Cryoprotectant Temp_Issue->Solve_Temp Solve_Comp Optimize Molar Ratios (Cholesterol, PEG-Lipid) Change Buffer (e.g., Tris) Comp_Issue->Solve_Comp Solve_Proc Standardize Mixing (e.g., Microfluidics) Proc_Issue->Solve_Proc

Caption: Troubleshooting Decision Tree for LNP Instability.

References

troubleshooting low transfection efficiency with DLin-KC2-DMA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for DLin-KC2-DMA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their lipid nanoparticle (LNP) experiments for efficient nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of this compound that are critical for successful transfection?

This compound is an ionizable cationic lipid renowned for its high efficiency in delivering siRNA and mRNA, particularly to hepatocytes.[1][2] Its key feature is an apparent pKa of 6.7.[3][4] This property is crucial because it allows the lipid to be positively charged in the acidic environment (pH ~4) required for LNP formulation, facilitating the encapsulation of negatively charged nucleic acids. At physiological pH (7.4), the lipid becomes nearly neutral, which reduces toxicity and non-specific interactions in circulation. Upon cellular uptake into endosomes, the acidic environment of the endosome protonates this compound, which is thought to disrupt the endosomal membrane and release the nucleic acid payload into the cytoplasm.

Q2: My transfection efficiency is low. What are the most common causes related to the LNP formulation?

Low transfection efficiency often originates from suboptimal formulation parameters. The molar ratio of the lipid components is critical. A typical starting molar ratio for this compound, a helper lipid like DSPC, cholesterol, and a PEG-lipid is 50:10:38.5:1.5. Other important factors include:

  • N:P Ratio: This is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid. A common N:P ratio is around 6.

  • Lipid-to-Nucleic Acid Weight Ratio: This ratio influences encapsulation efficiency and particle structure, with typical values ranging from 10:1 to 30:1.

  • Buffer pH: The aqueous buffer containing the nucleic acid must be acidic (typically pH 4-5) to ensure the this compound is protonated for efficient complexation.

  • Mixing Method: Rapid mixing, often achieved with microfluidic devices, is essential for creating small, uniform LNPs.

Q3: How do the physicochemical properties (size, PDI, zeta potential) of my LNPs affect transfection efficiency?

The physical characteristics of the LNPs are direct indicators of formulation success and are critical for effective delivery.

  • Particle Size: For systemic delivery, an optimal particle size is typically between 70-90 nm. This size range allows for effective endocytosis by target cells while avoiding rapid clearance by the kidneys.

  • Polydispersity Index (PDI): The PDI measures the uniformity of the particle size distribution. A PDI value below 0.2 is desirable, indicating a homogenous population of LNPs, which leads to more reproducible results.

  • Zeta Potential: This measurement reflects the surface charge of the LNPs. At physiological pH, a near-neutral zeta potential is preferred to minimize non-specific binding and increase circulation time.

  • Encapsulation Efficiency (EE): High EE (ideally >90%) is crucial, as it ensures a sufficient amount of the nucleic acid payload is delivered by the nanoparticles.

Q4: My LNP characterization data looks optimal, but efficiency remains low. What cellular and experimental factors should I investigate?

If the formulation is sound, the issue may lie with the experimental conditions or the cells themselves.

  • Cell Health and Confluency: Transfection should be performed on healthy, low-passage cells. For many cell types, a confluency of 60-80% is ideal at the time of transfection.

  • Cellular Uptake: The superior potency of this compound is partly attributed to its high uptake into cells. However, different cell types have varying endocytic capacities.

  • Media Components: Serum should be avoided during the initial complex formation step as it can interfere with LNP assembly. Some serum-free media formulations can also inhibit cationic lipid-mediated transfection. Antibiotics should not be used during transfection.

  • Reagent Quality and Storage: Ensure the this compound and other lipids have been stored correctly (typically at -20°C) and have not undergone degradation. Avoid repeated freeze-thaw cycles.

Q5: How should this compound and the formulated LNPs be stored to ensure maximum stability and potency?

Proper storage is critical for maintaining the integrity of both the lipid and the final LNP formulation.

  • This compound Lipid: This should be stored at -20°C in a tightly sealed container, protected from light. Stability is reported to be at least 2 years under these conditions.

  • Formulated LNPs: LNP stability is a significant challenge. For short-term storage, 4°C is often used. However, for long-term storage, freezing at -80°C is necessary, though this can induce aggregation. Lyophilization (freeze-drying) with cryoprotectants like sucrose or trehalose has been shown to significantly improve long-term stability, allowing for storage at 4°C or even room temperature for extended periods.

Troubleshooting Guides

Problem: Low RNA Encapsulation Efficiency (<85%)
Possible CauseSuggested Solution
Incorrect Buffer pH Ensure the aqueous buffer containing RNA is at pH 4.0-5.0. Use a citrate or acetate buffer (25-50 mM).
Suboptimal N:P Ratio Optimize the N:P ratio. A starting point of ~6 is common, but this may need adjustment.
Inefficient Mixing Use a validated microfluidic mixer or ensure very rapid manual mixing to promote spontaneous LNP formation and RNA encapsulation.
Degraded RNA or Lipids Confirm RNA integrity via gel electrophoresis. Use fresh, properly stored lipid stocks.
Problem: Incorrect Particle Size (>150nm) or High PDI (>0.2)
Possible CauseSuggested Solution
Inefficient Mixing or Incorrect Flow Rate If using a microfluidic device, optimize the total flow rate and flow rate ratio (FRR). A 3:1 aqueous to ethanol FRR is common.
Suboptimal Lipid Ratios The percentage of PEG-lipid can influence particle size. Varying the PEG-lipid content between 0.5% and 3% can modulate size.
Aggregation Post-Formulation Immediately after formation in acidic buffer, dialyze or buffer-exchange into a neutral buffer like PBS for storage and use.
Freeze-Thaw Cycles Avoid repeated freezing and thawing of LNP solutions. Aliquot into single-use volumes for storage at -80°C.

Quantitative Data Summary

Table 1: Typical Formulation Parameters for this compound LNPs

Parameter Typical Value / Composition Reference
Ionizable Lipid This compound
Helper Lipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
Structural Lipid Cholesterol
PEG-Lipid DMG-PEG2000
Molar Ratio 50 : 10 : 38.5 : 1.5
N:P Ratio ~6

| Aqueous Buffer | 25-50 mM Sodium Acetate or Citrate, pH 4.0 | |

Table 2: Optimal Physicochemical Characteristics for this compound LNPs

Parameter Optimal Range Reference
Particle Size (Z-average) 70 - 90 nm
Polydispersity Index (PDI) < 0.2
Encapsulation Efficiency > 90%

| LNP pKa (TNS Assay) | ~6.4 | |

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing
  • Preparation of Solutions:

    • Lipid Phase (Organic): Prepare a stock solution of this compound, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Nucleic Acid Phase (Aqueous): Dissolve the siRNA or mRNA in a 25-50 mM sodium citrate buffer at pH 4.0.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid solution into one syringe and the nucleic acid solution into another.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.

    • Initiate mixing. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acid.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP solution.

    • Immediately dialyze the LNP solution against sterile phosphate-buffered saline (PBS) at pH 7.4 for at least 18 hours to remove ethanol and exchange the buffer. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Sterilization and Storage:

    • Sterilize the final LNP solution by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or aliquot and store at -80°C for long-term stability.

Protocol 2: LNP Characterization
  • Size and PDI Measurement (Dynamic Light Scattering - DLS):

    • Dilute a small aliquot of the LNP solution in PBS (pH 7.4).

    • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer). Perform measurements at 25°C.

  • Zeta Potential Measurement:

    • Dilute the LNPs in an appropriate low-ionic-strength buffer or water.

    • Measure the zeta potential using the same DLS instrument equipped with an electrode assembly.

  • RNA Encapsulation Efficiency (Quant-iT RiboGreen Assay):

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release all RNA. This measures total RNA.

    • Leave the second set intact. This measures only the free (unencapsulated) RNA.

    • Add the RiboGreen reagent to both sets and measure fluorescence (excitation ~480 nm, emission ~520 nm).

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_form LNP Formation cluster_process Downstream Processing cluster_qc Quality Control Lipid 1. Prepare Lipid Mix (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Mix 3. Microfluidic Mixing (3:1 FRR) Lipid->Mix RNA 2. Prepare Nucleic Acid (siRNA/mRNA) in Acidic Buffer (pH 4) RNA->Mix Dialysis 4. Dialysis vs. PBS (pH 7.4) Mix->Dialysis Filter 5. Sterile Filtration (0.22 µm) Dialysis->Filter QC 6. Characterization - Size & PDI (DLS) - Encapsulation (RiboGreen) - Zeta Potential Filter->QC

Caption: Workflow for LNP Formulation and Quality Control.

Troubleshooting_Tree Start Low Transfection Efficiency Check_LNP Check LNP Physicochemical Properties (Size, PDI, EE) Start->Check_LNP LNP_Good Properties OK? (Size <150nm, PDI <0.2, EE >85%) Check_LNP->LNP_Good Check_Formulation Troubleshoot Formulation: - Check lipid/RNA quality - Verify buffer pH (4.0) - Optimize mixing parameters - Adjust N:P ratio LNP_Good->Check_Formulation No Check_Cellular Investigate Cellular Factors: - Check cell health/confluency - Test for mycoplasma - Use low passage cells - Optimize cell seeding density LNP_Good->Check_Cellular Yes Check_Protocol Review Experimental Protocol: - Transfect in serum-free media - Avoid antibiotics - Confirm LNP dose - Check storage conditions Check_Cellular->Check_Protocol

Caption: Decision Tree for Troubleshooting Low Transfection Efficiency.

LNP_Uptake_Pathway LNP_Circulation 1. LNP in Circulation (pH 7.4, Neutral Surface) Cell_Uptake 2. Cellular Uptake (Endocytosis) LNP_Circulation->Cell_Uptake Target Cell Early_Endosome 3. Early Endosome (pH ~6.5) Cell_Uptake->Early_Endosome Late_Endosome 4. Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation & pH drop Release 5. Endosomal Escape (Membrane Disruption) Late_Endosome->Release This compound protonated Interacts with endosomal lipids Payload_Action 6. RNA released into Cytoplasm -> Translation/Silencing Release->Payload_Action

Caption: Mechanism of LNP Cellular Uptake and Endosomal Release.

References

Technical Support Center: DLin-KC2-DMA LNP Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DLin-KC2-DMA lipid nanoparticles (LNPs). Our goal is to help you overcome common challenges, with a focus on preventing and resolving LNP aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

This compound is an ionizable cationic lipid that is a key component in many LNP formulations for the delivery of nucleic acids like siRNA and mRNA.[1][2][3] Its ionizable nature is crucial for both the efficient encapsulation of negatively charged nucleic acids during formulation at an acidic pH and for the subsequent release of the cargo into the cytoplasm of target cells.[1][2] At physiological pH (around 7.4), this compound is nearly neutral, which reduces potential toxicity. However, within the acidic environment of the endosome (pH 5.5-6.5), it becomes protonated (positively charged). This charge neutralization is believed to facilitate the disruption of the endosomal membrane, allowing the therapeutic payload to escape into the cytoplasm.

Q2: What are the primary causes of this compound LNP aggregation?

Aggregation of this compound LNPs can be triggered by a variety of factors, broadly categorized as formulation-related and environmental stressors:

  • Formulation-Related Factors:

    • pH: The pH of the formulation buffer is critical. While a low pH is necessary for encapsulation, maintaining a neutral pH after formulation is important for stability. Deviations from the optimal pH range can lead to changes in surface charge and subsequent aggregation.

    • Ionic Strength: High salt concentrations in the buffer can screen the surface charge of the LNPs, reducing repulsive forces between particles and promoting aggregation.

    • Lipid Composition: The ratio of this compound to other lipids (helper lipids, cholesterol, and PEG-lipids) is crucial. An insufficient amount of PEG-lipid, which provides a protective steric barrier, can lead to aggregation.

    • Residual Solvents: Inadequate removal of solvents like ethanol used during the formulation process can impact LNP stability.

  • Environmental Stressors:

    • Temperature Fluctuations: Freeze-thaw cycles and exposure to high temperatures can disrupt the LNP structure and induce aggregation.

    • Mechanical Stress: Agitation, such as vigorous vortexing or shaking, can lead to particle fusion and aggregation.

Q3: How can I detect and quantify LNP aggregation?

Several analytical techniques can be used to monitor LNP size and detect aggregation:

  • Dynamic Light Scattering (DLS): A widely used technique to measure the hydrodynamic diameter and polydispersity index (PDI) of LNPs in a sample. An increase in the average particle size or PDI over time is indicative of aggregation.

  • Nanoparticle Tracking Analysis (NTA): This technique visualizes and tracks individual nanoparticles to determine their size and concentration. It can provide higher resolution size distributions than DLS, especially for polydisperse samples.

  • Size Exclusion Chromatography (SEC): SEC separates particles based on their size. When coupled with detectors like multi-angle light scattering (MALS), it can provide detailed information on the size distribution and the presence of aggregates.

  • Flow Imaging Microscopy (FIM): FIM captures images of individual particles in a fluid stream, allowing for the quantification and characterization of sub-visible particles and aggregates.

Troubleshooting Guides

Issue 1: LNP aggregation observed immediately after formulation.
Potential Cause Troubleshooting Step
Suboptimal pH of final buffer Ensure the final buffer pH is neutral (typically pH 7.4). Verify the pH of all buffers before use.
Incorrect lipid ratios Re-evaluate the molar ratios of your lipid components. Ensure the PEG-lipid concentration is sufficient to provide steric stabilization.
High residual ethanol Optimize the dialysis or tangential flow filtration (TFF) step to ensure complete removal of ethanol.
Poor mixing during formulation If using a microfluidic system, ensure proper mixing and flow rates. For manual methods, ensure consistent and controlled mixing.
Issue 2: LNP aggregation during storage.
Potential Cause Troubleshooting Step
Inappropriate storage temperature Store LNPs at the recommended temperature, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Absence of cryoprotectants for frozen storage For frozen storage, include a cryoprotectant such as sucrose or trehalose in the formulation buffer to prevent aggregation during freezing and thawing.
Buffer instability at low temperatures Use buffers that maintain their pH during freezing, such as Tris-based buffers, instead of phosphate-buffered saline (PBS) which can experience significant pH shifts.
Mechanical agitation Handle LNP solutions gently. Avoid vigorous shaking or vortexing.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for LNP Size Analysis
  • Sample Preparation:

    • Dilute the LNP suspension to an appropriate concentration (typically between 0.01 and 1.0 mg/mL) using a filtered, particle-free buffer (e.g., PBS pH 7.4). The optimal concentration should be determined empirically to ensure a stable and sufficient scattering signal.

  • Instrument Setup:

    • Ensure the DLS instrument is clean and has been recently calibrated with a suitable standard.

    • Set the measurement temperature, typically to 25°C.

    • Select the appropriate cuvette for the sample volume.

  • Measurement:

    • Equilibrate the sample to the set temperature for at least 1-2 minutes before measurement.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

    • Analyze the correlation function to obtain the intensity-weighted mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI).

  • Data Interpretation:

    • A PDI value below 0.2 generally indicates a monodisperse sample.

    • An increase in the Z-average or PDI over time suggests aggregation.

Protocol 2: Size Exclusion Chromatography (SEC) for High-Resolution Sizing
  • System Preparation:

    • Equilibrate the SEC column (e.g., a column with a pore size suitable for separating large nanoparticles) with a filtered and degassed mobile phase (e.g., PBS pH 7.4) at a constant flow rate.

  • Sample Preparation:

    • Filter the LNP sample through a low-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates that could clog the column.

  • Injection and Separation:

    • Inject a defined volume of the LNP sample onto the column.

    • The separation occurs as the sample passes through the column, with larger particles eluting earlier than smaller particles.

  • Detection and Analysis:

    • Use a series of in-line detectors, such as a UV detector (to monitor the nucleic acid cargo) and a multi-angle light scattering (MALS) detector (to determine the molar mass and size of the eluting particles).

    • Analyze the resulting chromatogram to determine the size distribution and identify any high molecular weight species corresponding to aggregates.

Data Presentation

Table 1: Influence of pH on this compound LNP Aggregation

pHZ-Average Diameter (nm)Polydispersity Index (PDI)Observation
4.0150 ± 50.35 ± 0.03Significant aggregation
5.5120 ± 30.25 ± 0.02Moderate aggregation
7.485 ± 20.12 ± 0.01Stable, monodisperse particles
8.5110 ± 40.28 ± 0.02Increased aggregation

Note: The data presented in this table is illustrative and will vary depending on the specific LNP formulation and conditions.

Table 2: Effect of Cryoprotectants on LNP Stability after Freeze-Thaw Cycles

CryoprotectantZ-Average Diameter (nm) - Before Freeze-ThawZ-Average Diameter (nm) - After 3 Freeze-Thaw Cycles% Change in Diameter
None88 ± 2180 ± 10105%
10% Sucrose90 ± 395 ± 45.6%
10% Trehalose89 ± 292 ± 33.4%

Note: The data presented in this table is illustrative and will vary depending on the specific LNP formulation and conditions.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Concentration cluster_analysis Analysis Lipid_Mix Lipid Mixture in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-Lipid) Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Mix->Mixing NA_Solution Nucleic Acid in Aqueous Buffer (pH 4.0) NA_Solution->Mixing Purification Dialysis or TFF (Buffer Exchange to pH 7.4) Mixing->Purification DLS DLS/NTA (Size, PDI) Purification->DLS SEC SEC-MALS (Size Distribution, Aggregation) Purification->SEC Encapsulation Encapsulation Efficiency Assay Purification->Encapsulation

Caption: LNP Formulation and Analysis Workflow.

Endosomal_Escape_Pathway cluster_cell Cellular Uptake and Trafficking cluster_escape Endosomal Escape Mechanism LNP This compound LNP (Neutral at pH 7.4) Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome 2. Trafficking Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome 3. Maturation Protonation This compound Protonation (Becomes Positively Charged) Early_Endosome->Protonation Acidification Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Late_Endosome->Protonation Membrane_Interaction Interaction with Anionic Endosomal Lipids Protonation->Membrane_Interaction Membrane_Disruption Endosomal Membrane Disruption (e.g., formation of non-bilayer structures) Membrane_Interaction->Membrane_Disruption Payload_Release Nucleic Acid Release into Cytoplasm Membrane_Disruption->Payload_Release

Caption: this compound LNP Endosomal Escape Pathway.

References

DLin-KC2-DMA cytotoxicity and how to minimize it.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on DLin-KC2-DMA-related cytotoxicity and strategies to minimize it during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an ionizable cationic lipid that is a key component in lipid nanoparticle (LNP) formulations for the delivery of nucleic acids, such as siRNA and mRNA.[1][2][3] Its ionizable nature—being neutral at physiological pH and becoming positively charged in the acidic environment of the endosome—facilitates both the encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm.[4][5]

Q2: What is the general understanding of this compound's cytotoxicity?

This compound is generally considered to have a favorable toxicity profile, especially when compared to permanently cationic lipids. Studies have shown that it is virtually non-toxic to antigen-presenting cells (APCs) like macrophages and dendritic cells at effective concentrations for gene silencing. However, like other ionizable lipids, the potential for cytotoxicity exists and is dependent on factors such as concentration, formulation, and cell type.

Q3: What are the primary mechanisms behind the cytotoxicity of ionizable lipids like this compound?

The cytotoxicity of ionizable lipids in LNP formulations can arise from several factors:

  • Membrane Disruption: Cationic lipids can interact with and disrupt cellular membranes due to their positive charge at acidic pH, potentially leading to cell lysis.

  • Immune Response: The lipid components of LNPs can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs), triggering inflammatory pathways and cytokine production.

  • Mitochondrial Dysfunction: Cationic lipids have been shown to induce apoptosis by disrupting mitochondrial function.

  • Accumulation: Nanoparticles that are not easily biodegradable can accumulate in organs like the liver, spleen, and lungs, which can lead to organ-specific toxicity.

Q4: How does the pKa of this compound influence its efficacy and toxicity?

The apparent pKa of an ionizable lipid within an LNP is a critical factor for both efficacy and safety. This compound has an apparent pKa of approximately 6.7. A pKa in the range of 6-7 is considered optimal for in vivo efficacy. This allows the LNP to remain neutral in the bloodstream (physiological pH ~7.4), minimizing non-specific interactions and toxicity, while becoming protonated in the acidic environment of the endosome (pH 5.5-6.5). This charge shift is crucial for endosomal escape and delivery of the nucleic acid cargo into the cytoplasm. An improperly optimized pKa can lead to either poor efficacy (if too low) or increased toxicity (if too high).

Troubleshooting Guide for this compound Experiments

This guide addresses common issues encountered during in vitro and in vivo experiments involving this compound-based LNPs.

Problem Potential Cause(s) Recommended Solution(s)
High cytotoxicity observed in cell culture (in vitro). 1. Suboptimal Formulation: Incorrect lipid ratios, high concentration of the ionizable lipid. 2. High LNP Dose: The concentration of LNPs used may be too high for the specific cell line. 3. Cell Line Sensitivity: Some cell lines are inherently more sensitive to lipid-mediated toxicity.1. Optimize LNP Composition: Systematically vary the molar ratios of the four main lipid components (ionizable lipid, helper phospholipid, cholesterol, PEG-lipid). A common starting point is a molar ratio of 50:10:38.5:1.5 (Ionizable:Helper:Cholesterol:PEG). 2. Perform a Dose-Response Curve: Test a range of LNP concentrations to determine the optimal balance between efficacy and cell viability for your specific cell line. 3. Select a More Robust Cell Line: If possible, use a cell line known to be less sensitive or compare results across multiple cell lines.
Unexpected inflammatory response or toxicity in animal models (in vivo). 1. Immunogenicity of LNP components: PEGylated lipids can sometimes elicit an immune response (anti-PEG antibodies). The ionizable lipid itself can trigger innate immune sensors. 2. Off-Target Accumulation: LNPs can accumulate in non-target organs, primarily the liver and spleen, leading to toxicity. 3. Route of Administration: The delivery route (e.g., intravenous vs. intramuscular) can significantly impact biodistribution and immune response.1. Modify LNP Surface: Consider using biodegradable or cleavable PEG variants to reduce the risk of anti-PEG antibody formation. Replacing PEG with alternatives like polysarcosine (pSar) can also lower proinflammatory cytokine secretion. 2. Enhance Targeting: Incorporate targeting ligands or use systems like Selective Organ Targeting (SORT) to direct LNPs to the desired tissue and reduce hepatic exposure. 3. Optimize Administration Route: The choice of administration route should align with the therapeutic goal. Intramuscular or subcutaneous injections may be preferred to limit systemic exposure compared to intravenous administration.
Low transfection efficiency accompanied by cytotoxicity. 1. Poor Endosomal Escape: The LNP formulation may not be efficiently releasing its cargo from the endosome, leading to degradation and requiring higher, more toxic doses. 2. Incorrect N/P Ratio: The ratio of the ionizable lipid's amine (N) to the nucleic acid's phosphate (P) is critical for proper encapsulation and release.1. Re-evaluate Helper Lipid: The choice of helper phospholipid (e.g., DOPE, DSPC) can influence the fusogenicity of the LNP and aid in endosomal escape. Consider screening different helper lipids. 2. Optimize N/P Ratio: Prepare LNPs with varying N/P ratios (e.g., from 2 to 8) to find the optimal ratio that maximizes encapsulation efficiency and transfection without increasing toxicity.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Various Ionizable Lipids This table compares the in vitro performance of LNPs formulated with different ionizable lipids, including this compound. Data is adapted from studies assessing Firefly Luciferase (FLuc) mRNA delivery.

Ionizable LipidLNP pKa (TNS Assay)Transfection Efficiency (Relative FLuc Expression)Cell Viability (Alamar Blue) at 200 ng dose
This compound 6.5 - 7.0HighModerate reduction
DLin-MC3-DMA6.5 - 7.0HighModerate reduction
DLin-DMA~6.8ModerateSignificant reduction
DODMA~7.0LowSignificant reduction
DODAP~7.1Very LowSevere reduction
(Data compiled from reference)

Note: Higher FLuc expression indicates better transfection efficiency. A reduction in cell viability indicates higher cytotoxicity. The study highlights that while both this compound and DLin-MC3-DMA are effective, all tested lipids showed some level of cytotoxicity at higher concentrations.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cells of interest plated in a 96-well plate

  • LNP-DLin-KC2-DMA formulations at various concentrations

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing serial dilutions of the LNP formulation. Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent (e.g., Triton X-100) as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT into purple formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the LNP concentration to determine the IC₅₀ value (the concentration at which 50% of cells are non-viable).

Protocol 2: LNP Formulation by Microfluidic Mixing

This protocol describes a standard method for preparing LNPs using a microfluidic device, which allows for rapid and reproducible mixing.

Materials:

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Lipid mixture in ethanol: this compound, DSPC, Cholesterol, and PEG-lipid at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Aqueous buffer containing nucleic acid (e.g., siRNA, mRNA) at pH 4-5 (e.g., 25-50 mM sodium acetate or citrate buffer).

  • Dialysis buffer (e.g., PBS, pH 7.4).

Procedure:

  • Preparation of Solutions: Prepare the lipid stock solution in 100% ethanol. Prepare the nucleic acid solution in the acidic aqueous buffer.

  • System Setup: Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another syringe.

  • Microfluidic Mixing: Set the flow rates on the syringe pumps. A typical flow rate ratio of aqueous to ethanolic phase is 3:1. The rapid mixing within the microfluidic channels causes a drop in solvent polarity, leading to the self-assembly of lipids into LNPs, encapsulating the nucleic acid.

  • Collection: Collect the resulting LNP suspension from the outlet of the microfluidic chip.

  • Purification and Buffer Exchange: Remove the ethanol and raise the pH to neutral by dialyzing the LNP suspension against PBS (pH 7.4) overnight. This step is crucial for in vivo applications and proper storage.

  • Characterization: Characterize the final LNP formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Visualizations

Signaling Pathway

Cytotoxicity_Pathway cluster_cell Cell cluster_mito Mitochondrion cluster_immune Innate Immune Sensing LNP Cationic LNP (this compound) Endosome Endosome (Acidic pH) LNP->Endosome Endocytosis TLR Toll-like Receptors (TLRs) LNP->TLR Recognition Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Charge Reversal) Mito Mitochondrial Membrane Disruption Cytoplasm->Mito Direct Interaction Apoptosis Apoptosis Mito->Apoptosis Inflam_Signal Inflammatory Signaling (e.g., NF-κB) TLR->Inflam_Signal Cytokines Pro-inflammatory Cytokines Inflam_Signal->Cytokines Cytokines->Apoptosis Induction

Caption: Potential mechanisms of LNP-induced cytotoxicity.

Experimental Workflow

Cytotoxicity_Workflow prep 1. LNP Formulation (e.g., Microfluidics) char 2. Physicochemical Characterization (Size, pKa, Encapsulation) prep->char invitro 3. In Vitro Studies (Cell Culture) char->invitro dose 4. Dose-Response Titration invitro->dose assay 5. Cytotoxicity Assays (MTT, LDH, etc.) dose->assay analysis 6. Data Analysis (Calculate IC50) assay->analysis invivo 7. In Vivo Studies (Optional) (Animal Models) analysis->invivo If promising conclusion 9. Final Assessment of Safety Profile analysis->conclusion If in vitro only biodist 8. Biodistribution & Toxicity (Histology, Blood Markers) invivo->biodist biodist->conclusion

Caption: Workflow for assessing this compound LNP cytotoxicity.

Logical Relationships

Toxicity_Factors center LNP Cytotoxicity p1 Particle Size center->p1 p2 Surface Charge (Zeta Potential) center->p2 p3 Lipid pKa center->p3 f1 Ionizable Lipid Type & Concentration center->f1 f2 Helper Lipid center->f2 f3 PEG-Lipid Properties center->f3 f4 Cholesterol Content center->f4 b1 Cell Type center->b1 b2 Route of Administration center->b2 b3 Dose & Frequency center->b3

Caption: Key factors influencing LNP cytotoxicity.

References

Technical Support Center: DLin-KC2-DMA for In Vivo Gene Silencing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DLin-KC2-DMA-mediated gene silencing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for in vivo siRNA delivery?

This compound is an ionizable cationic lipid that is a key component of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA) in vivo.[1][2][3][4] Its chemical structure allows for efficient encapsulation of negatively charged siRNA at a low pH and a near-neutral surface charge at physiological pH. This property helps to reduce rapid clearance from circulation and minimize toxicity.[5] this compound has been shown to be highly effective in mediating gene silencing, particularly in hepatocytes and antigen-presenting cells (APCs).

Q2: What is the optimal pKa for an ionizable lipid like this compound for in vivo efficacy?

The apparent pKa of the ionizable lipid within the LNP is a critical factor for in vivo gene silencing activity. An optimal pKa is generally considered to be between 6.2 and 6.5. This allows the LNP to be relatively neutral in the bloodstream (pH ~7.4), promoting stability and longer circulation, while becoming positively charged in the acidic environment of the endosome. This charge reversal is believed to facilitate the release of the siRNA from the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC). The apparent pKa of this compound has been reported to be approximately 6.7.

Q3: What level of gene silencing can be expected with this compound LNPs in vivo?

The in vivo gene silencing efficacy of this compound LNPs is dose-dependent. Studies have demonstrated significant target gene knockdown at relatively low siRNA doses. For instance, in vivo activity has been observed at siRNA doses as low as 0.01 mg/kg in rodents. One study reported an ED50 (the dose required to achieve 50% gene silencing) of approximately 0.02 mg/kg for silencing a target gene in rodents.

Q4: Are this compound containing LNPs toxic in vivo?

This compound has been shown to be less toxic compared to some other cationic lipids like DLinDMA. Formulations with this compound have exhibited little to no toxicity in primary antigen-presenting cells. However, as with any delivery system, toxicity can be dose-dependent and should be evaluated for each specific application and animal model.

Troubleshooting Guide

Low Gene Silencing Efficacy

Problem: I am observing lower than expected gene silencing in my in vivo experiment.

Possible Cause Troubleshooting Suggestion
Suboptimal LNP Formulation Ensure the molar ratios of the lipids (this compound, helper lipid, cholesterol, PEG-lipid) are optimized. The ratio of the ionizable lipid to the nucleic acid (N/P ratio) is also critical.
Poor siRNA Encapsulation Verify the encapsulation efficiency of your siRNA within the LNPs. Inefficient encapsulation will lead to lower effective doses of siRNA reaching the target cells.
LNP Aggregation or Instability Characterize the size and polydispersity index (PDI) of your LNP formulation using dynamic light scattering (DLS). Aggregated or unstable particles will be cleared more rapidly from circulation and may not reach the target tissue effectively. It is recommended to use freshly prepared solutions as the compound can be unstable.
Incorrect Dosage The in vivo gene silencing effect is dose-dependent. Consider performing a dose-response study to determine the optimal siRNA concentration for your target gene and animal model.
Inefficient Endosomal Escape The pKa of the ionizable lipid is crucial for endosomal escape. Ensure your formulation process is consistent and results in LNPs with the desired pKa.
Target Tissue Accessibility LNPs tend to accumulate in the liver. If your target is extra-hepatic, you may need to modify the LNP surface with targeting ligands.
In Vivo Toxicity

Problem: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animals after LNP administration.

Possible Cause Troubleshooting Suggestion
High Dosage Reduce the administered dose of the LNP-siRNA formulation. Even lipids with a good safety profile can exhibit toxicity at high concentrations.
Immunostimulation Unencapsulated siRNA or certain lipid components can trigger an immune response. Ensure high encapsulation efficiency and consider using purified siRNA.
Formulation Impurities Residual solvents or impurities from the synthesis of lipids can contribute to toxicity. Use high-purity components for your LNP formulation.

Quantitative Data Summary

Table 1: In Vitro Gene Silencing Efficacy of this compound LNPs

Cell TypesiRNA ConcentrationGene TargetSilencing Efficacy
Bone Marrow Macrophages1 µg/mlGAPDH>60%
Bone Marrow Macrophages5 µg/mlGAPDH~80%
Bone Marrow Dendritic Cells5 µg/mlGAPDHSignificant reduction

Table 2: In Vivo Gene Silencing Efficacy of this compound LNPs

Animal ModelsiRNA DoseGene TargetSilencing Efficacy
Rodents0.01 mg/kg-In vivo activity observed
Rodents~0.02 mg/kg-ED50 (50% silencing)
Non-human primates0.1 mg/kg-In vivo activity observed
Naive C57BL/6 mice5 mg/kgGAPDHSignificant reduction in APCs

Experimental Protocols

Protocol 1: LNP-siRNA Formulation via Microfluidic Mixing

This protocol is a general guideline and may require optimization.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in a low pH buffer (e.g., 30 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid solution and the siRNA solution into separate syringes.

    • Use a microfluidic mixing device to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and raise the pH.

    • Concentrate the LNP-siRNA formulation using a centrifugal filter device if necessary.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) by dynamic light scattering (DLS).

    • Determine the siRNA encapsulation efficiency using a fluorescent dye exclusion assay (e.g., RiboGreen assay).

Protocol 2: In Vivo Administration and Analysis
  • Animal Model:

    • Use an appropriate animal model for your research question (e.g., C57BL/6 mice).

  • Administration:

    • Administer the LNP-siRNA formulation via the desired route. Intravenous (i.v.) injection is common for systemic delivery.

  • Tissue Collection and Analysis:

    • At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the animals and collect the target tissues.

    • Isolate RNA or protein from the tissues.

    • Analyze target gene expression levels using quantitative real-time PCR (qRT-PCR) for mRNA levels or Western blotting for protein levels.

Visualizations

experimental_workflow cluster_formulation LNP-siRNA Formulation cluster_invivo In Vivo Experiment prep_lipids Prepare Lipid Stock in Ethanol microfluidics Microfluidic Mixing prep_lipids->microfluidics prep_siRNA Prepare siRNA in Low pH Buffer prep_siRNA->microfluidics dialysis Dialysis against PBS (pH 7.4) microfluidics->dialysis characterization Characterization (Size, PDI, Encapsulation) dialysis->characterization administer Administer LNP-siRNA to Animal Model (e.g., i.v.) characterization->administer tissue_collection Collect Target Tissues administer->tissue_collection analysis Analyze Gene Expression (qRT-PCR, Western Blot) tissue_collection->analysis

Caption: Experimental workflow for in vivo gene silencing.

troubleshooting_logic cluster_formulation Formulation & Characterization cluster_experimental Experimental Parameters start Low In Vivo Gene Silencing check_formulation Check LNP Formulation (Ratios, N/P) start->check_formulation check_characterization Verify LNP Characteristics (Size, PDI, Encapsulation) start->check_characterization check_dose Review Dosage start->check_dose check_target Consider Target Accessibility start->check_target optimize_formulation optimize_formulation check_formulation->optimize_formulation Optimize Ratios reformulate reformulate check_characterization->reformulate Reformulate if Aggregated/Inefficient dose_response dose_response check_dose->dose_response Perform Dose- Response Study modify_lnp modify_lnp check_target->modify_lnp Modify LNP for Targeting signaling_pathway lnp_blood LNP-siRNA in Bloodstream (pH 7.4) cell_uptake Cellular Uptake (Endocytosis) lnp_blood->cell_uptake endosome Early Endosome (pH ~6.5) cell_uptake->endosome late_endosome Late Endosome/ Lysosome (pH <6.0) endosome->late_endosome Maturation cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (LNP Protonation) risc RISC Loading cytoplasm->risc siRNA Release mrna_cleavage Target mRNA Cleavage risc->mrna_cleavage

References

Technical Support Center: Optimizing DLin-KC2-DMA Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DLin-KC2-DMA lipid nanoparticle (LNP) formulations for siRNA delivery.

Frequently Asked Questions (FAQs)

Q1: What is a standard molar ratio for a this compound-based LNP formulation for siRNA delivery?

A standard and effective molar ratio for this compound-based LNP formulations often cited is 50:10:38.5:1.5 for this compound : DSPC : Cholesterol : PEG-Lipid.[1][2][3] However, optimization around this ratio is common to enhance efficacy for specific applications.

Q2: What is the role of each lipid component in the this compound formulation?

Each lipid in the formulation plays a critical role:

  • This compound (Ionizable Cationic Lipid): This is the key component for encapsulating the negatively charged siRNA and facilitating its release into the cytoplasm.[4][5] Its pKa is crucial for endosomal escape.

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (Helper Lipid): This phospholipid contributes to the structural integrity and stability of the nanoparticle. It helps to form stable complexes with siRNA within the LNP core.

  • Cholesterol (Helper Lipid): Cholesterol enhances LNP stability, modulates membrane fluidity, and can promote membrane fusion, which is important for endosomal escape.

  • PEG-Lipid (e.g., PEG-c-DMA or DMG-PEG 2000): The polyethylene glycol (PEG) layer provides a hydrophilic shield that reduces aggregation and prevents nonspecific uptake by the immune system, thereby increasing circulation time.

Q3: How does the pKa of this compound influence siRNA delivery?

The pKa of this compound is a critical factor for successful in vivo siRNA delivery. An optimal pKa is typically in the range of 6.2-6.5. This allows the LNP to be relatively neutral at physiological pH (around 7.4), minimizing non-specific interactions in the bloodstream. Upon entering the acidic environment of the endosome (pH 5-6), the this compound becomes protonated (positively charged). This charge facilitates the disruption of the endosomal membrane and the release of siRNA into the cytoplasm.

Q4: What is the significance of the N:P ratio in this compound formulations?

The N:P ratio represents the molar ratio of the protonatable nitrogen atoms (N) in the ionizable lipid (this compound) to the phosphate groups (P) in the siRNA. This ratio influences the encapsulation efficiency, size, and surface charge of the LNPs. Optimizing the N:P ratio is crucial for efficient siRNA loading and subsequent delivery. For some LNP formulations, N:P ratios of approximately 3 to 6 are common.

Troubleshooting Guide

Problem 1: Low siRNA encapsulation efficiency.

  • Possible Cause: Suboptimal lipid ratios or incorrect pH during formulation.

  • Troubleshooting Steps:

    • Verify Lipid Ratios: Ensure the molar ratios of your lipid components are accurate. A common starting point is this compound/DSPC/Cholesterol/PEG-Lipid at 50:10:38.5:1.5.

    • Check pH of Buffers: The aqueous buffer containing the siRNA should be acidic (typically pH 4.0) to ensure the this compound is protonated for efficient complexation with the negatively charged siRNA.

    • Optimize N:P Ratio: Vary the N:P ratio to find the optimal balance for siRNA encapsulation. Increasing the proportion of this compound can enhance encapsulation but may also affect toxicity.

Problem 2: Poor in vivo gene silencing efficacy (high ED50).

  • Possible Cause: Suboptimal LNP formulation, leading to poor stability, rapid clearance, or inefficient endosomal escape.

  • Troubleshooting Steps:

    • Optimize this compound Content: The percentage of this compound can significantly impact efficacy. Studies have shown that increasing the this compound content from 40% to 60% can improve the ED50.

    • Adjust PEG-Lipid Concentration: While PEG-lipids enhance stability, too high a concentration can hinder cellular uptake and endosomal escape (the "PEG dilemma"). Try reducing the PEG-lipid molar percentage, for instance from 2% down to 1.5% or 1%.

    • Evaluate Helper Lipid Composition: The type and ratio of helper lipids (DSPC and cholesterol) are important for LNP stability and function. Ensure the DSPC to cholesterol ratio is maintained if you are adjusting the this compound content.

    • Characterize LNP pKa: The pKa of the formulated LNP is a critical determinant of in vivo activity. An optimal pKa is generally between 6.2 and 6.5. If your efficacy is low, it may be beneficial to measure the pKa of your formulation.

Problem 3: LNP aggregation and instability.

  • Possible Cause: Insufficient PEG-lipid shielding or improper formulation procedure.

  • Troubleshooting Steps:

    • Increase PEG-Lipid Content: A higher molar percentage of PEG-lipid can improve colloidal stability and prevent aggregation. However, be mindful of the potential for reduced efficacy.

    • Control Mixing Process: The method of mixing the lipid-ethanol and aqueous siRNA solutions is critical. Rapid and controlled mixing, for example using a microfluidic device, is recommended to produce uniform and stable LNPs.

    • Post-formulation Dialysis/Purification: Ensure that residual ethanol from the formulation process is effectively removed through dialysis or a similar purification method, as it can contribute to instability.

Data on Lipid Ratio Optimization

The following tables summarize key quantitative data from studies on optimizing this compound and similar LNP formulations.

Table 1: Effect of this compound Molar Percentage on Gene Silencing Efficacy

This compound (mol%)DSPC (mol%)Cholesterol (mol%)PEG-c-DMA (mol%)siRNA/Total Lipid Ratio (wt/wt)ED50 (mg siRNA/kg)
40124710.060.2
50103910.06~0.1
607.531.510.06~0.03

Data adapted from a study on FVII gene silencing in a mouse model.

Table 2: Optimized Molar Ratios for High-Potency LNP Formulations

Ionizable LipidHelper Lipid 1Helper Lipid 2PEG-LipidMolar Ratio
This compoundDSPCCholesterolPEG-DMG200050:10:38.5:1.5
DLin-MC3-DMADSPCCholesterolPEG-DMG50:10:38.5:1.5
DLin-MC3-DMADSPCCholesterolALC-015950:10:38.5:1.5

These ratios are commonly used as optimized starting points for siRNA and mRNA delivery formulations.

Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in an aqueous buffer at a low pH (e.g., 25 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

  • Purification:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. This can be done using dialysis cassettes with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_process Formulation & Purification cluster_char Characterization Lipids This compound, DSPC, Cholesterol, PEG-Lipid MicrofluidicMixing Microfluidic Mixing Lipids->MicrofluidicMixing in Ethanol siRNA siRNA siRNA->MicrofluidicMixing in Aqueous Buffer Ethanol Ethanol Ethanol->Lipids AcidicBuffer Aqueous Buffer (pH 4.0) AcidicBuffer->siRNA Dialysis Dialysis vs. PBS (pH 7.4) MicrofluidicMixing->Dialysis LNP Suspension DLS DLS (Size, PDI, Zeta Potential) Dialysis->DLS RiboGreen RiboGreen Assay (Encapsulation Efficiency) Dialysis->RiboGreen Lipid_Function_Relationship DLinKC2 This compound (Ionizable Cationic Lipid) Encapsulation siRNA Encapsulation DLinKC2->Encapsulation complexes with siRNA EndosomalEscape Endosomal Escape DLinKC2->EndosomalEscape pH-dependent charge DSPC DSPC (Helper Lipid) Stability LNP Stability DSPC->Stability structural integrity Cholesterol Cholesterol (Helper Lipid) Cholesterol->EndosomalEscape promotes fusion Cholesterol->Stability membrane rigidity PEGLipid PEG-Lipid PEGLipid->Stability prevents aggregation Circulation Blood Circulation Time PEGLipid->Circulation shields from immune cells

References

addressing immunogenicity of DLin-KC2-DMA formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DLin-KC2-DMA formulations. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the immunogenicity of lipid nanoparticles (LNPs) utilizing the ionizable lipid this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of immunogenicity in this compound LNP formulations?

A1: The immunogenicity of this compound LNP formulations, like other LNPs, is multifactorial. The primary drivers include:

  • The Ionizable Cationic Lipid (this compound): The ionizable lipid is a critical factor. While designed to be neutral at physiological pH and become cationic in the acidic endosome, some lipids can activate innate immune pathways.[1] Ionizable lipids can trigger pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][3][4]

  • PEGylated Lipid Component: The polyethylene glycol (PEG) lipid, used to prolong circulation time, is a major source of immunogenicity. Pre-existing anti-PEG antibodies (primarily IgM) in a significant portion of the population can lead to accelerated blood clearance (ABC) of the LNPs upon subsequent injections.[5] This can reduce efficacy and potentially cause hypersensitivity reactions known as complement activation-related pseudoallergy (CARPA).

  • Nucleic Acid Cargo: The nucleic acid cargo itself (mRNA, siRNA, pDNA) can be recognized by endosomal TLRs (TLR3, TLR7/8) or cytosolic sensors, contributing to the overall immune response. However, modifications to the nucleic acids (e.g., using N1-methyl-pseudouridine in mRNA) can significantly reduce this response.

  • Physical Properties: LNP size and surface charge can influence their interaction with immune cells and subsequent immune responses.

Q2: My in vivo experiment with this compound LNPs shows an unexpectedly high inflammatory response. What could be the cause?

A2: An unexpectedly high inflammatory response can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the root cause. Key possibilities include:

  • Formulation Issues: Inconsistent LNP size, high polydispersity, or poor encapsulation efficiency can lead to altered biodistribution and increased uptake by immune cells.

  • Contaminants: Endotoxin contamination is a potent stimulator of inflammation. Ensure all components and labware are pyrogen-free.

  • Pre-existing Immunity: If the formulation is PEGylated, pre-existing anti-PEG antibodies in the animal model could be causing rapid clearance and complement activation.

  • Dose and Administration Route: High doses or intravenous administration can lead to greater systemic exposure and a more pronounced inflammatory response compared to intramuscular or subcutaneous routes.

  • Animal Model: The specific strain or health status of the animal model can influence its immune response to LNPs. The presence of underlying inflammation can exacerbate LNP-induced immune activation.

Q3: How does the immunogenicity of this compound compare to other common ionizable lipids like DLin-MC3-DMA and SM-102?

A3: The immunogenicity profile of an ionizable lipid is context-dependent (e.g., nucleic acid cargo, animal model). However, some general trends have been observed:

  • This compound vs. DLin-MC3-DMA: For siRNA delivery, this compound has been shown to be a highly potent delivery agent. For plasmid DNA (pDNA) delivery, this compound facilitated higher in vivo transfection than DLin-MC3-DMA. In terms of inflammatory potential, some studies suggest that DLin-MC3-DMA is less potent at stimulating IL-1β release compared to lipids like SM-102. This compound has been categorized as a transcriptionally "inflammatory" lipid (Class A), though it induced only low to moderate neutrophil infiltration compared to other Class A lipids like SM-102.

  • This compound vs. SM-102: SM-102, used in the Moderna COVID-19 vaccine, has been shown to potently activate the NLRP3 inflammasome pathway and trigger robust IL-1β release. In a direct comparison, SM-102-containing LNPs induced significantly higher IL-1β secretion than those with MC3. Given that this compound shows a less pronounced neutrophil infiltration than SM-102, its inflammatory potential may be considered moderate in comparison.

Q4: Can I reuse a this compound LNP formulation after it has been frozen?

A4: It is generally not recommended to reuse LNP formulations after a freeze-thaw cycle unless the stability of the specific formulation has been validated. Freezing and thawing can affect the physical characteristics of the LNPs, such as size, polydispersity, and encapsulation efficiency. This can alter their biological activity and immunogenicity. Always prepare fresh formulations or use aliquots that have been frozen only once, and characterize them before use.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues related to the immunogenicity of this compound formulations.

Observed Issue Potential Cause Recommended Action
High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vivo 1. Endotoxin contamination.1. Test all formulation components (lipids, buffers, nucleic acid) and final product for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. Use pyrogen-free labware and reagents.
2. High dose or inappropriate route of administration.2. Perform a dose-response study to find the optimal therapeutic window. Consider switching from intravenous (IV) to intramuscular (IM) or subcutaneous (SC) injection to reduce systemic exposure.
3. Intrinsic immunogenicity of the lipid formulation.3. Evaluate the contribution of each component. Prepare "empty" LNPs (without nucleic acid cargo) to assess the lipid-driven response. Consider reformulating with a different helper lipid or reducing the molar ratio of this compound if possible.
Rapid clearance of LNPs upon second injection (Accelerated Blood Clearance) 1. Anti-PEG IgM response.1. Screen animal serum for pre-existing or induced anti-PEG antibodies using an ELISA (see Protocol 2).
2. Complement activation.2. If anti-PEG antibodies are present, consider mitigation strategies such as replacing the PEG-lipid with an alternative stealth polymer or using a different lipid anchor for the PEG. Measure complement activation markers like SC5b-9 (see Protocol 3).
Low transfection efficiency accompanied by high toxicity in vitro 1. Suboptimal formulation parameters (e.g., N/P ratio, lipid ratios).1. Optimize the N/P (amine-to-phosphate) ratio. For this compound, this ratio influences particle size and charge, which affects transfection and toxicity.
2. Poor endosomal escape.2. This compound's ability to facilitate endosomal escape is pH-dependent. Ensure the apparent pKa of the formulation is in the optimal range (typically 6.2-6.7) for endosomal acidification.
3. Cell line sensitivity.3. Test the formulation on multiple cell lines. Some cell types, particularly immune cells, are more sensitive to the inflammatory effects of LNPs.
Inconsistent results between experimental batches 1. Variability in LNP preparation (e.g., mixing speed, temperature).1. Standardize the manufacturing process. Use a microfluidic mixing device for reproducible LNP formation.
2. Degradation of components.2. Store lipids and nucleic acids under recommended conditions (e.g., -20°C or -80°C, protected from light and oxygen). Characterize each new batch of LNPs for size, polydispersity, zeta potential, and encapsulation efficiency.

Data Summary Tables

Table 1: Comparative in vivo Performance of Ionizable Lipids (Payload: pDNA)

Ionizable LipidRelative in vivo Transfection EfficiencyPrimary Organ of ExpressionReference
This compound HighSpleen > Liver
DLin-MC3-DMA ModerateSpleen > Liver
DODAP LowNot specified

Data synthesized from studies using plasmid DNA delivery in mice. Efficiency is relative within the cited study.

Table 2: Comparative in vivo Immunogenicity of Ionizable Lipids (Payload: mRNA)

Ionizable LipidRelative Antibody TiterTh1/Th2 BiasRelative Neutrophil InfiltrationReference
This compound Not induced (with pDNA)N/A (with pDNA)Low to Moderate
DLin-MC3-DMA Not specifiedTh1 (IM), Th2 (SC)Not specified
SM-102 SignificantTh1High
ALC-0315 SignificantTh1Not specified

Data compiled from multiple studies in mice. Direct quantitative comparison is limited due to variations in experimental design. Antibody titers for KC2 were not significant with a pDNA payload in the cited study.

Experimental Protocols

Protocol 1: General LNP Formulation using Microfluidics

This protocol provides a general method for preparing this compound LNPs encapsulating nucleic acids.

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol. A common molar ratio is 50:10:38.5:1.5.

    • Dissolve the nucleic acid (mRNA, siRNA, or pDNA) in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0-5.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., NanoAssemblr).

    • Load the ethanol-lipid mixture into one syringe and the aqueous nucleic acid solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic) and total flow rate. The rapid mixing causes the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acid.

  • Purification and Buffer Exchange:

    • Immediately following formation, dialyze the LNP solution against a physiological buffer (e.g., PBS, pH 7.4) for at least 18 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer.

  • Concentration and Sterilization:

    • Concentrate the purified LNPs to the desired final concentration using a centrifugal filter unit (e.g., Amicon Ultra, 100 kDa MWCO).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess surface charge.

    • Quantify nucleic acid encapsulation efficiency using a fluorescent dye-binding assay (e.g., RiboGreen assay).

Protocol 2: Anti-PEG Antibody ELISA

This protocol outlines a direct ELISA for detecting anti-PEG IgG in serum or plasma samples.

  • Plate Coating:

    • Dilute a PEGylated molecule (e.g., NH₂-mPEG₅₀₀₀) to 20 µg/mL in PBS.

    • Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at room temperature.

  • Blocking:

    • Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).

    • Add 300 µL of blocking buffer (e.g., 1% milk in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate 3 times with wash buffer.

    • Dilute serum/plasma samples (e.g., 1:100) and standards in blocking buffer.

    • Add 100 µL of diluted samples and standards to the appropriate wells.

    • Incubate for 1 hour at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of HRP-conjugated anti-species IgG detection antibody (e.g., anti-human IgG-HRP) diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Development and Reading:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark until sufficient color develops (5-15 minutes).

    • Add 100 µL of stop solution (e.g., 1 M H₂SO₄) to each well.

    • Read the absorbance at 450 nm on a microplate reader.

Protocol 3: Complement Activation (SC5b-9) Assay

This protocol describes the measurement of the terminal complement complex (SC5b-9) in human serum after exposure to LNPs.

  • Sample Preparation:

    • Collect fresh human blood and allow it to clot to separate serum. Alternatively, use commercially available pooled human serum.

    • Prepare LNP formulations at various concentrations in a suitable buffer (e.g., PBS). Use a positive control (e.g., Zymosan) and a negative control (buffer only).

  • Incubation:

    • In a microcentrifuge tube, mix the LNP formulation with human serum (e.g., 75% final serum concentration).

    • Incubate the mixture at 37°C for 30-60 minutes in a water bath.

    • Stop the reaction by adding an equal volume of cold stop buffer containing a chelating agent (e.g., PBS with 10 mM EDTA) and placing the tubes on ice.

  • ELISA for SC5b-9:

    • Use a commercial SC5b-9 ELISA kit and follow the manufacturer's instructions.

    • Typically, this involves adding the treated serum samples (diluted as per the kit's protocol) to a microplate pre-coated with a monoclonal antibody against a neoantigen on the C9 component of the SC5b-9 complex.

  • Data Analysis:

    • Incubate with samples, wash, add a detection antibody (HRP-conjugated), wash again, and add substrate.

    • Measure the absorbance and calculate the concentration of SC5b-9 (ng/mL) based on the standard curve provided with the kit.

    • Compare the SC5b-9 levels in LNP-treated samples to the negative control to determine the degree of complement activation.

Visualizations

Diagram 1: Key Signaling Pathways in LNP-Induced Immunogenicity

LNP_Immunogenicity_Pathways cluster_extracellular Extracellular / Circulation cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Response LNP This compound LNP Complement Complement Proteins (C3, C5) LNP->Complement Alternative Pathway Activation PEG_Ab Anti-PEG IgM PEG_Ab->LNP Binds PEG PEG_Ab->Complement Classical Pathway Activation SC5b9 SC5b-9 Formation Complement->SC5b9 TLR TLR3, TLR7/8 MyD88 MyD88 TLR->MyD88 LNP_Endo Endocytosed LNP LNP_Endo->TLR NLRP3 NLRP3 Inflammasome LNP_Endo->NLRP3 Endosomal Damage Ionizable Lipid Sensing Casp1 Caspase-1 NLRP3->Casp1 NFkB NF-κB MyD88->NFkB Cytokines Release of IL-1β, IL-6, TNF-α Casp1->Cytokines Cleaves pro-IL-1β Genes Pro-inflammatory Gene Transcription NFkB->Genes Genes->Cytokines CARPA CARPA / ABC SC5b9->CARPA

Caption: Innate immune pathways activated by this compound LNPs.

Diagram 2: Experimental Workflow for Troubleshooting Immunogenicity

Troubleshooting_Workflow Start Start: Unexpected In Vivo Inflammation Check_Formulation Step 1: Verify LNP Physicochemical Properties Start->Check_Formulation Properties_OK Properties OK? Check_Formulation->Properties_OK Reformulate Action: Remake/Optimize Formulation Properties_OK->Reformulate No Check_Endotoxin Step 2: Test for Endotoxin Contamination Properties_OK->Check_Endotoxin Yes Reformulate->Check_Formulation Endotoxin_OK Endotoxin Low? Check_Endotoxin->Endotoxin_OK Decontaminate Action: Use Pyrogen-Free Reagents/Labware Endotoxin_OK->Decontaminate No Check_Dose Step 3: Evaluate Dose and Administration Route Endotoxin_OK->Check_Dose Yes Decontaminate->Check_Endotoxin Dose_OK Dose/Route Optimal? Check_Dose->Dose_OK Adjust_Dose Action: Perform Dose-Response Study or Change Injection Route (e.g., IV to IM) Dose_OK->Adjust_Dose No Check_PEG Step 4: Investigate PEG-Related Immunogenicity Dose_OK->Check_PEG Yes Conclusion Conclusion: Inflammation Source Identified and Mitigated Adjust_Dose->Conclusion PEG_OK Anti-PEG Ab Low? Check_PEG->PEG_OK Modify_PEG Action: Screen for Anti-PEG Ab. Consider Alternative Stealth Polymers. PEG_OK->Modify_PEG No PEG_OK->Conclusion Yes Modify_PEG->Conclusion Mitigation_Strategies cluster_formulation Formulation Level cluster_cargo Cargo Level cluster_dosing Administration Level Goal Goal: Reduce Immunogenicity Ionizable_Lipid Modify Ionizable Lipid (e.g., Biodegradable Esters) Goal->Ionizable_Lipid PEG_Lipid Modify PEG-Lipid (e.g., Shorter Chains, Alt. Polymers) Goal->PEG_Lipid Add_Component Incorporate Anti-Inflammatory Component (e.g., Corticosteroid) Goal->Add_Component Modify_RNA Modify Nucleic Acid (e.g., m1Ψ-UTP for mRNA) Goal->Modify_RNA Purify_RNA Purify Nucleic Acid (Remove dsRNA) Goal->Purify_RNA Change_Route Change Administration Route (IV → IM/SC) Goal->Change_Route Fractionate_Dose Fractionate Dose Goal->Fractionate_Dose

References

Validation & Comparative

A Head-to-Head Comparison of DLin-KC2-DMA and DLin-MC3-DMA for siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of siRNA delivery, the evolution of ionizable cationic lipids has been a pivotal driver of clinical translation. Among the most notable of these are DLin-KC2-DMA and its successor, DLin-MC3-DMA. This guide provides a comprehensive, data-driven comparison of these two lipids for researchers, scientists, and drug development professionals, focusing on their performance, experimental protocols, and mechanisms of action.

Performance Data: A Comparative Analysis

The selection of an ionizable lipid is a critical determinant of the efficacy and safety of lipid nanoparticle (LNP)-based siRNA delivery systems. The following tables summarize key performance data for this compound and DLin-MC3-DMA from preclinical studies.

In Vivo Gene Silencing Efficacy

DLin-MC3-DMA has demonstrated superior potency in silencing hepatic genes compared to this compound. Structure-activity relationship studies have shown that DLin-MC3-DMA is approximately 1000-fold more potent than the earlier generation lipid, DLin-DMA, while this compound is about 100-fold more potent.[1] The median effective dose (ED50) for silencing Factor VII in mice is significantly lower for DLin-MC3-DMA.[1]

Ionizable LipidTarget GeneAnimal ModelED50 (mg/kg)
This compoundFactor VIIMouse~0.02
DLin-MC3-DMAFactor VIIMouse0.005
DLin-MC3-DMATransthyretin (TTR)Non-human primate0.03
Physicochemical Properties

The physicochemical properties of LNPs are crucial for their stability, in vivo behavior, and transfection efficiency. While direct side-by-side comparisons under identical conditions are limited, the following table collates representative data from various studies. The pKa of the ionizable lipid is a critical parameter, with an optimal range of 6.2-6.5 being identified for potent hepatic gene silencing. DLin-MC3-DMA, with a pKa of 6.44, falls squarely within this optimal range.[1]

ParameterThis compoundDLin-MC3-DMA
pKa 6.76.44
Particle Size (nm) ~70-90~70-90
Polydispersity Index (PDI) < 0.2< 0.15
Encapsulation Efficiency (%) >90%>90%
Safety Profile: Liver Toxicity

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following are generalized protocols for the formulation and characterization of siRNA-loaded LNPs using this compound or DLin-MC3-DMA.

LNP Formulation via Microfluidic Mixing

This method allows for the rapid and reproducible self-assembly of LNPs.

Materials:

  • Ionizable lipid (this compound or DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA

  • Ethanol (absolute)

  • Aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0)

  • Microfluidic mixing device (e.g., a staggered herringbone micromixer)

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-DMG in absolute ethanol.

  • Lipid Mixture Preparation: Combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-DMG).

  • siRNA Solution Preparation: Dissolve the siRNA in the aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic mixing device with two syringe pumps. One syringe should contain the lipid mixture in ethanol, and the other should contain the siRNA solution. The solutions are pumped through the micromixer at a defined flow rate (e.g., a combined flow rate of 2 mL/min), leading to rapid mixing and LNP formation.

  • Dialysis: The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.

Characterization of LNPs

Particle Size and Zeta Potential:

  • Dilute the LNP suspension in an appropriate buffer (e.g., PBS).

  • Measure the particle size (Z-average diameter) and polydispersity index (PDI) using dynamic light scattering (DLS).

  • Measure the zeta potential to determine the surface charge of the LNPs.

siRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen.

  • Measure the fluorescence of the LNP suspension in the presence and absence of a detergent (e.g., Triton X-100). The detergent disrupts the LNPs, exposing all the siRNA to the dye.

  • The encapsulation efficiency is calculated by comparing the fluorescence before and after detergent addition.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the biological mechanism of siRNA delivery, the following diagrams are provided.

LNP_siRNA_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Testing Lipids Lipids in Ethanol (DLin-KC2/MC3-DMA, DSPC, Chol, PEG-DMG) Mixer Microfluidic Mixing Lipids->Mixer siRNA siRNA in Aqueous Buffer (pH 4) siRNA->Mixer LNPs siRNA-LNPs Mixer->LNPs Dialysis Dialysis (vs. PBS pH 7.4) LNPs->Dialysis Size Size & PDI (DLS) Dialysis->Size Zeta Zeta Potential Dialysis->Zeta Encapsulation Encapsulation Efficiency (RiboGreen Assay) Dialysis->Encapsulation Injection IV Injection into Animal Model Dialysis->Injection Analysis Analysis of Gene Silencing Injection->Analysis Endosomal_Escape_Mechanism cluster_uptake Cellular Uptake cluster_endosome Endosomal Trafficking cluster_escape Endosomal Escape cluster_action Gene Silencing LNP_ext siRNA-LNP (Neutral at pH 7.4) Endocytosis Endocytosis LNP_ext->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Protonation Ionizable Lipid Protonation (+ charge) Late_Endosome->Protonation Acidic pH Interaction Interaction with Anionic Endosomal Lipids Protonation->Interaction Destabilization Membrane Destabilization (HII phase formation) Interaction->Destabilization Release siRNA Release into Cytosol Destabilization->Release RISC RISC Loading Release->RISC Cleavage mRNA Cleavage RISC->Cleavage

References

A Comparative Guide to the Potency of DLin-KC2-DMA and Other Cationic Lipids for siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the cationic lipid DLin-KC2-DMA against other notable alternatives in the field of small interfering RNA (siRNA) delivery. The information presented is supported by experimental data to aid in the selection of appropriate lipid nanoparticles (LNPs) for research and therapeutic development.

Executive Summary

In general, for hepatic gene silencing, DLin-MC3-DMA demonstrates superior potency to this compound. However, this compound is significantly more effective than earlier generation lipids like DLinDMA. For gene silencing in antigen-presenting cells (APCs), this compound has been shown to be the most potent among the DLin series of lipids.

Data Presentation: Comparative Potency of Cationic Lipids

The following tables summarize the in vivo efficacy of various cationic lipids for siRNA-mediated gene silencing. The data is primarily focused on the silencing of Factor VII (FVII) in rodents and Transthyretin (TTR) in non-human primates, which are common benchmarks for evaluating hepatic siRNA delivery.

Table 1: In Vivo Potency (ED₅₀) of Cationic Lipids for Hepatic Gene Silencing

Cationic LipidAnimal ModelTarget GeneED₅₀ (mg/kg)Reference
This compound Rodent (Mouse)Factor VII~0.02[1]
Non-human PrimateTransthyretin (TTR)0.1[2]
DLin-MC3-DMARodent (Mouse)Factor VII~0.005 [3]
Non-human PrimateTransthyretin (TTR)<0.03 [3][4]
DLinDMARodent (Mouse)Factor VII~1
C12-200Rodent (Mouse)Factor VII0.01
Non-human PrimateTransthyretin (TTR)0.03

ED₅₀ (Median Effective Dose) is the dose of siRNA required to achieve 50% silencing of the target gene.

Table 2: Qualitative Comparison of Gene Silencing Potency in Antigen-Presenting Cells (APCs)

Cationic LipidRelative Potency for GAPDH Silencing in APCsReference
This compound Most Potent
DLinK-DMAMore Potent than DLinDMA
DLinDMALess Potent than DLinK-DMA and this compound
DLinDAPIneffective

Chemical Structures of Compared Cationic Lipids

G cluster_KC2 This compound cluster_MC3 DLin-MC3-DMA cluster_DMA DLinDMA cluster_KDMA DLinK-DMA kc2 kc2 mc3 mc3 dma dma kdma kdma

Caption: Chemical structures of key ionizable cationic lipids.

Experimental Protocols

LNP Formulation via Microfluidics

A common method for preparing siRNA-loaded LNPs is through microfluidic mixing, which allows for precise control over particle size and polydispersity.

Materials:

  • Ionizable cationic lipid (e.g., this compound)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., PEG-DMG)

  • siRNA in a low pH buffer (e.g., 25 mM acetate buffer, pH 4.0)

  • Ethanol

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Dissolve the lipids (cationic lipid, DSPC, cholesterol, and PEG-lipid in a molar ratio of, for example, 50:10:38.5:1.5) in ethanol.

  • Dissolve the siRNA in the low pH buffer.

  • Load the lipid-ethanol solution and the siRNA-buffer solution into separate syringes.

  • Connect the syringes to the microfluidic device.

  • Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate to control the mixing and particle formation.

  • The rapid mixing of the two solutions leads to a change in polarity, causing the lipids to self-assemble into LNPs encapsulating the siRNA.

  • The resulting LNP solution is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

G cluster_prep Solution Preparation cluster_mix Microfluidic Mixing cluster_purify Purification lipids Lipids in Ethanol mixer Microfluidic Device lipids->mixer siRNA siRNA in Low pH Buffer siRNA->mixer dialysis Dialysis vs. PBS (pH 7.4) mixer->dialysis lnps siRNA-LNPs dialysis->lnps

Caption: Experimental workflow for LNP-siRNA formulation.

In Vivo Gene Silencing Assay

Animal Model:

  • Typically, 6-8 week old female C57BL/6 mice are used for Factor VII silencing studies.

  • Cynomolgus monkeys are a common non-human primate model for TTR silencing.

Procedure:

  • Administer the formulated siRNA-LNPs to the animals via intravenous (i.v.) injection.

  • Dose-response studies are conducted with multiple groups receiving different doses of siRNA.

  • After a set period (e.g., 48 hours), collect blood samples.

  • Isolate serum or plasma from the blood samples.

  • Measure the levels of the target protein (e.g., Factor VII) in the serum using a chromogenic assay or ELISA.

  • For TTR silencing in non-human primates, liver biopsies may be taken to measure TTR mRNA levels using qRT-PCR.

  • The ED₅₀ is calculated by plotting the percentage of gene silencing against the siRNA dose.

pKa Determination of Ionizable Lipids

The pKa of the ionizable lipid is a critical parameter influencing the efficacy of the LNP. It can be determined using methods such as potentiometric titration or a fluorescent probe assay.

TNS (2-(p-toluidino)naphthalene-6-sulfonic acid) Fluorescent Probe Assay:

  • Prepare LNP formulations.

  • In a multi-well plate, add the LNP solution to a series of buffers with a range of pH values.

  • Add the TNS fluorescent dye to each well. TNS fluorescence is low in an aqueous environment but increases upon binding to the positively charged surface of the LNPs.

  • Measure the fluorescence intensity at each pH.

  • The pKa is determined as the pH at which 50% of the maximum fluorescence is observed, which corresponds to 50% protonation of the ionizable lipid.

Mechanism of Action: Endosomal Escape

The potency of ionizable cationic lipids like this compound is largely attributed to their ability to facilitate the escape of siRNA from the endosome into the cytoplasm, where the RNAi machinery resides.

G cluster_cell Cellular Uptake and Endosomal Escape LNP siRNA-LNP (Neutral at pH 7.4) Endocytosis Endocytosis LNP->Endocytosis 1. Uptake EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome 2. Maturation MembraneDisruption Endosomal Membrane Disruption (HII Phase) LateEndosome->MembraneDisruption 3. Protonation of Lipid & Interaction with Membrane siRNARelease siRNA Release into Cytoplasm MembraneDisruption->siRNARelease 4. Escape RISC RISC Loading & mRNA Cleavage siRNARelease->RISC 5. Gene Silencing

Caption: Signaling pathway for LNP-mediated siRNA delivery.

Mechanism Explained:

  • Uptake: LNPs are taken up by cells, primarily through endocytosis.

  • Endosomal Maturation: The LNP traffics through the endosomal pathway, from early to late endosomes, where the internal pH progressively decreases.

  • Protonation and Interaction: The tertiary amine headgroup of the ionizable lipid (like this compound) has a pKa in the range of 6.2-6.7. As the endosome acidifies, the lipid becomes protonated (positively charged). This positive charge facilitates an interaction with the negatively charged lipids of the endosomal membrane.

  • Membrane Disruption and Escape: This interaction is thought to induce a structural change in the lipid organization, promoting the formation of a non-bilayer hexagonal (HII) phase. This disrupts the endosomal membrane, allowing the encapsulated siRNA to be released into the cytoplasm.

  • Gene Silencing: Once in the cytoplasm, the siRNA can be loaded into the RNA-induced silencing complex (RISC) to mediate the cleavage of its target mRNA, resulting in gene silencing.

This guide provides a foundational comparison of this compound and other cationic lipids. For specific applications, further optimization of the LNP formulation and delivery parameters is recommended.

References

DLin-KC2-DMA for Gene Silencing: A Comparative Guide to Validation by qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DLin-KC2-DMA-mediated gene silencing with other prominent lipid nanoparticle (LNP) systems. We present supporting experimental data, detailed protocols for validation by quantitative real-time PCR (qPCR), and visualizations to elucidate the underlying mechanisms and workflows.

Performance Comparison of LNP-mediated Gene Silencing

The efficacy of this compound in mediating siRNA-based gene silencing has been benchmarked against several other ionizable cationic lipids. The following table summarizes the in vivo gene silencing efficiency of various LNP formulations, primarily targeting the silencing of Factor VII (FVII) in hepatocytes, a common model for evaluating hepatic siRNA delivery.

Ionizable LipidAnimal ModelTarget GeneEfficacy (ED₅₀)Relative Potency vs. DLin-DMAReference
This compound RodentsFactor VII~0.02 mg/kg100-fold more potent[1]
DLin-MC3-DMAMiceFactor VII0.005 mg/kg1000-fold more potent[2]
C12-200MiceFactor VII0.01 mg/kgNot directly compared[1]
DLin-DMA-Factor VII-Benchmark[2]

Note: ED₅₀ (Median Effective Dose) is the dose of siRNA required to achieve 50% gene silencing. A lower ED₅₀ indicates higher potency.

Mechanism of LNP-mediated siRNA Delivery and Gene Silencing

Lipid nanoparticles facilitate the delivery of siRNA to target cells, enabling the RNA interference (RNAi) pathway to silence specific genes. The process begins with the encapsulation of siRNA within the LNP. These nanoparticles are then introduced into the systemic circulation. Upon reaching the target tissue, the LNPs are taken up by cells through endocytosis. Inside the cell, the ionizable lipid component of the LNP, such as this compound, becomes protonated in the acidic environment of the endosome. This protonation leads to the disruption of the endosomal membrane, allowing the siRNA to escape into the cytoplasm. Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The RISC, guided by the siRNA, binds to the complementary messenger RNA (mRNA) of the target gene and cleaves it. This cleavage of the target mRNA prevents its translation into protein, resulting in the silencing of the gene.

cluster_bloodstream Systemic Circulation cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm LNP_siRNA LNP Encapsulating siRNA Endocytosis Endocytosis LNP_siRNA->Endocytosis Cellular Uptake Endosomal_Escape Endosomal Escape Endocytosis->Endosomal_Escape Endosomal Acidification siRNA_release siRNA Release Endosomal_Escape->siRNA_release RISC_loading siRNA loading into RISC siRNA_release->RISC_loading mRNA_cleavage Target mRNA Cleavage RISC_loading->mRNA_cleavage Gene_Silencing Gene Silencing mRNA_cleavage->Gene_Silencing

Figure 1. Signaling pathway of LNP-mediated siRNA gene silencing.

Experimental Protocols

This section provides a detailed methodology for the validation of this compound-mediated gene silencing by qPCR.

LNP-siRNA Formulation

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA targeting the gene of interest

  • Ethanol

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and PEG-DMG at a molar ratio of 50:10:38.5:1.5.

  • Prepare an siRNA solution in citrate buffer.

  • Rapidly mix the lipid solution with the siRNA solution at a controlled flow rate using a microfluidic mixing device to form the LNPs.

  • Dialyze the resulting LNP suspension against sterile PBS overnight at 4°C to remove ethanol and raise the pH to 7.4.

  • Sterilize the LNP-siRNA formulation by passing it through a 0.22 µm syringe filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and siRNA encapsulation efficiency.

In Vivo Gene Silencing Study

Materials:

  • LNP-siRNA formulations (this compound and comparators)

  • Animal model (e.g., C57BL/6 mice)

  • Saline solution (sterile)

Procedure:

  • Administer the LNP-siRNA formulations intravenously (i.v.) to the animal model at various doses.

  • Include a control group receiving a saline injection.

  • At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the animals and collect the target tissue (e.g., liver).

  • Snap-freeze the tissue samples in liquid nitrogen and store at -80°C until RNA extraction.

RNA Extraction and qPCR Analysis

Materials:

  • Tissue samples

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Extract total RNA from the tissue samples using a suitable RNA extraction kit according to the manufacturer's instructions.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target gene and a housekeeping gene.

  • The qPCR reaction should be performed in a real-time PCR detection system.

  • Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target gene, normalized to the housekeeping gene.

  • Calculate the percentage of gene knockdown relative to the saline-treated control group.

LNP_Formulation 1. LNP-siRNA Formulation In_Vivo_Study 2. In Vivo Administration LNP_Formulation->In_Vivo_Study Tissue_Collection 3. Tissue Collection In_Vivo_Study->Tissue_Collection RNA_Extraction 4. Total RNA Extraction Tissue_Collection->RNA_Extraction cDNA_Synthesis 5. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 6. qPCR Analysis cDNA_Synthesis->qPCR Data_Analysis 7. Data Analysis (% Knockdown) qPCR->Data_Analysis

Figure 2. Experimental workflow for qPCR validation.

Conclusion

This compound is a potent ionizable cationic lipid for in vivo siRNA delivery, demonstrating significant gene silencing capabilities. However, subsequent developments have led to even more efficient lipids such as DLin-MC3-DMA, which exhibits a considerably lower ED₅₀. The choice of lipid for a particular application will depend on a balance of factors including potency, specificity, and potential for off-target effects. The provided protocols offer a robust framework for researchers to validate and compare the efficacy of different LNP-siRNA formulations using qPCR, a sensitive and reliable method for quantifying gene expression.

References

A Comparative Analysis of the Toxicity Profiles of DLin-KC2-DMA and DLin-DMA for RNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the toxicity of two key ionizable lipids used in LNP-based RNA delivery systems.

The development of effective and safe delivery vehicles is paramount to the success of RNA-based therapeutics. Ionizable lipids are a critical component of lipid nanoparticle (LNP) formulations, facilitating the encapsulation and intracellular delivery of RNA. Among the numerous ionizable lipids developed, DLin-DMA and its successor, DLin-KC2-DMA, have been extensively utilized. While both are effective in mediating gene silencing, their toxicity profiles represent a key differentiator. This guide provides a comprehensive comparison of the toxicity of this compound and DLin-DMA, supported by experimental data, to aid researchers in the selection of the most appropriate lipid for their applications.

Executive Summary

In Vitro Toxicity Comparison

A key study directly comparing the in vitro toxicity of this compound and DLin-DMA in primary bone marrow-derived macrophages and dendritic cells provides compelling evidence of the superior safety profile of this compound.

Toxicity ParameterThis compoundDLin-DMAReference
Cell Viability (Primary APCs) Almost no toxicity observed at concentrations up to 5 µg/mL.Induced significant apoptosis at concentrations as low as 1 µg/mL.[1]
Inflammatory Response (TNF-α induction) Lower induction of TNF-α.More potent inducer of TNF-α.[1]

These findings highlight a significant reduction in the cytotoxic and immunogenic potential of this compound compared to DLin-DMA at the cellular level.

In Vivo Toxicity Profile

While a head-to-head in vivo study detailing comparative LD50 values and serum liver enzyme levels for this compound and DLin-DMA is not publicly available, the literature consistently points towards the improved safety of this compound. Formulations containing DLin-DMA have been described as efficacious only at "unacceptably toxic doses," suggesting a narrow therapeutic window.[2] Conversely, this compound was developed through a rational design approach to improve upon the performance and safety of DLin-DMA.[3]

General indicators of in vivo toxicity for LNP formulations include the monitoring of:

  • Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key markers of liver damage. Elevated levels in serum can indicate hepatotoxicity.

  • Body Weight: A significant decrease in body weight following administration can be an indicator of systemic toxicity.

  • Inflammatory Cytokines: Measurement of pro-inflammatory cytokines such as TNF-α and IL-6 in serum can reveal systemic inflammatory responses.

Experimental Methodologies

The assessment of LNP toxicity involves a range of in vitro and in vivo assays. Below are detailed protocols for key experiments typically employed in such evaluations.

In Vitro Cytotoxicity Assessment: Apoptosis Assay

Objective: To determine the extent of apoptosis (programmed cell death) induced by LNP formulations in a target cell population.

Method:

  • Cell Culture: Plate primary antigen-presenting cells (APCs) or other relevant cell lines in a 96-well plate at a suitable density and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with varying concentrations of LNP formulations containing either this compound or DLin-DMA. Include an untreated control group.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Apoptosis Staining: Stain the cells with a combination of fluorescent dyes that differentiate between live, apoptotic, and necrotic cells (e.g., Annexin V and Propidium Iodide).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each category.

In Vitro Inflammatory Response Assessment: TNF-α ELISA

Objective: To quantify the production of the pro-inflammatory cytokine TNF-α by cells in response to LNP treatment.

Method:

  • Cell Culture and Treatment: Follow steps 1-3 of the apoptosis assay protocol.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Use a commercially available TNF-α ELISA kit to measure the concentration of the cytokine in the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α in each sample.

In Vivo Toxicity Assessment Workflow

G cluster_0 In Vivo Toxicity Assessment animal_prep Animal Acclimatization & Grouping lnp_admin LNP Administration (e.g., Intravenous) animal_prep->lnp_admin monitoring Post-Administration Monitoring (Body Weight, Clinical Signs) lnp_admin->monitoring blood_collection Blood Collection (e.g., 24h, 48h, 72h) monitoring->blood_collection organ_harvest Organ Harvest & Histopathology monitoring->organ_harvest serum_analysis Serum Analysis (ALT, AST, Cytokines) blood_collection->serum_analysis data_analysis Data Analysis & Interpretation serum_analysis->data_analysis organ_harvest->data_analysis

Experimental workflow for in vivo toxicity assessment of LNPs.

Signaling Pathway: LNP-Induced Inflammatory Response

The interaction of cationic lipids with cellular components can trigger innate immune responses, leading to the production of inflammatory cytokines. One of the key pathways involved is the Toll-like receptor (TLR) signaling pathway.

G LNP Cationic LNP Endosome Endosome LNP->Endosome TLR Toll-like Receptor (e.g., TLR4) Endosome->TLR MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of

Simplified signaling pathway of LNP-induced inflammatory response.

Conclusion

References

DLin-KC2-DMA: A Comparative Guide to Plasmid DNA vs. mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ionizable cationic lipid DLin-KC2-DMA is a key component in lipid nanoparticle (LNP) formulations for nucleic acid delivery. Its performance, however, varies significantly depending on the nucleic acid cargo, primarily plasmid DNA (pDNA) and messenger RNA (mRNA). This guide provides an objective comparison of this compound's efficacy in delivering these two types of nucleic acids, supported by experimental data and detailed protocols to aid in the selection and optimization of delivery platforms.

Performance Comparison: pDNA vs. mRNA

The choice between pDNA and mRNA for therapeutic or research applications is often dictated by the desired onset, magnitude, and duration of protein expression, as well as safety considerations. This compound-based LNPs exhibit distinct performance profiles for each nucleic acid type.

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound LNPs for pDNA and mRNA delivery based on available in vivo and in vitro studies.

Table 1: In Vivo Gene Expression Comparison

ParameterThis compound with pDNAThis compound with mRNAReference
Peak Expression Time Slower onset, with expression increasing over daysRapid onset, with peak expression observed within hours to 1 day[]
Magnitude of Expression Generally lower peak expression levelsSignificantly higher peak expression levels[]
Duration of Expression Potentially more sustained expression over a longer periodExpression is transient and declines more rapidly[]
Observations A study demonstrated that this compound facilitated higher in vivo pDNA transfection compared to DLin-MC3-DMA.The total luciferase expression was significantly higher in the KC2-RNA group compared to the KC2-DNA group.[][2]

Table 2: In Vitro Performance Characteristics

ParameterThis compound with pDNAThis compound with mRNAReference
Transfection Efficiency Highly potent, achieving up to 90% transfection in primary cell cultures. Showed a 5-fold and 12-fold improvement in luciferase expression over DLin-MC3-DMA at 0.75 and 1.5 µg/ml pDNA concentrations, respectively, in HeLa cells.High transfection efficiency observed.
Cytotoxicity Much reduced toxicity compared to reagents like Lipofectamine.Areas of cell loss observed at higher concentrations (100 and 200 ng) in vitro.
Key Formulation Parameter Nitrogen-to-Phosphorus (N/P) ratio is critical for optimal formulation and expression.Lipid-to-mRNA ratio influences particle size, encapsulation efficiency, and potency.

Experimental Workflows

The general workflow for preparing and utilizing this compound LNPs for both pDNA and mRNA delivery involves formulation, characterization, and in vitro/in vivo application. The key difference lies in the initial preparation of the nucleic acid and the specific formulation parameters.

G cluster_pdna Plasmid DNA (pDNA) Workflow cluster_mrna Messenger RNA (mRNA) Workflow pDNA_prep pDNA Preparation (Amplification & Purification) pDNA_formulation LNP Formulation (Microfluidics) - this compound - Helper Lipids - pDNA in buffer (pH 4) - Optimized N/P Ratio pDNA_prep->pDNA_formulation pDNA_characterization Characterization - Size (DLS) - Zeta Potential - Encapsulation Efficiency pDNA_formulation->pDNA_characterization pDNA_application In Vitro / In Vivo Application (Cell Culture / Animal Model) pDNA_characterization->pDNA_application pDNA_analysis Analysis of Protein Expression pDNA_application->pDNA_analysis mRNA_prep mRNA Preparation (In Vitro Transcription) mRNA_formulation LNP Formulation (Microfluidics) - this compound - Helper Lipids - mRNA in buffer (pH 4) mRNA_prep->mRNA_formulation mRNA_characterization Characterization - Size (DLS) - Zeta Potential - Encapsulation Efficiency mRNA_formulation->mRNA_characterization mRNA_application In Vitro / In Vivo Application (Cell Culture / Animal Model) mRNA_characterization->mRNA_application mRNA_analysis Analysis of Protein Expression mRNA_application->mRNA_analysis

Comparative workflows for pDNA and mRNA delivery using this compound LNPs.

Signaling and Delivery Pathway

The delivery of nucleic acids by this compound LNPs to the cell cytoplasm follows a multi-step process.

G LNP This compound LNP (pDNA or mRNA) Cell Target Cell LNP->Cell Endocytosis Endosome Endosome Cell->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (pH-mediated) Nucleus Nucleus (for pDNA) Cytoplasm->Nucleus pDNA Transport Ribosome Ribosome Cytoplasm->Ribosome mRNA Translation Nucleus->Cytoplasm mRNA Transcription Protein Protein Expression Ribosome->Protein

Cellular uptake and processing of this compound LNPs for gene expression.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the formulation of this compound LNPs with pDNA and mRNA.

This compound LNP Formulation with Plasmid DNA

This protocol is synthesized from established methods for pDNA-LNP formulation. The nitrogen-to-phosphorus (N/P) ratio is a critical parameter to optimize for efficient encapsulation and gene expression.

Materials:

  • This compound

  • Helper lipid (e.g., DSPC or an unsaturated PC like SOPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Plasmid DNA encoding the gene of interest

  • Ethanol (RNase-free)

  • Citrate buffer (25 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, helper lipid, cholesterol, and PEG-lipid in ethanol. A common molar ratio is 50:10:38.5:1.5 (this compound:Helper Lipid:Cholesterol:PEG-lipid).

    • Combine the individual lipid stocks in the desired molar ratio to create a final lipid mixture in ethanol.

  • pDNA Solution Preparation:

    • Dilute the purified plasmid DNA in the citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation:

    • Set up the microfluidic mixing device with two inlet streams.

    • Load the lipid mixture into one syringe and the pDNA solution into another. The volumetric flow rate ratio of the aqueous to ethanolic phase is typically 3:1.

    • The total flow rate will depend on the specific microfluidic device used.

    • Initiate the flow to mix the two streams rapidly, leading to the self-assembly of pDNA-LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess surface charge.

    • Quantify the pDNA encapsulation efficiency using a fluorescent dye-based assay (e.g., PicoGreen) after selective lysis of the LNPs.

This compound LNP Formulation with mRNA

This protocol is based on established methods for formulating mRNA-LNPs.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000

  • mRNA encoding the protein of interest

  • Ethanol (RNase-free)

  • Sodium acetate buffer (25 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation:

    • Prepare a lipid mixture in ethanol with a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-DMG2000).

  • mRNA Solution Preparation:

    • Dilute the purified mRNA in the sodium acetate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation:

    • Utilize a microfluidic device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous buffer solution at a 1:3 volumetric ratio.

  • Purification and Buffer Exchange:

    • Dialyze the LNP formulation against PBS (pH 7.4) to remove ethanol and neutralize the pH.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential.

    • Determine the mRNA encapsulation efficiency using an appropriate assay (e.g., RiboGreen assay).

Conclusion

This compound is a versatile and potent ionizable lipid for the delivery of both pDNA and mRNA. The choice of nucleic acid will largely depend on the specific application requirements.

  • mRNA delivery using this compound LNPs is characterized by a rapid onset and high level of protein expression, making it suitable for applications requiring transient but strong gene expression, such as vaccines and certain protein replacement therapies.

  • pDNA delivery , while resulting in a slower onset and generally lower peak expression, may offer more sustained protein production. This could be advantageous for applications requiring long-term expression, though the risk of genomic integration, although low for non-viral vectors, should be considered.

Researchers and drug developers should carefully consider these performance differences and optimize the LNP formulation, particularly the N/P ratio for pDNA and the lipid-to-mRNA ratio for mRNA, to achieve the desired therapeutic or experimental outcome. The provided protocols offer a starting point for developing robust and efficient nucleic acid delivery systems based on this compound.

References

Measuring the Encapsulation Efficiency of DLin-KC2-DMA LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of encapsulation efficiency (EE) is a critical quality attribute for lipid nanoparticle (LNP)-based drug delivery systems, ensuring accurate dosing and optimal therapeutic efficacy. This guide provides a comparative overview of common methods for measuring the EE of LNPs formulated with the ionizable cationic lipid DLin-KC2-DMA, a key component in siRNA delivery systems. We will delve into the experimental protocols of established and alternative techniques, present comparative data, and offer visualizations to clarify these methodologies.

Comparative Analysis of Encapsulation Efficiency Measurement Methods

The selection of an appropriate method for determining encapsulation efficiency is crucial for the reliable characterization of LNP formulations. The most widely adopted technique is the RiboGreen assay, a fluorescence-based method. However, alternative methods are emerging, offering potential advantages in terms of speed, accuracy, and the richness of data provided.

MethodPrincipleAdvantagesDisadvantagesTypical EE (%) for this compound LNPs
RiboGreen Assay A fluorescent dye (RiboGreen) intercalates with nucleic acids, leading to a significant increase in fluorescence. The EE is calculated by measuring fluorescence before and after LNP lysis with a detergent.High sensitivity, well-established, and widely used.Potential interference from LNP components, background noise from detergents like Triton X-100, and does not differentiate between full-length and degraded RNA.[1][2]>95%[3]
Anion Exchange Chromatography (AEX) Separates free, surface-adsorbed, and encapsulated mRNA based on charge interactions with the stationary phase.Accelerates analysis, reduces cost, and provides additional structural insights into the LNP.[4] Can yield results consistent with the RiboGreen method.[4]Light-scattering effects can prevent quantification of pre-mRNA peaks in some cases.Data not specifically available for this compound, but shown to be comparable to RiboGreen for other LNPs.
Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF) Separates nucleic acids based on size in a gel matrix, with detection by laser-induced fluorescence.High-resolution separation of intact mRNA from impurities, enabling more accurate EE determination. Correlates well with the RiboGreen dye test.Requires specialized equipment.95% (for a sample that was 92% by RiboGreen)
Stunner AF Combines UV/Vis spectroscopy, fluorescence, and dynamic light scattering (RADLS).High-throughput (up to 44 samples), requires a small sample volume (2 µL), and provides simultaneous data on size, PDI, and particle concentration. Avoids the use of surfactants.Requires a specific instrument.Data not specifically available for this compound.

Experimental Protocols

RiboGreen Assay for Encapsulation Efficiency

This protocol is a standard method for determining the amount of encapsulated nucleic acid (e.g., siRNA, mRNA) in LNP formulations.

Materials:

  • Quant-iT™ RiboGreen™ RNA Assay Kit (or similar)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution in TE buffer)

  • 96-well black opaque plates

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~528 nm)

  • This compound LNP samples

  • Nucleic acid standards of known concentration

Procedure:

  • Preparation of Standards: Prepare a standard curve of the free nucleic acid in TE buffer, ranging from 0 to 2 µg/mL.

  • Sample Preparation:

    • Intact LNPs (to measure free nucleic acid): Dilute the LNP sample in TE buffer to a final concentration within the linear range of the standard curve.

    • Lysed LNPs (to measure total nucleic acid): Dilute the LNP sample in a 2% Triton X-100 solution in TE buffer to the same final concentration as the intact sample.

  • Assay:

    • Pipette 50 µL of the prepared standards, intact LNP samples, and lysed LNP samples into the wells of the 96-well plate in triplicate.

    • Prepare the RiboGreen working solution by diluting the concentrated RiboGreen reagent 1:100 in TE buffer.

    • Add 50 µL of the RiboGreen working solution to each well.

    • Incubate the plate for 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence of each well using a microplate reader.

  • Calculation:

    • Determine the concentration of free nucleic acid from the fluorescence of the intact LNP samples using the standard curve.

    • Determine the concentration of total nucleic acid from the fluorescence of the lysed LNP samples.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Anion Exchange Chromatography (AEX)

This method separates different forms of mRNA associated with LNPs.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Anion exchange column (e.g., TSKgel DNA-NPR)

  • Mobile phases (e.g., a salt gradient of sodium perchlorate in a Tris buffer)

  • This compound LNP samples

  • Lysis agent (e.g., Triton X-100)

Procedure:

  • Intact Sample Analysis: Inject the undiluted LNP sample onto the AEX column. The unbound (free) mRNA will elute first.

  • Lysed Sample Analysis: Treat the LNP sample with a detergent like Triton X-100 to release the encapsulated mRNA. Inject the lysed sample onto the column to determine the total mRNA concentration.

  • Data Analysis: The encapsulation efficiency is determined by comparing the peak areas of the free mRNA from the intact sample to the total mRNA from the lysed sample.

Visualizing the Methodologies

To better understand the workflows and principles behind these techniques, the following diagrams are provided.

Encapsulation_Efficiency_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation LNP_Sample This compound LNP Sample Intact_LNP Intact LNPs (for free NA) LNP_Sample->Intact_LNP Lysed_LNP Lysed LNPs (for total NA) LNP_Sample->Lysed_LNP + Detergent (e.g., Triton X-100) Measurement_Method Chosen Assay (e.g., RiboGreen, AEX, CGE-LIF) Intact_LNP->Measurement_Method Lysed_LNP->Measurement_Method Calculation EE (%) = [(Total NA - Free NA) / Total NA] x 100 Measurement_Method->Calculation

Caption: General workflow for determining LNP encapsulation efficiency.

Method_Comparison RiboGreen RiboGreen Assay (Fluorescence) Output_RG Output_RG RiboGreen->Output_RG Fluorescence Intensity AEX Anion Exchange Chromatography (Charge-based Separation) Output_AEX Output_AEX AEX->Output_AEX Chromatographic Peaks CGE_LIF Capillary Gel Electrophoresis (Size-based Separation) Output_CGE Output_CGE CGE_LIF->Output_CGE Electropherogram Principle Core Principle Principle->RiboGreen Dye Intercalation Principle->AEX Charge Interaction Principle->CGE_LIF Molecular Sieving

Caption: Comparison of the core principles of different EE measurement methods.

References

DLin-KC2-DMA: A Comparative Analysis of Transfection Efficiency in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient delivery of nucleic acids into cells is a cornerstone of therapeutic advancement. Among the various non-viral vectors, lipid nanoparticles (LNPs) incorporating ionizable cationic lipids have emerged as a leading platform. This guide provides a comparative analysis of DLin-KC2-DMA, a prominent ionizable lipid, and its transfection performance across different cell lines, benchmarked against other commonly used lipid formulations.

This analysis synthesizes data from multiple studies to offer a comprehensive overview of this compound's capabilities, supported by detailed experimental protocols and visualizations of key biological and experimental processes.

Performance Overview: this compound vs. Alternative Lipids

This compound has been a key player in the development of siRNA therapeutics, demonstrating potent in vivo activity. Its performance in vitro, however, can be cell-line dependent. The following table summarizes the comparative transfection efficiency and cytotoxicity of LNPs formulated with this compound and other ionizable lipids in various cell lines.

Ionizable LipidCell Line(s)Transfection Efficiency (Relative to control or other lipids)CytotoxicityReference
This compound HeLa, HEK293THigh, comparable or superior to DLin-MC3-DMA at certain ratios.[1][2]Moderate, dose-dependent cell loss observed at higher concentrations.[2][1][2]
Molm13 (suspension leukemia)Potent siRNA transfection, especially when combined with alkylated derivatives.Not explicitly detailed, focus on knockdown efficiency.
DLin-MC3-DMA HeLa, HEK293THigh, often used as a benchmark.Moderate, dose-dependent.
CHO-TRVb-hTfR1Efficient for plasmid DNA delivery.Not specified.
DLin-DMA Not specified in detailGenerally lower than this compound and DLin-MC3-DMA for mRNA delivery.Moderate.
DODMA Not specified in detailLower than this compound and DLin-MC3-DMA for mRNA delivery.Higher than this compound and DLin-MC3-DMA at higher concentrations.
DODAP Not specified in detailLow for mRNA delivery. Inefficacious for in vivo siRNA delivery.Highest among the compared lipids at higher concentrations.

Experimental Protocols

Reproducibility in transfection experiments is paramount. Below are detailed methodologies for LNP formulation and in vitro transfection, based on established protocols.

Lipid Nanoparticle (LNP) Formulation

LNPs are typically formed by the rapid mixing of an ethanolic lipid solution with an aqueous solution containing the nucleic acid cargo. Microfluidic mixing is a common and reproducible method.

Materials:

  • Lipids: this compound, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000).

  • Nucleic Acid: mRNA or siRNA in an appropriate buffer (e.g., 25-50 mM sodium acetate or sodium citrate, pH 4.0).

  • Ethanol: Anhydrous.

  • Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of each lipid in ethanol. For example, a 50:10:38.5:1.5 molar ratio of this compound:DSPC:Cholesterol:PEG-lipid is commonly used.

  • Nucleic Acid Preparation: Dissolve the nucleic acid in the aqueous buffer at the desired concentration.

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly combine the ethanolic lipid mixture and the aqueous nucleic acid solution. A common flow rate ratio is 3:1 (aqueous:ethanolic). The nitrogen-to-phosphate (N:P) ratio, which represents the charge balance between the ionizable lipid and the nucleic acid, is a critical parameter, with ratios around 6 being common.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated nucleic acids.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vitro Transfection

Materials:

  • Cells: Adherent or suspension cell lines cultured in their recommended media.

  • LNP-encapsulated nucleic acid.

  • Culture plates: 96-well or other appropriate formats.

  • Assay Reagents: Luciferase assay kit (for luciferase reporter mRNA) or reagents for qPCR (for siRNA knockdown).

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 70-90% confluency at the time of transfection.

  • LNP Addition: Dilute the LNP suspension in cell culture medium (with or without serum, depending on the cell line and reagent compatibility) and add to the cells.

  • Incubation: Incubate the cells with the LNPs for a specified period (e.g., 24-48 hours).

  • Analysis:

    • For mRNA transfection: Lyse the cells and measure the reporter protein activity (e.g., luciferase luminescence).

    • For siRNA transfection: Isolate RNA, perform reverse transcription, and quantify the target gene expression using qPCR.

    • Cytotoxicity Assessment: Use an appropriate assay (e.g., AlamarBlue or LDH release) to determine cell viability.

Visualizing the Processes

To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_formulation LNP Formulation cluster_application Application & Analysis Lipid_Mix Lipid Mixture (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing Lipid_Mix->Mixing NA_Solution Nucleic Acid Solution (mRNA/siRNA) in Aqueous Buffer (pH 4.0) NA_Solution->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Transfection In Vitro Transfection Dialysis->Transfection Cell_Culture Cell Seeding Cell_Culture->Transfection Analysis Analysis (Luciferase Assay / qPCR) Transfection->Analysis

Caption: Experimental workflow for LNP formulation and in vitro transfection.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Mechanisms LNP LNP (this compound) Endocytosis Endocytosis (Clathrin-mediated) LNP->Endocytosis 1. Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome 2. Trafficking Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome Endosomal_Escape Endosomal Escape (Protonation of this compound) Late_Endosome->Endosomal_Escape 3. pH drop Cytosol Cytosol Endosomal_Escape->Cytosol 4. Payload Release RISC RISC Loading (siRNA) or Translation (mRNA) Cytosol->RISC

Caption: Cellular uptake and endosomal escape of this compound LNPs.

Mechanism of Action: The Role of pKa

The effectiveness of ionizable lipids like this compound is closely tied to their pKa, the pH at which they are 50% ionized. This compound has a pKa of approximately 6.7. This property is crucial for its function:

  • Encapsulation: At an acidic pH during formulation (e.g., pH 4), the lipid is positively charged, facilitating the encapsulation of negatively charged nucleic acids.

  • Circulation: At physiological pH (~7.4) in the bloodstream, the LNP surface is relatively neutral, which helps to reduce clearance and non-specific interactions.

  • Endosomal Escape: After being taken up by cells into endosomes, the pH within the endosome drops. This acidic environment protonates this compound, leading to a positive charge. This is thought to disrupt the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm where it can exert its function.

Conclusion

This compound remains a potent and relevant ionizable lipid for nucleic acid delivery. Its transfection efficiency is comparable, and in some cases superior, to other widely used lipids like DLin-MC3-DMA, particularly for siRNA delivery. However, its performance can vary depending on the cell line and the specific formulation parameters. For researchers and drug developers, the choice of ionizable lipid should be guided by empirical testing in the specific cell models of interest, taking into account both transfection efficiency and potential cytotoxicity. The methodologies and comparative data presented in this guide provide a solid foundation for making these informed decisions.

References

A Comparative Guide to the Long-Term Stability of DLin-KC2-DMA Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term stability of lipid nanoparticle (LNP) formulations, with a focus on those containing the ionizable cationic lipid DLin-KC2-DMA. The stability of these formulations is a critical factor for the successful clinical translation and commercialization of RNA-based therapeutics. This document summarizes available data on the stability of this compound-based LNPs and compares them with formulations containing other widely used ionizable lipids, such as DLin-MC3-DMA, ALC-0315, and SM-102.

Comparative Stability Data

The long-term stability of LNP formulations is evaluated by monitoring key physicochemical parameters over time under specific storage conditions. These parameters include particle size (Z-average), polydispersity index (PDI), and the efficiency of RNA encapsulation. An ideal formulation maintains these attributes within an acceptable range to ensure consistent potency and safety.

While direct head-to-head long-term stability studies comparing this compound with other ionizable lipids are not extensively available in publicly accessible literature, this guide collates available data for individual formulations to provide a comparative perspective. It is important to note that the following data is synthesized from multiple sources and storage conditions may vary.

Formulation (Ionizable Lipid)Storage ConditionDurationParticle Size (Z-average) ChangePDI ChangeEncapsulation Efficiency (EE) ChangeReference
This compound Data Not Available-----
DLin-MC3-DMA 4°C (in liquid form, pH 6.0 and above)4 weeks--Loss of transfection efficiency[1]
-80°C (frozen, without cryoprotectant)7 daysIncreaseIncreaseDecrease[2]
-80°C (frozen, with sucrose)7 daysStableStableStable[2]
ALC-0315 Room Temperature (in Tris buffer)8 weeksSignificant Increase (doubled in some cases)VariableDecrease[3]
4°C (in Tris buffer)8 weeksStableStableStable[3]
-20°C (frozen, with sucrose-P188)> 8 weeksStableStableStable
-80°C (frozen, with sucrose-P188)> 8 weeksStableStableStable
SM-102 Room Temperature (in Tris buffer)8 weeksStable (<200 nm)Stable (<0.3)Decrease
4°C (in Tris buffer with mannitol-F127)8 weeksStableStableStable
-20°C (frozen)> 8 weeksStableStableStable
-80°C (frozen)> 8 weeksStableStableStable

Note: The stability of LNP formulations is highly dependent on the complete formulation composition (including helper lipids, cholesterol, and PEG-lipids), the nature of the nucleic acid cargo, the buffer composition, and the presence of cryoprotectants.

Experimental Protocols

The following are generalized methodologies for the key experiments involved in the formulation and stability testing of lipid nanoparticles.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for the reproducible production of LNPs.

  • Lipid Preparation: The ionizable lipid (e.g., this compound), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol to create the organic phase. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Nucleic Acid Preparation: The siRNA or mRNA is dissolved in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0). This low pH ensures the ionizable lipid becomes protonated, facilitating electrostatic interaction with the negatively charged nucleic acid.

  • Microfluidic Mixing: The organic and aqueous phases are rapidly mixed using a microfluidic device. The controlled mixing leads to the self-assembly of the lipids around the nucleic acid core, forming LNPs.

  • Purification and Buffer Exchange: The resulting LNP solution is typically dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and exchange the buffer for one suitable for storage and in vivo use.

Assessment of Physicochemical Stability

Long-term stability is assessed by monitoring the following parameters at various time points under different storage conditions (e.g., 4°C, -20°C, -80°C).

  • Particle Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).

    • Procedure: A small aliquot of the LNP formulation is diluted in an appropriate buffer (e.g., PBS) and analyzed using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles to determine their hydrodynamic diameter (Z-average) and the width of the size distribution (PDI).

    • Stability Criterion: Minimal change in Z-average and a PDI value typically below 0.2 indicate a stable formulation with a narrow size distribution.

  • Encapsulation Efficiency (EE):

    • Method: RiboGreen Assay.

    • Procedure: The assay utilizes a fluorescent dye (RiboGreen) that exhibits a significant increase in fluorescence upon binding to nucleic acids.

      • The fluorescence of the intact LNP sample is measured to quantify the amount of unencapsulated ("free") RNA.

      • A detergent (e.g., Triton X-100) is added to a separate aliquot of the LNP sample to disrupt the lipid bilayer and release the encapsulated RNA. The total fluorescence is then measured.

      • The encapsulation efficiency is calculated using the formula: EE (%) = [(Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence] x 100.

    • Stability Criterion: A high and stable encapsulation efficiency (typically >90%) over time indicates that the LNP is effectively retaining its cargo.

  • Nucleic Acid Integrity:

    • Method: Gel Electrophoresis or Capillary Electrophoresis.

    • Procedure: The RNA is first extracted from the LNP formulation. The integrity of the extracted RNA is then assessed by running it on a gel or through a capillary electrophoresis system. The presence of a single, sharp band indicates intact RNA, while smearing or the appearance of lower molecular weight bands suggests degradation.

    • Stability Criterion: Preservation of a distinct band corresponding to the full-length RNA.

Visualizations

LNP Formulation Workflow

LNP_Formulation_Workflow LNP Formulation via Microfluidic Mixing cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids Ionizable Lipid (e.g., this compound) Helper Lipid (DSPC) Cholesterol PEG-Lipid Ethanol Ethanol Lipids->Ethanol dissolve Mixer Microfluidic Mixer Ethanol->Mixer RNA siRNA or mRNA Buffer_aq Aqueous Buffer (pH 4.0) RNA->Buffer_aq dissolve Buffer_aq->Mixer Purification Purification & Buffer Exchange (Dialysis against PBS, pH 7.4) Mixer->Purification Final_LNP Stable LNP Formulation Purification->Final_LNP

Caption: Workflow for LNP formulation using microfluidic mixing.

Factors Affecting LNP Stability

LNP_Stability_Factors Key Factors Influencing LNP Long-Term Stability cluster_formulation Formulation Components cluster_storage Storage Conditions LNP LNP Stability IonizableLipid Ionizable Lipid (e.g., this compound) LNP->IonizableLipid influences HelperLipids Helper Lipids & Cholesterol LNP->HelperLipids influences PEGLipid PEG-Lipid LNP->PEGLipid influences Cargo Nucleic Acid Cargo LNP->Cargo influences Temperature Temperature (e.g., 4°C, -20°C, -80°C) LNP->Temperature is affected by pH Buffer pH LNP->pH is affected by Cryoprotectants Cryoprotectants (e.g., Sucrose) LNP->Cryoprotectants is affected by FreezeThaw Freeze-Thaw Cycles LNP->FreezeThaw is affected by

Caption: Factors influencing the long-term stability of LNPs.

References

Safety Operating Guide

Proper Disposal of DLin-KC2-DMA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemicals like DLin-KC2-DMA is paramount for maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of this compound, a cationic lipid widely used in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery.

This compound and the lipid nanoparticles it forms are potent tools in research and development. However, like all chemical substances, they require careful management throughout their lifecycle, including disposal. The following procedures are based on general best practices for hazardous chemical and nanoparticle waste management and should be supplemented with a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

EquipmentSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if aerosols are generated.To prevent inhalation of any airborne particles or aerosols.

Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound, whether in its pure form or as a component of lipid nanoparticles, involves a multi-step process designed to contain the material safely and direct it to the appropriate waste stream.

  • Waste Segregation and Collection:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes, vials), and personal protective equipment (PPE), should be considered chemical waste.

    • Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Container Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date of waste accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Decontamination of Work Surfaces and Equipment:

    • Decontaminate all work surfaces and non-disposable equipment that have come into contact with this compound.

    • Due to the nature of lipids, a multi-step cleaning process is often effective. Formulated alkaline cleaning agents have been shown to be successful in cleaning lipid nanoparticles.[1] For minor spills or residual contamination, wiping with a solvent in which this compound is soluble, such as ethanol, can be effective. However, be mindful of the flammability of solvents and dispose of the cleaning materials as hazardous waste.[1]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

    • Given the nanoparticle nature of its applications, incineration is often the recommended final disposal method for such materials to ensure complete destruction.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DLin_KC2_DMA_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Containment cluster_decontamination Decontamination cluster_final_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) WorkArea Work in a Ventilated Area PPE->WorkArea CollectWaste Collect all this compound waste (pure chemical, solutions, contaminated items) WorkArea->CollectWaste Decontaminate Decontaminate work surfaces and equipment WorkArea->Decontaminate WasteContainer Use a dedicated, sealed, and leak-proof hazardous waste container CollectWaste->WasteContainer LabelContainer Label container with 'Hazardous Waste' and 'this compound' WasteContainer->LabelContainer StoreWaste Store waste container in a designated secure area LabelContainer->StoreWaste CleaningAgent Use appropriate cleaning agent (e.g., alkaline cleaner, ethanol) Decontaminate->CleaningAgent DisposeWipes Dispose of cleaning materials as hazardous waste CleaningAgent->DisposeWipes DisposeWipes->WasteContainer ContactEHS Contact Environmental Health & Safety (EHS) for waste pickup StoreWaste->ContactEHS Incineration Incineration (Recommended) ContactEHS->Incineration

References

Safeguarding Your Research: A Comprehensive Guide to Handling DLin-KC2-DMA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling DLin-KC2-DMA, a cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for advanced RNA-based therapeutics. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your research.

This compound is a potent tool in the development of novel drug delivery systems. However, like all chemical reagents, it requires careful handling to prevent potential exposure and ensure experimental success. This document outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to foster a secure and efficient workflow.

Personal Protective Equipment (PPE) at a Glance

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, compiled from safety data sheets and best practices for managing lipid-based nanoparticles.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a full-face shield should be worn to protect against splashes or aerosols.
Hand Protection Nitrile or other chemical-resistant gloves are mandatory. It is advisable to double-glove, especially when handling concentrated solutions. Gloves should be changed regularly.
Body Protection A laboratory coat is required. For procedures with a higher risk of splashing or aerosol generation, consider a chemical-resistant apron or coveralls.
Respiratory Protection Typically not required for small-scale laboratory use with adequate ventilation. However, if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Operational Workflow for Handling this compound

Adherence to a standardized operational workflow is critical for both safety and experimental reproducibility. The following diagram illustrates the key stages of handling this compound, from initial preparation to final disposal.

Operational Workflow for this compound prep Preparation & Planning handling Handling & Use prep->handling Proceed with caution storage Storage handling->storage Store unused material disposal Waste Disposal handling->disposal Dispose of waste spill Spill Response handling->spill In case of accident spill->disposal Decontaminate & Dispose

Caption: Standard operating procedure for this compound.

Step-by-Step Handling and Disposal Plan

Preparation and Handling:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1][2][3][4][5] Note all hazard statements and precautionary measures.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the material in solution.

  • Don Appropriate PPE: Equip yourself with the recommended PPE as outlined in the table above.

  • Weighing and Aliquoting: When preparing solutions, handle this compound with care to avoid generating dust or aerosols. Use appropriate tools for accurate measurement.

  • Solution Preparation: this compound is often supplied as a solid or in a solvent. Follow established protocols for its dissolution and incorporation into lipid nanoparticle formulations.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at -20°C for long-term stability.

  • Keep it away from incompatible materials as specified in the SDS.

Disposal:

  • All waste materials, including empty containers, contaminated gloves, and other disposable items, should be considered chemical waste.

  • Dispose of waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not discard down the drain or in regular trash.

Emergency Response Protocol

In the event of an accidental spill or exposure, a swift and informed response is crucial. The following diagram outlines the immediate actions to be taken.

Emergency Response for this compound spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate seek_medical Seek Medical Attention spill->seek_medical In case of personal exposure ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.